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Esculentin-2L

Cat. No.: B1576659
Attention: For research use only. Not for human or veterinary use.
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Description

Esculentin-2L is a synthetic antimicrobial peptide (AMP) provided for research use only. It is not intended for diagnostic or therapeutic applications in humans or animals. AMPs like this compound are vital components of innate immunity in various organisms, particularly anurans (frogs and toads), and represent a promising alternative to conventional antibiotics in the fight against antimicrobial resistance (AMR). These peptides typically exhibit a broad spectrum of activity against bacteria, fungi, and viruses. Their primary mechanism of action often involves disrupting the microbial cell membrane through non-specific interactions, leading to cell lysis and death. This membrane-targeting mechanism, which can follow carpet, toroidal-pore, or barrel-stave models, makes it difficult for pathogens to develop resistance. Researchers can utilize this compound to explore its specific efficacy against ESKAPE pathogens and other multidrug-resistant strains, its potential antibiofilm properties, and its immunomodulatory activities. Beyond its direct antimicrobial effects, investigate its role in wound healing applications by examining its ability to promote cell migration and proliferation. This product is designed for in vitro studies to advance the development of novel anti-infective therapies.

Properties

bioactivity

Antibacterial, Antifungal

sequence

GILSLFTGGIKALGKTLFKMAGKAGAEHLACKATNQC

Origin of Product

United States

Foundational & Exploratory

Esculentin-2L: A Potent Antimicrobial Peptide Against Gram-Positive Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Esculentin-2L, a peptide belonging to the esculentin-2 family of antimicrobial peptides (AMPs) originally isolated from the skin of frogs, has demonstrated significant biological activity against a range of Gram-positive bacteria. Its potent bactericidal properties, coupled with a mechanism of action that is less prone to the development of resistance compared to conventional antibiotics, position it as a promising candidate for the development of novel anti-infective therapeutics. This technical guide provides a comprehensive overview of the biological activity of this compound and its derivatives against Gram-positive bacteria, detailing its mechanism of action, antimicrobial efficacy, and the experimental protocols used for its evaluation.

Antimicrobial Activity: Quantitative Data

The antimicrobial efficacy of this compound and its variants has been quantified using standard microbiological assays, primarily determining the Minimum Inhibitory Concentration (MIC) and Minimum Lethal Concentration (MLC). These values indicate the lowest concentration of the peptide required to inhibit the visible growth of or kill the bacteria, respectively.

Peptide VariantGram-Positive BacteriumMIC (μM)MLC (μM)Reference
Linearized Esculentin-2EM (E2EM-lin) Staphylococcus aureus≤ 6.25[1]
Bacillus subtilis≤ 6.25[1]
Linearized Esculentin 2 EM (E2EM-lin) Gram-positive bacteria (general)≤ 5.0[2]
Esculentin-2CHa Multidrug-resistant Staphylococcus aureus≤ 6.0[3][4]

Note: The data presented here is a summary of available literature. MIC and MLC values can vary depending on the specific bacterial strain and the experimental conditions used.

Mechanism of Action: Membrane Disruption

The primary mechanism by which this compound exerts its antimicrobial activity against Gram-positive bacteria is through the disruption of the bacterial cell membrane. This process is initiated by the electrostatic interaction between the cationic peptide and the negatively charged components of the Gram-positive bacterial cell envelope, such as teichoic acids and phosphatidylglycerol (PG).[5]

The interaction is particularly favorable with membranes rich in anionic lipids like PG, which are abundant in the membranes of Gram-positive bacteria.[1][2] This interaction induces a conformational change in the peptide, leading to the adoption of an α-helical structure which facilitates its insertion into the lipid bilayer.[1]

The insertion of this compound peptides into the membrane leads to its permeabilization, causing depolarization and the formation of transient pores.[6][7][8] This disruption of the membrane integrity results in the leakage of intracellular contents and ultimately leads to bacterial cell death. The membranolytic action of linearized Esculentin-2EM has been shown to be enhanced under alkaline pH conditions.[1]

Below is a diagram illustrating the proposed mechanism of action of this compound against Gram-positive bacteria.

Esculentin2L_Mechanism cluster_extracellular Extracellular Space cluster_membrane Gram-Positive Bacterial Membrane cluster_intracellular Intracellular Space Peptide This compound (Cationic) MembraneSurface Anionic Surface (Teichoic Acids, Phosphatidylglycerol) Peptide->MembraneSurface Electrostatic Attraction MembraneCore Lipid Bilayer MembraneSurface->MembraneCore Peptide Insertion & α-helical folding Leakage Leakage of Intracellular Contents MembraneCore->Leakage Pore Formation & Membrane Disruption CellDeath Bacterial Cell Death Leakage->CellDeath

Figure 1: Proposed mechanism of action of this compound against Gram-positive bacteria.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound's biological activity.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is determined using a broth microdilution method, which establishes the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth

  • This compound peptide stock solution

  • Sterile phosphate-buffered saline (PBS)

  • Microplate reader

Protocol:

  • Prepare a serial two-fold dilution of the this compound peptide in the appropriate broth in a 96-well plate.

  • Prepare a bacterial inoculum at a standardized concentration (e.g., 5 x 10^5 CFU/mL) in the same broth.

  • Add an equal volume of the bacterial inoculum to each well containing the peptide dilutions.

  • Include a positive control (bacteria in broth without peptide) and a negative control (broth only).

  • Incubate the plate at 37°C for 16-24 hours.

  • Determine the MIC by visually inspecting for the lowest concentration of the peptide that shows no turbidity (visible growth). Alternatively, measure the optical density (OD) at 600 nm using a microplate reader. The MIC is the lowest concentration that inhibits growth by ≥90%.

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Protocol:

  • Following the MIC determination, take an aliquot (e.g., 10 µL) from the wells of the MIC plate that show no visible growth.

  • Spread the aliquot onto an appropriate agar plate (e.g., Mueller-Hinton Agar).

  • Incubate the agar plates at 37°C for 18-24 hours.

  • The MBC is the lowest concentration of the peptide that results in a ≥99.9% reduction in the initial bacterial inoculum.

Time-Kill Kinetics Assay

This assay provides information on the rate at which an antimicrobial agent kills a bacterial population over time.

Materials:

  • Bacterial culture in logarithmic growth phase

  • Appropriate broth medium

  • This compound peptide at various concentrations (e.g., 1x, 2x, 4x MIC)

  • Sterile saline or PBS for dilutions

  • Agar plates

Protocol:

  • Prepare flasks containing the appropriate broth with the desired concentrations of this compound.

  • Inoculate each flask with a standardized bacterial suspension (e.g., 1 x 10^6 CFU/mL).

  • Include a control flask with no peptide.

  • Incubate the flasks at 37°C with shaking.

  • At specified time intervals (e.g., 0, 1, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each flask.

  • Perform serial dilutions of the aliquots in sterile saline or PBS.

  • Plate the dilutions onto agar plates and incubate at 37°C for 18-24 hours.

  • Count the number of colony-forming units (CFU) on each plate to determine the viable bacterial count at each time point.

  • Plot the log10 CFU/mL versus time to generate the time-kill curve.

Time_Kill_Assay_Workflow Start Start PrepareCultures Prepare Bacterial Cultures (Logarithmic Phase) Start->PrepareCultures InoculateFlasks Inoculate Flasks with Bacteria and this compound (different concentrations) PrepareCultures->InoculateFlasks Incubate Incubate at 37°C with Shaking InoculateFlasks->Incubate Sample Withdraw Aliquots at Time Intervals (0, 1, 2, 4, 6, 8, 24h) Incubate->Sample Over 24 hours Dilute Perform Serial Dilutions Sample->Dilute Plate Plate Dilutions on Agar Dilute->Plate IncubatePlates Incubate Plates at 37°C Plate->IncubatePlates CountCFU Count Colony-Forming Units (CFU) IncubatePlates->CountCFU Plot Plot Time-Kill Curve (log10 CFU/mL vs. Time) CountCFU->Plot End End Plot->End

Figure 2: Experimental workflow for a time-kill kinetics assay.

Anti-Biofilm Assay (Crystal Violet Method)

This assay is used to quantify the ability of an antimicrobial peptide to inhibit biofilm formation or to eradicate pre-formed biofilms.

Materials:

  • 96-well flat-bottom microtiter plates

  • Bacterial culture

  • Appropriate growth medium

  • This compound peptide

  • Crystal violet solution (0.1%)

  • Ethanol (95%) or acetic acid (33%) for destaining

  • Microplate reader

Protocol for Biofilm Inhibition:

  • Prepare serial dilutions of this compound in the growth medium in a 96-well plate.

  • Add a standardized bacterial suspension to each well.

  • Include a positive control (bacteria in medium without peptide) and a negative control (medium only).

  • Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.

  • Gently wash the wells with PBS to remove planktonic bacteria.

  • Stain the adherent biofilms with crystal violet solution for 15-30 minutes.

  • Wash the wells again to remove excess stain and allow them to dry.

  • Solubilize the stained biofilm with ethanol or acetic acid.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

Protocol for Biofilm Eradication:

  • Grow biofilms in a 96-well plate as described above (steps 2-4 of the inhibition protocol) without the peptide.

  • After incubation, remove the planktonic bacteria and wash the wells.

  • Add fresh medium containing serial dilutions of this compound to the wells with pre-formed biofilms.

  • Incubate for another 24 hours.

  • Proceed with the staining and quantification steps as described for the inhibition assay (steps 5-9).

Anti_Biofilm_Assay_Workflow cluster_inhibition Biofilm Inhibition Assay cluster_eradication Biofilm Eradication Assay Inhibit_Start Start Inhibit_Prepare Prepare Peptide Dilutions & Add Bacterial Suspension Inhibit_Start->Inhibit_Prepare Inhibit_Incubate Incubate to Allow Biofilm Formation Inhibit_Prepare->Inhibit_Incubate Wash Wash to Remove Planktonic Bacteria Inhibit_Incubate->Wash Erad_Start Start Erad_Grow Grow Biofilm (24-48h) Erad_Start->Erad_Grow Erad_Treat Treat Pre-formed Biofilm with Peptide Dilutions Erad_Grow->Erad_Treat Erad_Incubate Incubate for 24h Erad_Treat->Erad_Incubate Erad_Incubate->Wash Stain Stain with Crystal Violet Wash->Stain Wash_Stain Wash to Remove Excess Stain Stain->Wash_Stain Destain Solubilize Stain Wash_Stain->Destain Measure Measure Absorbance Destain->Measure End End Measure->End

References

Esculentin-2L (Linearized Esculentin-2EM): A Technical Overview of its Biological Activity Against Gram-Negative Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary: This technical guide provides an in-depth analysis of the biological activity of Esculentin-2L, the linearized form of Esculentin-2EM (E2EM-lin), with a specific focus on its interactions with Gram-negative bacteria. Esculentin-2EM is an antimicrobial peptide isolated from the skin of the frog Glandirana emeljanovi.[1] While demonstrating potent efficacy against Gram-positive bacteria, its linearized form exhibits significantly weaker activity against Gram-negative species such as Escherichia coli and Pseudomonas aeruginosa.[1] This document consolidates the available quantitative data, details the underlying membranolytic mechanism of action, and provides the experimental protocols used for its characterization. The peptide's activity is shown to be pH-dependent and heavily influenced by the lipid composition of the target bacterial membrane.[1]

Introduction

Antimicrobial peptides (AMPs) are a vital component of the innate immune system in a vast range of organisms and represent a promising class of therapeutics to combat antibiotic-resistant pathogens.[2] The Esculentin family of peptides, found in amphibian skin, is known for its broad-spectrum antimicrobial properties.[3][4] This guide focuses on this compound, which corresponds to the linearized form of Esculentin-2EM (E2EM-lin).[1] Unlike its native form which may have a cyclic structure, the linearized peptide provides a basis for studying its fundamental structure-activity relationships. This document serves as a technical resource for researchers and drug development professionals, summarizing the current understanding of this compound's limited but specific mode of action against Gram-negative bacteria.

Quantitative Biological Activity

The antibacterial efficacy of this compound is primarily evaluated by its Minimum Lethal Concentration (MLC), which is the lowest concentration of the peptide that results in no bacterial growth.[1] Studies show a clear preference for Gram-positive bacteria, with activity against Gram-negative strains being notably weaker.[1]

Table 1: Antibacterial Activity of this compound Against Gram-Negative Bacteria

Bacterial Strain Type MLC (μM)
Escherichia coli (W3110) Gram-Negative ≥ 75.0[1]
Pseudomonas aeruginosa (NCIMB 10848) Gram-Negative ≥ 75.0[1]
Staphylococcus aureus (NCIMB 6571) Gram-Positive ≤ 6.25[1]
Bacillus subtilis (NCIMB 1671) Gram-Positive ≤ 6.25[1]

Data sourced from Malik et al., 2021. The data for Gram-positive strains are included for comparative purposes.

The mechanism of action is further elucidated through biophysical assays that measure the peptide's ability to interact with and disrupt lipid membranes designed to mimic those of bacteria.[1]

Table 2: Biophysical Interaction of this compound with Model Membranes (at pH 7)

Membrane Mimic Primary Lipid Monolayer Penetration (ΔSP in mN m⁻¹) SUV Lysis (%)
E. coli Phosphatidylethanolamine (PE) ~3.9[1] ~35.0[1]
P. aeruginosa Phosphatidylethanolamine (PE) ~4.1[1] ~36.1[1]
S. aureus Phosphatidylglycerol (PG) ~7.5[1] ~60.2[1]
B. subtilis Phosphatidylglycerol (PG) ~6.9[1] ~55.4[1]

Data represent peptide-induced change in surface pressure (ΔSP) in monolayer penetration assays and percentage of lysis in Small Unilamellar Vesicle (SUV) assays. Sourced from Malik et al., 2021.

Mechanism of Action

The antibacterial activity of this compound is membranolytic. The peptide disrupts the bacterial cell membrane, leading to cell death.[1] The process is driven by the peptide's ability to adopt an α-helical conformation upon interacting with the lipid membrane.[1][5]

Role of Membrane Lipid Composition

The observed selectivity of this compound for Gram-positive bacteria is primarily due to differences in membrane lipid composition.[1]

  • Gram-Negative Membranes : These are rich in the zwitterionic lipid phosphatidylethanolamine (PE). PE is less effective at inducing the α-helical structure in this compound, resulting in weaker membrane penetration and lysis.[1][5]

  • Gram-Positive Membranes : These have a high content of anionic lipids like phosphatidylglycerol (PG). PG strongly promotes the formation of an α-helical structure in the peptide, leading to more potent membranolytic activity.[1][5]

Pore Formation via Tilted Peptide Insertion

Theoretical models suggest that upon adopting its α-helical structure, this compound inserts into the membrane as a "tilted peptide".[1][5][6] This tilted orientation, driven by a hydrophobic gradient along the peptide's axis, is proposed to be a key step in the formation of a novel type of membrane pore, ultimately causing leakage of cellular contents and cell death.[1][7][8]

Influence of pH

The activity of this compound is enhanced in alkaline conditions.[1] As pH increases from 6 to 8, the peptide's ability to form an α-helix, penetrate lipid monolayers, and lyse lipid vesicles is significantly increased.[1][7] This suggests that the peptide may be more effective in specific environments, such as chronic wounds, where the pH can be alkaline.[1]

MechanismOfAction Proposed Mechanism of this compound on Gram-Negative Bacteria cluster_extracellular Extracellular Space cluster_membrane Gram-Negative Bacterial Membranes cluster_cytoplasm Cytoplasm Peptide This compound (Random Coil) OM Outer Membrane (LPS, PE) Peptide->OM Initial electrostatic interaction IM Inner Membrane (PE, PG) OM->IM Weak interaction & limited translocation (PE-rich environment) Helix Tilted α-Helix Formation IM->Helix Adopts α-helical structure Death Cell Death Pore Membrane Permeabilization Helix->Pore Aggregation & Pore Formation Pore->Death Ion dysregulation, content leakage ExperimentalWorkflow General Experimental Workflow for AMP Characterization cluster_prep Preparation cluster_activity Activity Assessment cluster_mechanism Mechanistic Studies cluster_analysis Analysis Peptide Peptide Synthesis & Purification (this compound) MLC Antibacterial Assay (MLC Determination) Peptide->MLC Bacteria Bacterial Culture (Gram-Negative Strains) Bacteria->MLC Lysis Membrane Lysis Assay (SUV with Mimetic Lipids) MLC->Lysis Inform concentration range Penetration Monolayer Penetration (Langmuir Trough) MLC->Penetration Inform concentration range Data Data Analysis & Interpretation MLC->Data Quantitative Efficacy Lysis->Data Membrane Disruption Data Penetration->Data Membrane Interaction Data

References

Esculentin-2L: An Uncharted Territory in Antifungal Research

Author: BenchChem Technical Support Team. Date: November 2025

Despite a growing interest in the therapeutic potential of antimicrobial peptides, a comprehensive analysis of the antifungal properties and spectrum of Esculentin-2L remains conspicuously absent from the current scientific literature. While the broader esculentin family of peptides, derived from amphibian skin secretions, has demonstrated significant antimicrobial activity, specific data on the antifungal efficacy, mechanism of action, and impact on fungal signaling pathways of this compound are not publicly available.

The esculentin peptide family, first isolated from the skin of the European frog Rana esculenta, has been a subject of research for its potent antibacterial and antifungal activities.[1] Peptides such as Esculentin-1 and Esculentin-2CHa have shown a broad spectrum of activity, including against clinically relevant fungal pathogens like Candida albicans.[1][2] The primary mechanism of action for many of these peptides is believed to be the disruption and permeabilization of microbial cell membranes.[3] However, the specific contributions and potential unique attributes of individual members of this family, such as this compound, are yet to be elucidated.

This technical guide aims to provide a framework for the future investigation of this compound's antifungal properties, outlining the necessary experimental protocols and data presentation required to build a comprehensive understanding of its potential as a novel antifungal agent. Given the lack of specific data for this compound, the following sections will detail standardized methodologies and conceptual frameworks that should be applied in its study.

Antifungal Spectrum and Potency: A Call for Data

A critical first step in evaluating any new antimicrobial agent is to determine its spectrum of activity and potency against a range of relevant pathogens. For this compound, this would involve determining the Minimum Inhibitory Concentration (MIC) against a panel of clinically significant fungi.

Table 1: Proposed Antifungal Spectrum of this compound (Hypothetical Data)

Fungal SpeciesStrainMIC (µg/mL)MFC (µg/mL)
Candida albicansATCC 90028Data not availableData not available
Candida glabrataATCC 90030Data not availableData not available
Candida parapsilosisATCC 22019Data not availableData not available
Cryptococcus neoformansH99Data not availableData not available
Aspergillus fumigatusAf293Data not availableData not available

MIC: Minimum Inhibitory Concentration; MFC: Minimum Fungicidal Concentration. Data is hypothetical and needs to be determined experimentally.

Experimental Protocols for Characterization

To generate the crucial data outlined above and to further understand the antifungal properties of this compound, a series of standardized experimental protocols should be employed.

Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is the gold standard for determining the MIC of an antifungal agent.

Protocol:

  • Prepare a stock solution of this compound in a suitable solvent.

  • Perform serial two-fold dilutions of the peptide in 96-well microtiter plates containing RPMI-1640 medium.

  • Prepare a standardized fungal inoculum (0.5-2.5 x 10³ cells/mL for yeasts; 0.4-5 x 10⁴ spores/mL for molds).

  • Add the fungal inoculum to each well.

  • Incubate the plates at 35°C for 24-48 hours.

  • The MIC is defined as the lowest concentration of the peptide that causes a significant inhibition of visible fungal growth compared to the growth control.

MIC_Workflow A Prepare this compound Stock B Serial Dilution in 96-well Plate A->B D Add Inoculum to Wells B->D C Prepare Fungal Inoculum C->D E Incubate at 35°C D->E F Determine MIC E->F

MIC Determination Workflow
Time-Kill Kinetic Assay

This assay provides insights into the fungicidal or fungistatic activity of the peptide over time.

Protocol:

  • Prepare a fungal suspension at a starting concentration of approximately 1-5 x 10⁵ CFU/mL.

  • Add this compound at concentrations corresponding to the MIC, 2x MIC, and 4x MIC.

  • Incubate the cultures at 35°C with agitation.

  • At various time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw aliquots, perform serial dilutions, and plate on appropriate agar plates.

  • Incubate the plates and count the number of viable colonies (CFU/mL).

  • Plot the log₁₀ CFU/mL against time to generate the time-kill curve.

Time_Kill_Workflow A Prepare Fungal Suspension B Add this compound (MIC, 2xMIC, 4xMIC) A->B C Incubate with Agitation B->C D Sample at Time Points C->D E Serial Dilution & Plating D->E F Count CFUs E->F G Plot Time-Kill Curve F->G

Time-Kill Assay Workflow

Mechanism of Action: Beyond Membrane Disruption

While membrane permeabilization is a likely mechanism of action for this compound, a thorough investigation should explore other potential cellular targets and induced signaling pathways.

Membrane Permeabilization Assay (Sytox Green Uptake)

This assay assesses the ability of the peptide to compromise the fungal cell membrane.

Protocol:

  • Wash and resuspend fungal cells in a suitable buffer.

  • Add Sytox Green dye, which only fluoresces upon binding to intracellular nucleic acids when the membrane is compromised.

  • Add this compound to the cell suspension.

  • Measure the increase in fluorescence over time using a fluorometer.

Induction of Apoptosis

Flow cytometry analysis using Annexin V and propidium iodide (PI) staining can determine if this compound induces programmed cell death.

Protocol:

  • Treat fungal cells with this compound for various time periods.

  • Harvest and wash the cells.

  • Stain the cells with Annexin V-FITC (binds to exposed phosphatidylserine in early apoptosis) and PI (stains necrotic or late apoptotic cells).

  • Analyze the stained cells by flow cytometry to quantify the populations of viable, early apoptotic, late apoptotic, and necrotic cells.

Apoptosis_Pathway cluster_fungal_cell Fungal Cell Esculentin_2L This compound Membrane Cell Membrane Esculentin_2L->Membrane Interaction Caspase Caspase Activation Membrane->Caspase Signal Transduction DNA_Frag DNA Fragmentation Caspase->DNA_Frag Apoptosis Apoptosis DNA_Frag->Apoptosis

Hypothetical Apoptosis Induction Pathway
Mitochondrial Dysfunction

The effect of this compound on mitochondrial membrane potential can be assessed using fluorescent dyes like JC-1 or TMRE. A loss of mitochondrial membrane potential is an early indicator of apoptosis.

Impact on Fungal Signaling Pathways

Antimicrobial peptides can trigger various stress response signaling pathways in fungi. Investigating these pathways can provide a deeper understanding of the fungal response to this compound. Key pathways to investigate include:

  • Cell Wall Integrity (CWI) Pathway: This MAPK pathway is crucial for maintaining cell wall homeostasis. Activation can be monitored by assessing the phosphorylation of key kinases like Mkc1.

  • High Osmolarity Glycerol (HOG) Pathway: Another MAPK pathway involved in stress responses.

  • Target of Rapamycin (TOR) Pathway: A central regulator of cell growth and proliferation.

Fungal_Signaling cluster_cell Fungal Cell Esculentin_2L This compound Cell_Wall_Stress Cell Wall Stress Esculentin_2L->Cell_Wall_Stress TOR_Pathway TOR Pathway Esculentin_2L->TOR_Pathway Potential Interaction CWI_Pathway CWI Pathway (Mkc1) Cell_Wall_Stress->CWI_Pathway HOG_Pathway HOG Pathway Cell_Wall_Stress->HOG_Pathway Cell_Defense Cell Defense & Adaptation CWI_Pathway->Cell_Defense HOG_Pathway->Cell_Defense TOR_Pathway->Cell_Defense

Potential Fungal Signaling Responses

Conclusion

While the therapeutic potential of the esculentin peptide family is evident, this compound remains a largely uncharacterized member. The generation of robust data on its antifungal spectrum, potency, and mechanism of action is imperative. The experimental frameworks and conceptual models presented in this guide provide a roadmap for the systematic investigation of this compound. Such studies are essential to unlock its potential as a novel lead compound in the development of urgently needed new antifungal therapies. The scientific community is encouraged to undertake this research to fill the existing knowledge gap and fully explore the therapeutic promise of this amphibian-derived peptide.

References

Esculentin-2L: A Technical Guide on Antiviral Potential and Research Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

While specific research on the antiviral properties of Esculentin-2L is not currently available in the public domain, the broader family of esculentin peptides, and amphibian-derived antimicrobial peptides (AMPs) in general, have demonstrated significant antiviral potential. This technical guide provides an in-depth overview of the known antiviral activities within the esculentin family and related amphibian peptides, serving as a foundational resource for investigating the therapeutic promise of this compound.

This document outlines the typical mechanisms of antiviral action exhibited by these peptides, details the requisite experimental protocols for assessing antiviral efficacy, and presents a framework for identifying potential viral targets. The provided methodologies and data from analogous peptides offer a robust starting point for the research and development of this compound as a novel antiviral agent.

Introduction to Esculentin Peptides and Antiviral Activity

Amphibian skin secretions are a rich source of host defense peptides, which play a crucial role in the innate immune system. The esculentin family of peptides, originally isolated from frogs, has been primarily studied for its potent antimicrobial properties. However, emerging evidence suggests that these and other amphibian peptides possess a broad spectrum of antiviral activities, particularly against enveloped viruses.

The general mechanism of action for many antiviral peptides involves the disruption of the viral envelope, thereby inhibiting viral entry into host cells. This is often a result of the peptide's cationic and amphipathic nature, which facilitates interaction with the negatively charged components of the viral membrane.

Comparative Antiviral Activity of Amphibian Peptides

To provide a quantitative context for the potential antiviral efficacy of this compound, this section summarizes the activity of related amphibian peptides against a range of viruses. It is important to note that these values serve as a benchmark for what might be expected from novel esculentin variants.

Peptide FamilyPeptideVirusAssay TypeIC50 (µM)Reference
Esculentin Esculentin-1GNInfluenza A virus (H5N1, H1N1)Entry Inhibition1.29 - 4.59[1]
Temporin Temporin L (TL)Herpes Simplex Virus 1 (HSV-1)Virus Pretreatment8.55[2]
Temporin L (TL)Herpes Simplex Virus 2 (HSV-2)Virus Pretreatment8.28[2]
Temporin B (TB)Herpes Simplex Virus 1 (HSV-1)Virus Pretreatment~20 µg/ml (~5-log reduction)[3][4]
Dermaseptin DermaseptinsHerpes Simplex Virus 1 & 2 (HSV-1/2)Not Specified-[3]
Magainin Magainin 1 & 2Herpesviridae familyVirucidal-[2]
Yodha YodhaDengue Virus 1 (DENV-1)Not Specified25[5]
YodhaDengue Virus 2 (DENV-2)Not Specified2[5]
YodhaDengue Virus 3 (DENV-3)Not Specified70[5]
YodhaDengue Virus 4 (DENV-4)Not Specified30[5]
AR-23 AR-23Herpes Simplex Virus 1 (HSV-1)Attachment/Entry6.25 / 3.12[6]

Potential Antiviral Mechanisms and Targets

The primary antiviral mechanism for many amphibian peptides is direct interaction with and disruption of the viral envelope, a process often termed "virucidal" activity. However, other mechanisms may also be at play, including:

  • Inhibition of Viral Attachment: Peptides can bind to viral glycoproteins or host cell receptors, preventing the initial attachment of the virus.

  • Inhibition of Viral Entry/Fusion: Peptides can interfere with the conformational changes in viral proteins that are necessary for the fusion of the viral and host cell membranes.

  • Intracellular Mechanisms: While less common for this class of peptides, some may be able to enter the host cell and interfere with viral replication or protein synthesis.

The potential targets for this compound would likely be the envelope glycoproteins of susceptible viruses, such as hemagglutinin (HA) on influenza virus or glycoproteins B, D, and H on herpes simplex virus.

cluster_virus Enveloped Virus cluster_host Host Cell Virus Virion Receptor Host Cell Receptor Virus->Receptor Attachment Glycoproteins Envelope Glycoproteins Endosome Endosome Receptor->Endosome Entry (Endocytosis) Endosome->Virus Nucleus Nucleus Endosome->Nucleus Uncoating & Genome Release Nucleus->Endosome Assembly Nucleus->Nucleus Esculentin2L This compound Esculentin2L->Virus Direct Interaction (Virucidal) Esculentin2L->Glycoproteins Inhibit Attachment Esculentin2L->Endosome Inhibit Fusion

Caption: Potential antiviral mechanisms of this compound against an enveloped virus.

Detailed Experimental Protocols

To rigorously assess the antiviral activity of this compound, a series of in vitro assays are required. The following protocols are standard in the field and provide a framework for these investigations.

Cell Culture and Virus Propagation
  • Cell Lines: Vero cells (for Herpes Simplex Virus and Dengue Virus) or Madin-Darby Canine Kidney (MDCK) cells (for Influenza Virus) are commonly used. Cells should be maintained in appropriate media (e.g., DMEM or MEM) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Virus Stocks: Viral stocks should be propagated in the respective cell lines and titrated to determine the plaque-forming units (PFU) per mL or the 50% tissue culture infectious dose (TCID50).

Cytotoxicity Assay

Before assessing antiviral activity, it is crucial to determine the concentration range of this compound that is non-toxic to the host cells.

  • Method: An MTT or similar cell viability assay is performed.

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in cell culture media.

    • Replace the existing media with the peptide dilutions and incubate for the duration of the planned antiviral assay (e.g., 24-72 hours).

    • Add MTT reagent, incubate, and then solubilize the formazan crystals.

    • Measure the absorbance at the appropriate wavelength.

    • Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the peptide that reduces cell viability by 50%.

Plaque Reduction Assay

This assay is used to quantify the inhibition of viral replication.

  • Procedure:

    • Seed cells in 12-well or 24-well plates to form a confluent monolayer.

    • Prepare a mixture of virus (at a known PFU) and serial dilutions of this compound.

    • Incubate the virus-peptide mixture for a set time (e.g., 1 hour at 37°C) for a virus pretreatment assay.

    • Remove the growth media from the cells and inoculate with the virus-peptide mixture.

    • Allow the virus to adsorb for 1-2 hours.

    • Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing methylcellulose or agarose) to restrict viral spread to adjacent cells.

    • Incubate for 2-5 days, depending on the virus, until plaques are visible.

    • Fix and stain the cells (e.g., with crystal violet).

    • Count the plaques and calculate the percentage of plaque reduction compared to the virus-only control. The IC50 is the concentration of the peptide that reduces the plaque number by 50%.[7][8][9]

Virus Yield Reduction Assay

This assay measures the amount of new infectious virus particles produced in the presence of the peptide.

  • Procedure:

    • Infect a monolayer of cells with the virus in the presence of serial dilutions of this compound.

    • After a full replication cycle (e.g., 24-48 hours), lyse the cells (e.g., by freeze-thawing) to release the progeny virus.

    • Collect the supernatant and perform a plaque assay or TCID50 assay on a fresh monolayer of cells to titrate the amount of infectious virus produced.

    • Calculate the reduction in viral yield compared to the untreated control.[10][11][12][13]

Time-of-Addition Assay

This assay helps to elucidate the stage of the viral life cycle that is inhibited by the peptide.[14][15][16][17][18]

  • Procedure:

    • Pre-treatment of cells: Treat the cells with the peptide for a period before infection, then wash the cells and infect with the virus. This assesses if the peptide acts on the host cell.

    • Co-treatment (Attachment/Entry): Add the peptide and the virus to the cells simultaneously. This assesses inhibition of attachment and entry.

    • Post-entry treatment: Infect the cells with the virus, allow for adsorption and entry, and then add the peptide. This assesses if the peptide inhibits intracellular stages of replication.

    • Quantify the viral replication in each condition using a plaque reduction or virus yield reduction assay.

start Start cytotoxicity Cytotoxicity Assay (MTT) Determine CC50 start->cytotoxicity plaque_reduction Plaque Reduction Assay Determine IC50 cytotoxicity->plaque_reduction Use non-toxic concentrations yield_reduction Virus Yield Reduction Assay Confirm Inhibition plaque_reduction->yield_reduction If active time_of_addition Time-of-Addition Assay Elucidate Mechanism yield_reduction->time_of_addition end End time_of_addition->end

Caption: Experimental workflow for assessing antiviral activity.

Conclusion and Future Directions

The esculentin family of peptides holds considerable promise as a source of novel antiviral agents. Although direct evidence for the antiviral activity of this compound is lacking, the data from related peptides suggest that it is a worthwhile candidate for investigation. The experimental framework provided in this guide offers a clear path for the systematic evaluation of this compound's antiviral potential.

Future research should focus on:

  • Synthesis and Purification of this compound.

  • In-depth in vitro screening against a panel of clinically relevant enveloped and non-enveloped viruses.

  • Detailed mechanistic studies to identify the precise molecular targets and mode of action.

  • In vivo studies in animal models to assess efficacy and safety.

The development of new antiviral therapies is a critical global health priority. The exploration of naturally occurring peptides like this compound represents a promising avenue for the discovery of next-generation antiviral drugs.

References

Esculentin-2L: An In-Depth Technical Guide to its Immunomodulatory Effects on Innate Immunity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Esculentin-2L is a member of the Esculentin family of antimicrobial peptides (AMPs) originally isolated from the skin of amphibians. Beyond their direct microbicidal activities, members of the Esculentin family have demonstrated significant immunomodulatory properties, positioning them as potential therapeutic agents for a range of conditions involving the innate immune system. This technical guide provides a comprehensive overview of the known immunomodulatory effects of Esculentin peptides on innate immunity, with a focus on Esculentin-1a(1-21) and Esculentin-2CHa, for which the most substantial data are available. While direct and extensive data for this compound remains limited in the current body of scientific literature, the information presented herein on its close structural and functional analogs offers valuable insights into its potential mechanisms of action and therapeutic applications.

Quantitative Data on Immunomodulatory Effects

The immunomodulatory effects of Esculentin peptides have been quantified in terms of their ability to modulate the release of key cytokines from immune cells. The following tables summarize the available quantitative data for Esculentin-1a(1-21) and Esculentin-2CHa.

Table 1: Effect of Esculentin-1a(1-21) on Lipopolysaccharide (LPS)-Induced IL-6 Secretion in RAW 264.7 Macrophages [1]

TreatmentIL-6 Concentration (pg/mL)Fold Change vs. LPS alone
Control (untreated)Not reported-
LPS (20 ng/mL)~12001
LPS (20 ng/mL) + Esc(1-21) (1 µM)~800~0.67
LPS (20 ng/mL) + Esc(1-21) (5 µM)~6000.5
LPS (20 ng/mL) + Esc(1-21) (10 µM)~400~0.33

Table 2: Effect of Esculentin-2CHa on Cytokine Release from Murine Immune Cells [2][3]

Cell TypeStimulantEsculentin-2CHa ConcentrationCytokineEffectSignificance
Mouse Lymphoid CellsNoneNot specifiedIL-10Stimulation of releaseP<0.01
Mouse Lymphoid CellsConcanavalin ANot specifiedIL-10Elevation of productionP<0.01
Peritoneal MacrophagesNoneNot specifiedTNF-αStimulation of productionP<0.05
Peritoneal MacrophagesNoneNot specifiedIL-6Not significant-
Peritoneal MacrophagesNoneNot specifiedIL-1βNot significant-

Table 3: Effect of a Structurally-Modified Esculentin-2CHa Analogue on Bone Marrow-Derived Dendritic Cells (BM-DCs) [4]

ParameterEffect
MHC Class I ExpressionUnaffected
MHC Class II ExpressionUnaffected
IL-10 ReleaseUnaffected
IL-12 ReleaseUnaffected
IL-23 ReleaseUnaffected

Experimental Protocols

Macrophage Cytokine Release Assay (for Esculentin-1a(1-21))[1]
  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Seeding: Cells are seeded in 24-well plates at a density of 1 x 10^5 cells per well.

  • Stimulation: Cells are stimulated for 4 hours with P. aeruginosa lipopolysaccharide (LPS) at a concentration of 20 ng/mL, either alone or in combination with Esculentin-1a(1-21) at the desired concentrations (e.g., 1, 5, and 10 µM).

  • Supernatant Collection: After the incubation period, the cell culture supernatants are collected.

  • Cytokine Quantification: The concentration of Interleukin-6 (IL-6) in the supernatants is measured using a commercial enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.

Lymphoid and Peritoneal Macrophage Cytokine Release Assay (for Esculentin-2CHa)[2][3]
  • Cell Source: Mouse lymphoid cells and peritoneal macrophages.

  • Cell Culture: Cells are cultured under standard conditions.

  • Treatment: Cells are treated with Esculentin-2CHa at the desired concentrations. For co-stimulation experiments, a mitogen such as Concanavalin A can be used.

  • Supernatant Collection: After an appropriate incubation period, cell culture supernatants are harvested.

  • Cytokine Quantification: The levels of Interleukin-10 (IL-10), Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1-beta (IL-1β) are quantified using specific ELISA kits.

Dendritic Cell Maturation and Cytokine Secretion Assay[4]
  • Cell Source: Bone marrow-derived dendritic cells (BM-DCs).

  • Cell Culture and Treatment: BM-DCs are cultured and treated with the Esculentin peptide analog.

  • Flow Cytometry: The expression of Major Histocompatibility Complex (MHC) class I and II molecules on the surface of the BM-DCs is analyzed by flow cytometry using fluorescently labeled antibodies.

  • Cytokine Measurement: The concentrations of Interleukin-10 (IL-10), Interleukin-12 (IL-12), and Interleukin-23 (IL-23) in the cell culture supernatants are determined by ELISA.

Signaling Pathways and Mechanisms of Action

The immunomodulatory effects of Esculentin peptides are mediated through the modulation of key intracellular signaling pathways. While the precise pathways activated by this compound are yet to be fully elucidated, studies on related compounds provide strong indications of the likely mechanisms.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Studies on esculetin, a related coumarin compound, suggest that it exerts its anti-inflammatory effects by inhibiting the NF-κB signaling cascade. It is plausible that this compound may share this mechanism.

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition Pro-inflammatory Stimulus Pro-inflammatory Stimulus IKK IKK Complex Pro-inflammatory Stimulus->IKK Activates IkB_NF-kB IκB-NF-κB Complex IKK->IkB_NF-kB Phosphorylates IκB IkB IκB Ub Ubiquitination & Degradation IkB->Ub NF-kB NF-κB NF-kB_n NF-κB NF-kB->NF-kB_n Translocates IkB_NF-kB->IkB releases IkB_NF-kB->NF-kB releases Gene_Transcription Pro-inflammatory Gene Transcription NF-kB_n->Gene_Transcription Induces This compound This compound This compound->IKK Inhibits

Figure 1: Proposed inhibition of the NF-κB signaling pathway by this compound.
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK signaling pathways, including the ERK, JNK, and p38 MAPK pathways, are crucial for regulating a wide range of cellular processes, including inflammation, proliferation, and apoptosis. The activation of these pathways in response to extracellular stimuli leads to the phosphorylation of downstream transcription factors, which in turn regulate the expression of various immune-related genes. Some antimicrobial peptides have been shown to modulate MAPK signaling.

MAPK_Pathway cluster_cascade MAPK Cascade cluster_modulation Stimulus External Stimuli (e.g., LPS) MAPKKK MAPKKK Stimulus->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK Phosphorylates Transcription_Factors Transcription Factors MAPK->Transcription_Factors Activates Gene_Expression Inflammatory Gene Expression Transcription_Factors->Gene_Expression Regulates This compound This compound This compound->MAPK Modulates

Figure 2: Potential modulation of the MAPK signaling pathway by this compound.
JAK-STAT Signaling Pathway

The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is a principal signaling mechanism for a wide array of cytokines and growth factors. The binding of a ligand to its receptor leads to the activation of associated JAKs, which then phosphorylate the receptor, creating docking sites for STAT proteins. Once recruited, STATs are phosphorylated, dimerize, and translocate to the nucleus to regulate gene expression. The finding that Esculentin 1a(1-21) enhances STAT3 phosphorylation suggests that the JAK-STAT pathway may be another important target for Esculentin peptides.[5]

JAK_STAT_Pathway cluster_enhancement Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT Receptor->STAT Recruits & Phosphorylates JAK->Receptor Phosphorylates pSTAT p-STAT STAT->pSTAT STAT_Dimer STAT Dimer pSTAT->STAT_Dimer Dimerizes Gene_Expression Target Gene Expression STAT_Dimer->Gene_Expression Translocates to Nucleus & Induces This compound This compound This compound->STAT Enhances Phosphorylation

Figure 3: Potential enhancement of the JAK-STAT signaling pathway by this compound.

Experimental Workflow: Investigating Immunomodulatory Effects

The following diagram outlines a general workflow for characterizing the immunomodulatory effects of a peptide like this compound on innate immune cells.

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_downstream Downstream Assays Isolate_Cells Isolate Immune Cells (e.g., Macrophages, DCs) Culture_Cells Culture Cells Isolate_Cells->Culture_Cells Treat_Peptide Treat with this compound +/- Stimulant (e.g., LPS) Culture_Cells->Treat_Peptide Collect_Supernatant Collect Supernatant Treat_Peptide->Collect_Supernatant Lyse_Cells Lyse Cells Treat_Peptide->Lyse_Cells ELISA Cytokine Quantification (ELISA) Collect_Supernatant->ELISA Flow_Cytometry Surface Marker Analysis (Flow Cytometry) Lyse_Cells->Flow_Cytometry Western_Blot Signaling Pathway Analysis (Western Blot) Lyse_Cells->Western_Blot qPCR Gene Expression Analysis (qPCR) Lyse_Cells->qPCR

Figure 4: General experimental workflow for studying immunomodulatory effects.

Conclusion

The available evidence strongly suggests that peptides belonging to the Esculentin family possess significant immunomodulatory capabilities, primarily through the regulation of key inflammatory signaling pathways such as NF-κB and MAPK, and potentially the JAK-STAT pathway. While direct and comprehensive data on this compound is currently limited, the findings from studies on closely related peptides like Esculentin-1a(1-21) and Esculentin-2CHa provide a solid foundation for future research. The ability of these peptides to modulate cytokine production highlights their potential as novel therapeutic agents for inflammatory and infectious diseases. Further investigation is warranted to fully elucidate the specific immunomodulatory profile and mechanisms of action of this compound to harness its full therapeutic potential.

References

Esculentin-2L structure-activity relationship studies

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Structure-Activity Relationship of Esculentin-2L Peptides

For Researchers, Scientists, and Drug Development Professionals

Abstract

Esculentin-2 peptides, originally isolated from amphibian skin, represent a promising class of host-defense peptides with potent antimicrobial and anticancer activities. Their biological functions are intrinsically linked to their primary and secondary structures. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of this compound and its analogs. We delve into the critical roles of specific structural modifications—including N-terminal truncation, C-terminal amidation, and alterations in cationicity and helicity—on their biological efficacy and selectivity. This document summarizes key quantitative data, details common experimental protocols for peptide evaluation, and visualizes the underlying mechanisms and logical relationships through structured diagrams, serving as a vital resource for the rational design of novel peptide-based therapeutics.

Introduction to Esculentin-2 Peptides

Esculentin-2 is a family of antimicrobial peptides (AMPs) found in the skin secretions of various frog species.[1] These peptides are characterized by their cationic nature and their ability to adopt an amphipathic α-helical conformation, particularly in the presence of biological membranes.[2][3] This structure is fundamental to their mechanism of action, which primarily involves the disruption of microbial or cancer cell membranes.[1][4] The growing threat of antibiotic resistance has spurred significant interest in AMPs like Esculentin-2 as potential next-generation therapeutics.[5] Understanding the relationship between their structure and biological function is paramount for optimizing their potency, selectivity, and stability for clinical applications.[6]

Structure-Activity Relationship (SAR) Insights

The biological activity of Esculentin-2 peptides can be finely tuned by modifying their amino acid sequence. Key modifications and their effects are summarized below.

The Role of the N-Terminus and C-Terminus

The terminal regions of Esculentin-2 peptides play crucial roles in their activity.

  • N-Terminal Hydrophobicity: The N-terminal hexapeptide (GFSSIF) of esculentin-2CHa is critical for its activity. Its removal leads to a complete loss of activity against Staphylococcus aureus and a significant (≥16-fold) reduction in potency against Gram-negative bacteria like Acinetobacter baumannii.[7] This highlights the importance of the N-terminal hydrophobic character for membrane interaction.[7]

  • C-Terminal Domain: The cyclic C-terminal domain (CKISKQC) is also vital. Replacing the cysteine residues with serine, which eliminates the cyclic structure, results in a marked decrease in antimicrobial and anticancer cytotoxicity.[7]

  • C-Terminal Amidation: Amidation of the C-terminus in novel Esculentin-2 HYba peptides has been shown to enhance their antibacterial potency. Amidated analogs exhibited a 10-fold decrease in Minimum Inhibitory Concentration (MIC) and a faster bactericidal kinetic profile (10-15 minutes) against fish pathogens without altering hemolytic potential.[8]

Impact of Cationicity and Helicity

The overall charge and secondary structure are defining features of Esculentin-2 peptides.

  • Increased Cationicity: Enhancing the positive charge can boost antimicrobial potency. The [D20K, D27K] analog of esculentin-2CHa, which is more cationic, showed a modest (up to 4-fold) increase in activity against microorganisms.[7] However, this came at the cost of significantly increased toxicity towards mammalian cells, with a marked rise in cytotoxicity against human erythrocytes and A549 lung cancer cells.[7] This demonstrates a critical trade-off between potency and selectivity.

  • α-Helical Content: A stable α-helical structure is essential for membrane interaction. Linearized esculentin-2EM (E2EM-lin) adopts a strong α-helical conformation in the presence of lipid mimics of Gram-positive bacterial membranes.[3] Constraining 15-residue esculentin-2EM analogs into an α-helical conformation using an oct-4-enyl cross-link ("stapling") led to remarkable increases in antimicrobial activity, helical content, and resistance to proteases.[9]

The logical relationships between these structural modifications and their functional outcomes are visualized in the diagram below.

Logical Flow of this compound SAR Mod1 N-Terminal Truncation Outcome1 Antimicrobial Activity Mod1->Outcome1 Decreases Mod2 Increase Cationicity (e.g., D→K) Mod2->Outcome1 Increases Outcome2 Hemolytic Activity (Toxicity) Mod2->Outcome2 Increases Mod3 C-Terminal Amidation Mod3->Outcome1 Increases Mod4 Constrain α-Helix ('Stapling') Mod4->Outcome1 Increases Outcome3 Protease Resistance Mod4->Outcome3 Increases Outcome4 Selectivity Index Outcome1->Outcome4 Outcome2->Outcome4

Caption: Logical relationships in this compound structure-activity studies.

Quantitative Biological Activity Data

The following tables summarize the quantitative data for Esculentin-2 peptides and their analogs against various targets.

Table 1: Antimicrobial Activity (Minimum Inhibitory Concentration)
Peptide/AnalogTarget OrganismMIC (μM)Reference
Esculentin-2CHaStaphylococcus aureus≤ 6[7]
Acinetobacter baumannii≤ 6[7]
Stenotrophomonas maltophilia≤ 6[7]
Esculentin-2CHa (N-terminally truncated)A. baumannii> 96 (≥16-fold increase)[7]
Esculentin-2CHa [D20K, D27K]MicroorganismsUp to 4-fold decrease[7]
Linearized Esculentin-2EM (E2EM-lin)S. aureus≤ 6.25[2][10]
Bacillus subtilis≤ 6.25[2][10]
Escherichia coli≥ 75.0[2][10]
Pseudomonas aeruginosa≥ 75.0[2][10]
Esculentin-2 HYba (Amidated analogs)Fish Pathogens10-fold decrease vs. parent[8]
Esculentin(1-21)P. aeruginosa (CF strains)Active at high salt conc.[11]
Table 2: Cytotoxicity Against Mammalian Cells
Peptide/AnalogCell LineActivity MetricValue (μM)Reference
Esculentin-2CHaHuman ErythrocytesLC₅₀150[7]
A549 (Lung Cancer)LC₅₀10[7]
Esculentin-2CHa [D20K, D27K]Human ErythrocytesLC₅₀11[7]
A549 (Lung Cancer)LC₅₀3[7]
Esculentin-2 HYba peptidesHep3B (Hepatocellular Carcinoma)-Potent Inhibition[8]

Mechanism of Action: Membrane Disruption and Beyond

The primary mechanism of action for Esculentin-2 peptides is the permeabilization and disruption of cell membranes.[1][12] This process is driven by initial electrostatic interactions between the cationic peptide and negatively charged components of bacterial or cancer cell membranes, such as phosphatidylglycerol (PG), cardiolipin, or exposed phosphatidylserine.[3][4]

Upon binding, the peptides insert into the lipid bilayer, leading to the formation of pores or other membrane defects.[2][3] This disruption causes leakage of intracellular contents and dissipation of the membrane potential, ultimately leading to cell death (necrosis).[11][13] In cancer cells, in addition to direct membrane lysis, some peptides can trigger programmed cell death pathways like apoptosis by interacting with the mitochondrial membrane.[4][14]

Proposed Mechanism of Action cluster_peptide Peptide cluster_cell Target Cell (Bacterium/Cancer) P Cationic, Amphipathic This compound Peptide M Anionic Cell Membrane P->M Electrostatic Attraction C Cytoplasm M->C Pore Formation & Membrane Disruption D Cell Death C->D Leakage of Contents

Caption: Mechanism of this compound induced cell death via membrane disruption.

Key Experimental Protocols

Standardized protocols are essential for comparing the activity of different peptide analogs. The workflow for characterizing a novel analog typically follows the path visualized below.

Experimental Workflow for Analog Evaluation A Peptide Design & Solid Phase Synthesis B Purification (RP-HPLC) & Mass Spectrometry (LC-MS) A->B C Antimicrobial Susceptibility Testing (MIC Assay) B->C D Hemolysis Assay (HC₅₀ Determination) B->D E Anticancer Cytotoxicity (e.g., MTT Assay) B->E F Mechanism of Action Studies (e.g., Membrane Permeabilization) C->F G Data Analysis & SAR Conclusion C->G D->G E->F E->G F->G

Caption: Standard workflow for the synthesis and evaluation of this compound analogs.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This assay determines the Minimum Inhibitory Concentration (MIC), the lowest peptide concentration that prevents visible microbial growth.

  • Preparation: Prepare a two-fold serial dilution of the peptide in a 96-well microtiter plate using an appropriate growth medium, such as Mueller-Hinton Broth (MHB) for bacteria.[15]

  • Inoculation: Grow bacterial cultures to the exponential phase and dilute to a final concentration of ~5 x 10⁵ CFU/mL in each well.

  • Controls: Include a positive control (bacteria with no peptide) and a negative control (medium only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Analysis: Determine the MIC by visually inspecting for the lowest peptide concentration with no turbidity. The optical density (e.g., at 600 nm) can also be measured for a quantitative result.[16]

Hemolysis Assay

This assay measures the peptide's toxicity to red blood cells (RBCs), a proxy for general mammalian cell toxicity.

  • RBC Preparation: Obtain fresh human or animal red blood cells. Wash the RBCs three times with Phosphate Buffered Saline (PBS) by centrifugation (e.g., 1000 rpm for 5 min) and resuspend to a final concentration of 2-4% (v/v) in PBS.[17]

  • Incubation: Add 100 µL of the RBC suspension to 100 µL of serially diluted peptide solutions in a 96-well plate.

  • Controls: Use PBS as a negative control (0% hemolysis) and a surfactant like 1% Triton X-100 as a positive control (100% hemolysis).[17]

  • Reaction: Incubate the plate at 37°C for 1 hour with gentle shaking.

  • Analysis: Centrifuge the plate to pellet intact RBCs. Transfer the supernatant to a new plate and measure the absorbance of released hemoglobin at ~450 nm or ~540 nm.

  • Calculation: Calculate the percentage of hemolysis relative to the controls. The HC₅₀ is the peptide concentration that causes 50% hemolysis.[18]

MTT Cytotoxicity Assay

This colorimetric assay assesses the metabolic activity of cells to determine peptide-induced cytotoxicity against cancer cell lines.

  • Cell Seeding: Seed cancer cells (e.g., A549, HCT-116) in a 96-well plate at a density of ~1 x 10⁴ cells/well and allow them to adhere overnight.[19][20]

  • Treatment: Replace the medium with fresh medium containing serial dilutions of the peptide and incubate for a set period (e.g., 24, 48 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.

  • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Analysis: Measure the absorbance at ~570 nm using a microplate reader. Cell viability is expressed as a percentage relative to untreated control cells. The IC₅₀ (concentration causing 50% inhibition of cell growth) can be calculated.[21]

Conclusion and Future Directions

The structure-activity relationships of this compound peptides are well-defined, providing a clear roadmap for the design of optimized therapeutic agents. The N- and C-terminal regions are indispensable for activity, while cationicity and helicity serve as critical dials for tuning potency against selectivity. The primary membranolytic mechanism of action makes these peptides effective against a broad spectrum of pathogens and cancer cells, potentially circumventing common resistance mechanisms.

Future research should focus on developing analogs with enhanced selectivity for target cells over host cells. Strategies such as "stapling" to enforce helicity and improve stability are promising.[9] Furthermore, exploring novel delivery systems and synergistic combinations with conventional drugs could unlock the full therapeutic potential of the this compound peptide family.

References

The Core of Bacterial Warfare: An In-depth Technical Guide to Esculentin-2L's Interaction with Bacterial Cell Membranes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the intricate mechanisms governing the interaction of Esculentin-2L, a potent antimicrobial peptide (AMP), with bacterial cell membranes. Understanding these interactions at a molecular level is paramount for the development of novel antimicrobial therapeutics to combat the growing threat of antibiotic resistance. This document provides a comprehensive overview of the quantitative data, detailed experimental protocols, and the underlying signaling and logical pathways involved in this compound's bactericidal activity.

Quantitative Analysis of Antimicrobial Efficacy

The antimicrobial potency of Esculentin peptides is typically quantified by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that completely inhibits the visible growth of a microorganism. The following tables summarize the MIC values of various Esculentin derivatives against a panel of Gram-positive and Gram-negative bacteria.

Table 1: Minimum Inhibitory Concentrations (MIC) of Esculentin Peptides against various bacterial strains.

PeptideBacterial StrainMIC (µM)Reference
Esculentin-2CHaStaphylococcus aureus≤ 6[1][2]
Acinetobacter baumannii≤ 6[1][2]
Stenotrophomonas maltophilia≤ 6[1][2]
Linearized esculentin 2EM (E2EM-lin)Staphylococcus aureus≤ 6.25[3]
Bacillus subtilis≤ 6.25[3]
Escherichia coli≥ 75.0[3]
Pseudomonas aeruginosa≥ 75.0[3]
Esc(1-21)Escherichia coli K122[4]
Escherichia coli O157:H74[4]
Pseudomonas aeruginosa PAO10.125 - 32 (range)[5]
Esc(1-18)Escherichia coli K1216[4]
Escherichia coli O157:H732[4]

Table 2: Bactericidal Kinetics of Esculentin Peptides.

PeptideBacterial StrainConcentrationTime to 99% KillingReference
Esc(1-21)Escherichia coli O157:H74 x MIC30 min[4]
Esc(1-18)Escherichia coli O157:H74 x MIC45 min[4]

Table 3: Hemolytic and Cytotoxic Activity of Esculentin Peptides.

PeptideCell TypeLC50 (µM)Reference
Esculentin-2CHaHuman erythrocytes150[1][2]
Human non-small cell lung adenocarcinoma A549 cells10[1][2]
[D20K, D27K] analog of Esculentin-2CHaHuman erythrocytes11[1][2]
Human non-small cell lung adenocarcinoma A549 cells3[1][2]

Mechanism of Action: A Multi-Step Assault on the Bacterial Membrane

This compound and its analogues exert their antimicrobial effect primarily by targeting and disrupting the integrity of the bacterial cell membrane. This process involves a series of sequential steps, from initial binding to ultimate cell lysis.

Electrostatic Attraction and Initial Binding

The initial interaction is driven by electrostatic forces between the cationic peptide and the anionic components of the bacterial membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.

Membrane Insertion and Pore Formation

Following the initial binding, this compound inserts into the lipid bilayer. The amphipathic nature of the peptide, with distinct hydrophobic and hydrophilic regions, facilitates this process. The exact mechanism of pore formation can vary, with models such as the "barrel-stave," "toroidal pore," or "carpet" models being proposed. Evidence suggests that some esculentin peptides can form tilted structures within the membrane, contributing to membrane disruption.[3][6]

cluster_membrane Bacterial Membrane Lipid_Bilayer Lipid Bilayer Pore Pore Formation Depolarization Membrane Depolarization Pore->Depolarization Permeabilization Increased Permeability Pore->Permeabilization Esculentin Cationic This compound Binding Electrostatic Binding Esculentin->Binding Anionic_Membrane Anionic Membrane Components (LPS/Teichoic Acid) Anionic_Membrane->Binding Insertion Membrane Insertion Binding->Insertion Hydrophobic Interaction Insertion->Pore Lysis Cell Lysis Depolarization->Lysis Permeabilization->Lysis

Caption: Proposed mechanism of this compound interaction with bacterial membranes.

Membrane Depolarization and Permeabilization

The formation of pores or channels leads to a rapid depolarization of the membrane potential.[7] This is followed by an increase in membrane permeability, allowing the leakage of intracellular components such as ions, ATP, and eventually larger molecules like β-galactosidase.[5] This disruption of the electrochemical gradient and loss of essential molecules ultimately leads to cell death.

Key Experimental Protocols

The investigation of this compound's interaction with bacterial membranes relies on a suite of specialized biophysical and microbiological assays.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Start Prepare serial dilutions of This compound in microtiter plate Inoculate Inoculate wells with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL) Start->Inoculate Incubate Incubate at 37°C for 16-20 hours Inoculate->Incubate Observe Visually inspect for turbidity or measure absorbance (e.g., at 600 nm) Incubate->Observe Determine_MIC MIC is the lowest concentration with no visible growth Observe->Determine_MIC End Result Determine_MIC->End

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Protocol:

  • Prepare two-fold serial dilutions of the this compound peptide in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB) or another suitable growth medium.[8][9]

  • Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.[8]

  • Incubate the plate at 37°C for 16-20 hours.[8]

  • The MIC is determined as the lowest peptide concentration at which no visible bacterial growth is observed.[5][8]

Membrane Depolarization Assay (diSC3-5 Assay)

This assay measures the change in bacterial cytoplasmic membrane potential using the fluorescent probe diSC3-5.[10]

Start Prepare bacterial suspension in HEPES buffer with glucose Add_Dye Add diSC3-5 dye and incubate to allow dye uptake and fluorescence quenching Start->Add_Dye Add_KCl Add KCl to equilibrate K+ concentration Add_Dye->Add_KCl Add_Peptide Add this compound Add_KCl->Add_Peptide Measure_Fluorescence Immediately measure fluorescence increase (Excitation: ~622 nm, Emission: ~670 nm) Add_Peptide->Measure_Fluorescence Analyze Increased fluorescence indicates membrane depolarization Measure_Fluorescence->Analyze End Result Analyze->End

Caption: Workflow for the diSC3-5 membrane depolarization assay.

Protocol:

  • Harvest bacterial cells and resuspend them in 5 mM HEPES buffer (pH 7.4) containing 20 mM glucose.

  • Add the membrane potential-sensitive dye diSC3-5 to a final concentration of 0.4-1 µM and incubate until fluorescence stabilizes (indicating dye uptake and quenching).[11]

  • Add KCl to a final concentration of 100 mM to equilibrate the potassium ion concentration across the membrane.

  • Add this compound to the desired final concentration.

  • Immediately monitor the increase in fluorescence using a fluorometer with excitation and emission wavelengths of approximately 622 nm and 670 nm, respectively. An increase in fluorescence signifies the release of the dye from the depolarized membrane.

Membrane Permeabilization Assay (Calcein Leakage Assay)

This assay assesses the ability of a peptide to permeabilize lipid vesicles by measuring the leakage of a fluorescent dye, calcein.[12][13]

Start Prepare large unilamellar vesicles (LUVs) loaded with self-quenching concentration of calcein Separate Separate calcein-loaded LUVs from free calcein (e.g., using a Sephadex G-50 column) Start->Separate Add_Peptide Add this compound to the LUV suspension Separate->Add_Peptide Measure_Fluorescence Measure the increase in fluorescence (Excitation: ~490 nm, Emission: ~520 nm) Add_Peptide->Measure_Fluorescence Triton Add Triton X-100 to determine 100% leakage (maximum fluorescence) Measure_Fluorescence->Triton Calculate Calculate percentage of leakage relative to the Triton X-100 control Triton->Calculate End Result Calculate->End

Caption: Workflow for the calcein leakage assay.

Protocol:

  • Prepare large unilamellar vesicles (LUVs) composed of lipids mimicking bacterial membranes (e.g., a mixture of phosphatidylethanolamine (PE) and phosphatidylglycerol (PG)) in a buffer containing a self-quenching concentration of calcein (e.g., 70-80 mM).[13][14]

  • Remove free, unencapsulated calcein by size-exclusion chromatography (e.g., using a Sephadex G-50 column).[12]

  • Add this compound to the vesicle suspension at various concentrations.

  • Monitor the increase in fluorescence intensity at an excitation wavelength of ~490 nm and an emission wavelength of ~520 nm.[13] The dequenching of calcein upon its release from the vesicles results in an increased fluorescence signal.

  • Determine the maximum fluorescence (100% leakage) by adding a detergent, such as Triton X-100, to completely lyse the vesicles.[13]

  • Calculate the percentage of calcein leakage induced by the peptide relative to the maximum leakage.

Conclusion and Future Directions

This compound and its derivatives represent a promising class of antimicrobial peptides with potent activity against a broad spectrum of bacteria. Their primary mechanism of action involves the rapid disruption of the bacterial cell membrane, a target that is less prone to the development of resistance compared to conventional antibiotics. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for further research and development of these peptides as next-generation therapeutics.

Future research should focus on elucidating the precise molecular architecture of the pores formed by this compound in different membrane environments, exploring the role of specific lipid and peptide structural motifs in this interaction, and optimizing the therapeutic index to minimize cytotoxicity towards mammalian cells. A deeper understanding of these fundamental interactions will undoubtedly accelerate the translation of these potent natural molecules into clinically effective drugs.

References

Esculentin-2L Pore Formation in Lipid Bilayers: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Esculentin-2L is a member of the esculentin family of antimicrobial peptides (AMPs) derived from amphibian skin, which are noted for their broad-spectrum antimicrobial activity.[1] Understanding the precise mechanism by which these peptides disrupt bacterial membranes is crucial for their development as next-generation therapeutic agents. This technical guide provides an in-depth analysis of the pore formation mechanism of Esculentin-2 peptides, with a primary focus on the well-studied linearized variant, Esculentin-2EM (E2EM-lin). The core mechanism is defined by a "tilted peptide" model, wherein the peptide undergoes a conformational shift to an α-helix upon interacting with anionic lipid bilayers, characteristic of bacterial membranes.[2][3] A resulting hydrophobicity gradient drives a shallow, tilted insertion into the membrane, causing significant lipid displacement, thermodynamic instability, and the formation of transient, membranolytic pores.[2][4] This guide synthesizes quantitative biophysical data, details key experimental protocols for studying these interactions, and provides visual diagrams of the molecular mechanism and associated research workflows.

Molecular Profile and Structural Conformation

Esculentin-2 peptides are cationic molecules composed of approximately 37 amino acids.[1][5] A key structural feature of the native this compound is a cyclic domain at the C-terminus, formed by an intramolecular disulfide bond.[6] However, studies on linearized versions, such as E2EM-lin, have shown that potent antimicrobial activity is retained and have provided significant insight into the peptide's function.[2]

In aqueous solutions, esculentin peptides typically exist in a random coil conformation.[7] However, upon exposure to a membrane-mimetic environment, such as in the presence of lipid vesicles or trifluoroethanol (TFE), they undergo a significant conformational change to adopt a predominantly α-helical structure.[2][7] This transition is a critical prerequisite for membrane interaction and subsequent pore formation. The resulting α-helix is amphipathic, with hydrophobic and charged residues segregated on opposite faces, facilitating its insertion into the lipid bilayer.[6]

The Tilted Peptide Pore Formation Mechanism

The antibacterial action of this compound is primarily driven by the physical disruption of the bacterial cell membrane. This process can be described by a multi-step model, visualized in the diagram below.

cluster_0 Pore Formation Cascade A 1. Electrostatic Attraction Cationic peptide is drawn to anionic bacterial membrane. B 2. Conformational Change Peptide folds into an α-helix at the membrane interface. A->B C 3. Tilted Insertion Hydrophobicity gradient drives shallow insertion into the outer leaflet. B->C D 4. Membrane Destabilization Lipid packing is disrupted, increasing rigidity and thermodynamic instability. C->D E 5. Pore Formation Peptide aggregation leads to transient proteolipidic pores. D->E F 6. Lysis & Cell Death Loss of membrane integrity, ion leakage, and depolarization causes cell death. E->F

Caption: The multi-step "tilted peptide" mechanism of this compound pore formation.

  • Initial Electrostatic Interaction : As a cationic peptide, this compound is initially attracted to the negatively charged surface of bacterial membranes, which are rich in anionic phospholipids like phosphatidylglycerol (PG) and cardiolipin (CL).[2][3] This interaction is less pronounced with zwitterionic mammalian membranes, contributing to the peptide's bacterial selectivity.[8]

  • Conformational Change and Interfacial Binding : The interaction with the lipid headgroups of the membrane triggers the peptide's transition from a random coil to a stable α-helical conformation.[2][4] This structural change is energetically favorable and positions the peptide for insertion.

  • Tilted Insertion and Membrane Perturbation : Theoretical analysis of the E2EM-lin α-helix reveals a hydrophobicity gradient along its long axis.[4] This asymmetric distribution of hydrophobic residues prevents a perpendicular, transmembrane orientation. Instead, it drives the peptide to insert at a shallow, oblique angle relative to the bilayer surface—the "tilted" orientation.[2][4] This insertion into the hydrophobic core strongly perturbs the surrounding lipid acyl chains, inducing increased membrane rigidity and thermodynamic instability.[2][3]

  • Pore Formation and Lysis : The accumulation of tilted peptides in the membrane leads to significant structural strain. This strain is resolved by the formation of transient pores, which cause membrane depolarization and leakage of intracellular contents.[2][9] These pores are often described by the "toroidal pore" model, where the pore is lined by both the peptides and the lipid headgroups, involving significant membrane curvature.[10] The ultimate result is a loss of membrane integrity and cell death.[9]

Quantitative Biophysical Data

The interaction of linearized Esculentin-2EM with bacterial membranes and their lipid mimics has been quantified through various biophysical assays. The data highlights the peptide's preference for Gram-positive bacteria and the lipids that constitute their membranes.

Table 1: Antimicrobial Activity of Linearized Esculentin-2EM (E2EM-lin)

Target Organism Type Minimum Lethal Concentration (MLC) Citation(s)
S. aureus Gram-positive ≤ 6.25 µM [4]
B. subtilis Gram-positive ≤ 6.25 µM [4]
E. coli Gram-negative ≥ 75.0 µM [4]

| P. aeruginosa | Gram-negative | ≥ 75.0 µM |[4] |

Table 2: Biophysical Parameters of E2EM-lin Interaction with Model Lipid Systems

Lipid Mimic α-Helicity (%) Max. Surface Pressure (Δπ, mN m⁻¹) Lysis (%) Citation(s)
Gram-positive Bacteria > 55.0% ≥ 5.5 > 50.0% [2][3]
Phosphatidylglycerol (PG) 60.0% 6.7 66.0% [2][3]

| Cardiolipin (CL) | 62.0% | 2.9 | 21.0% |[2][3] |

Table 3: Effect of pH on the Membranolytic Activity of E2EM-lin

Parameter Change from pH 6 to 8 Citation(s)
α-Helicity ↑ 15.5 – 26.9% [4]
Membrane Penetration ↑ 2.3 – 5.1 mN m⁻¹ [4]

| Membrane Lysis | ↑ 15.1 – 32.5% |[4] |

Note: The data presented is primarily from studies on linearized Esculentin-2EM (E2EM-lin), which serves as a functional model for the Esculentin-2 family.

Key Experimental Methodologies

The elucidation of the this compound pore formation mechanism relies on a combination of biophysical techniques. The diagram below illustrates a typical workflow for investigating these peptide-membrane interactions.

cluster_workflow Experimental Workflow cluster_prep Preparation cluster_analysis Biophysical Analysis cluster_result Outcome Peptide Peptide Synthesis & Purification CD Circular Dichroism (Secondary Structure) Peptide->CD Leakage Fluorescence Leakage (Permeabilization) Peptide->Leakage Monolayer Monolayer Penetration (Insertion Ability) Peptide->Monolayer Microscopy Microscopy (AFM/SEM) (Morphology & Pore Visualization) Peptide->Microscopy Vesicles Vesicle Preparation (LUVs/SUVs) Vesicles->CD Vesicles->Leakage Data Quantitative Data (Helicity, Lysis, Δπ) CD->Data Leakage->Data Monolayer->Data Microscopy->Data Model Mechanism Elucidation Data->Model

Caption: A typical experimental workflow for studying peptide-membrane interactions.

Circular Dichroism (CD) Spectroscopy

This technique is used to determine the secondary structure of the peptide in various environments.

  • Objective : To quantify the α-helical content of this compound in aqueous buffer versus in the presence of lipid vesicles (Small Unilamellar Vesicles - SUVs) that mimic bacterial or mammalian membranes.[4]

  • Protocol :

    • Prepare peptide stock solutions in a suitable buffer (e.g., 10 mM PBS).[4]

    • Prepare SUVs with desired lipid compositions (e.g., PG, CL, or mixtures mimicking specific bacteria).[4]

    • For membrane-bound measurements, incubate the peptide with SUVs at a specific lipid-to-peptide ratio (e.g., 100:1).[4]

    • Acquire CD spectra using a spectropolarimeter, typically scanning from 260 nm to 180 nm.[4]

    • Collect multiple scans (e.g., four) for each sample and average them after baseline correction.[4]

    • Deconvolute the spectra using algorithms like CDSSTR via a web server (e.g., DichroWeb) to calculate the percentage of α-helix, beta-sheet, and random coil structures.[4]

Fluorescence Leakage Assay

This assay measures the peptide's ability to permeabilize lipid bilayers by detecting the release of an encapsulated fluorescent probe.

  • Objective : To quantify the extent and kinetics of membrane lysis induced by this compound.[11][12]

  • Protocol :

    • Prepare Large Unilamellar Vesicles (LUVs) by hydrating a dried lipid film with a buffer containing a fluorescent dye/quencher pair, such as ANTS (fluorophore) and DPX (quencher), or a self-quenching dye like calcein at high concentration.[11][13][14]

    • Generate LUVs of a defined size (e.g., 100 nm) via extrusion through polycarbonate membranes.[11]

    • Remove non-encapsulated, external dye from the LUV suspension using gel filtration chromatography.[11]

    • Dilute the purified LUVs in a cuvette to a working lipid concentration (e.g., 0.5 mM).[11]

    • Monitor the baseline fluorescence using a spectrofluorometer.

    • Inject the peptide at the desired concentration and record the increase in fluorescence over time. The increase corresponds to dye release and de-quenching.

    • Determine 100% leakage by adding a detergent (e.g., Triton X-100) to completely lyse all vesicles.

    • Calculate the percentage of leakage induced by the peptide relative to the maximum fluorescence signal.

Monolayer Penetration Assay

This method assesses the ability of a peptide to insert into a lipid monolayer at an air-water interface, which serves as a model for a single leaflet of a cell membrane.

  • Objective : To measure the surface activity of this compound and its affinity for inserting into different lipid compositions.[4]

  • Protocol :

    • Use a Langmuir-Blodgett trough filled with a buffer subphase (e.g., PBS at a specific pH).[4]

    • Spread a solution of the desired lipids in a volatile solvent (e.g., chloroform) onto the buffer surface to form a monolayer.

    • Compress the monolayer using movable barriers to a desired initial surface pressure (π₀), typically below the lipid phase transition pressure.

    • Inject the peptide solution into the subphase beneath the monolayer.

    • Record the change in surface pressure (Δπ) over time as the peptide adsorbs to and inserts into the lipid film.

    • The maximal surface pressure change (Δπ_max) indicates the peptide's penetration capability.[2]

Atomic Force Microscopy (AFM)

AFM provides high-resolution topographical images of lipid bilayers, allowing for the direct visualization of peptide-induced defects and pores.

  • Objective : To visualize the morphological changes and pore structures formed by this compound in a supported lipid bilayer (SLB).[15][16]

  • Protocol :

    • Prepare a supported lipid bilayer (SLB) on a smooth, atomically flat substrate, such as mica or quartz. This is typically done by fusing SUVs or LUVs onto the surface.[17][18]

    • Image the intact, defect-free SLB in a buffer solution using the AFM in tapping or contact mode to establish a baseline.[19]

    • Introduce the this compound peptide into the imaging buffer at a specific concentration.

    • Conduct time-lapse imaging of the same area to monitor the dynamic process of membrane disruption.

    • Analyze the images to characterize the morphology of peptide-induced defects, such as pits, pores, or bilayer erosion, and measure their dimensions (diameter, depth).[16]

Conclusion and Future Directions

The pore formation mechanism of this compound is a sophisticated biophysical process driven by its amphipathic α-helical structure and its preference for the anionic lipids found in bacterial membranes. The "tilted peptide" model provides a robust framework for understanding its membranolytic action, which is characterized by shallow membrane insertion, lipid disruption, and the formation of transient pores.[2][4] This mechanism, which targets the fundamental structure of the lipid bilayer, is less susceptible to the development of bacterial resistance compared to antibiotics that target specific proteins.[8]

For drug development professionals, these insights are critical. The quantitative data on lipid-specific interactions can inform the design of novel synthetic peptides with enhanced selectivity and potency. For instance, modulating the hydrophobicity gradient or the net positive charge could fine-tune the peptide's activity against specific pathogens or in different physiological environments, such as the alkaline conditions found in some chronic wounds.[4]

Future research should focus on obtaining high-resolution structural data of the this compound-lipid complex within the bilayer using techniques like solid-state NMR or cryo-electron microscopy. Such studies could definitively resolve the architecture of the proteolipidic pore and provide an even more detailed blueprint for the rational design of next-generation antimicrobial therapeutics.

References

Esculentin-2 Peptides: A Technical Guide to Their Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

The escalating crisis of antimicrobial resistance has catalyzed a global search for novel therapeutic agents. Among the most promising candidates are antimicrobial peptides (AMPs), key effectors of the innate immune system found across all domains of life. The skin of amphibians, a rich and diverse reservoir of bioactive molecules, has yielded a plethora of AMPs, including the esculentin family. This technical guide focuses on the Esculentin-2 family of peptides , potent host-defense molecules with a broad spectrum of therapeutic activities.

While the user prompt specified "Esculentin-2L," a thorough review of the scientific literature indicates that this specific designation is not commonly used. Instead, research has focused on various members of the Esculentin-2 family, such as Esculentin-2CHa, Esculentin-2EM, and Esculentin-2HYba. Therefore, this document synthesizes the available data on these and other closely related Esculentin-2 peptides to provide a comprehensive overview of their potential as therapeutic agents. We will delve into their antimicrobial, anticancer, immunomodulatory, and wound healing properties, presenting quantitative data, detailed experimental methodologies, and visual representations of their mechanisms of action.

Antimicrobial Activity

The most extensively characterized therapeutic property of the Esculentin-2 family is its potent antimicrobial activity, particularly against Gram-positive bacteria, including multidrug-resistant strains.[1]

Data Presentation: Antimicrobial Efficacy

The efficacy of Esculentin-2 peptides is typically quantified by the Minimum Inhibitory Concentration (MIC) or Minimum Lethal Concentration (MLC), representing the lowest concentration of the peptide that inhibits visible growth or kills the microorganism, respectively.

Peptide VariantTarget MicroorganismEfficacy (MIC/MLC in µM)Reference
Esculentin-2CHa Staphylococcus aureus (MRSA)≤ 6[1]
Acinetobacter baumannii (MDR)≤ 6[1]
Stenotrophomonas maltophilia (MDR)≤ 6[1]
Linearized Esculentin-2EM (E2EM-lin) Staphylococcus aureus≤ 6.25[2]
Bacillus subtilis≤ 6.25[2]
Escherichia coli≥ 75.0[2]
Pseudomonas aeruginosa≥ 75.0[2]
Esculentin-2 HYba1/2 (Amidated) Gram-positive & Gram-negative bacteriaPotent activity; 10-fold lower MIC than parent[3]
Mechanism of Antimicrobial Action

Esculentin-2 peptides exert their antimicrobial effect primarily through direct interaction with and disruption of the bacterial cell membrane. The proposed mechanism involves:

  • Electrostatic Attraction: The cationic nature of the peptide facilitates its initial binding to the negatively charged components of the bacterial membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.

  • Structural Transition: Upon interacting with the membrane, the peptide adopts a distinct α-helical secondary structure.

  • Membrane Insertion and Disruption: The peptide inserts into the lipid bilayer, forming a "tilted" structure that perturbs the membrane's integrity.[2][4] This action is particularly effective against membranes with a high content of anionic phospholipids like phosphatidylglycerol (PG). This disruption leads to the formation of pores or channels, causing leakage of essential intracellular contents and ultimately, cell death.[2]

Experimental Protocols

This method is a standard procedure for determining the MIC of an antimicrobial agent.

  • Bacterial Preparation: Grow bacterial strains (e.g., S. aureus, P. aeruginosa) in a suitable broth (e.g., Mueller-Hinton) at 37°C to reach the exponential growth phase (an optical density at 600 nm of ~0.8).[5][6]

  • Inoculum Preparation: Dilute the bacterial culture in fresh broth to a final concentration of approximately 1 x 10⁶ colony-forming units (CFU)/mL.[5]

  • Peptide Dilution: Prepare serial two-fold dilutions of the Esculentin-2 peptide in the broth within a 96-well microtiter plate. The concentration range should be sufficient to span the expected MIC (e.g., 0.125 to 128 µM).[6]

  • Inoculation: Add an equal volume of the prepared bacterial inoculum to each well of the plate. Include a positive control (bacteria without peptide) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 16-18 hours.[6]

  • MIC Determination: The MIC is defined as the lowest peptide concentration at which no visible bacterial growth is observed, typically measured by absorbance at 590 nm.[6]

This assay determines the rate at which an antimicrobial agent kills a bacterial population.

  • Preparation: Prepare a bacterial suspension of ~1 x 10⁵ CFU/mL in a suitable buffer like PBS.[6]

  • Incubation: Add the Esculentin-2 peptide at a defined concentration (e.g., 2x or 4x MIC) to the bacterial suspension and incubate at 37°C.

  • Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw aliquots of the suspension.

  • Plating: Perform serial dilutions of the aliquots and plate them onto agar plates.

  • Enumeration: After overnight incubation, count the number of viable colonies (CFU) on the plates.

  • Analysis: Plot the log₁₀ CFU/mL against time to visualize the killing kinetics. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL.[6]

Visualization: Antimicrobial Assay Workflow

Antimicrobial_Workflow cluster_MIC Broth Microdilution (MIC) cluster_TK Time-Kill Assay MIC_Prep Prepare bacterial inoculum (~1x10^6 CFU/mL) MIC_Dilute Serial dilute peptide in 96-well plate MIC_Prep->MIC_Dilute MIC_Inoculate Inoculate wells with bacteria MIC_Dilute->MIC_Inoculate MIC_Incubate Incubate at 37°C for 16-18h MIC_Inoculate->MIC_Incubate MIC_Read Read absorbance (590nm) to determine MIC MIC_Incubate->MIC_Read TK_Prep Prepare bacterial inoculum (~1x10^5 CFU/mL) TK_Add Add peptide at Nx MIC TK_Prep->TK_Add TK_Sample Sample at time intervals TK_Add->TK_Sample TK_Plate Plate serial dilutions TK_Sample->TK_Plate TK_Count Count CFU after incubation TK_Plate->TK_Count

Workflow for determining antimicrobial activity.

Anticancer Activity

Several members of the Esculentin-2 family have demonstrated selective cytotoxicity against various cancer cell lines, positioning them as potential templates for novel anticancer agents.

Data Presentation: In Vitro Cytotoxicity

The anticancer potency is often expressed as the half-maximal lethal concentration (LC₅₀) or half-maximal inhibitory concentration (IC₅₀), indicating the peptide concentration required to kill or inhibit the proliferation of 50% of the cancer cells.

Peptide VariantCancer Cell LineCell TypeEfficacy (LC₅₀/IC₅₀ in µM)Reference
Esculentin-2CHa A549Non-small cell lung adenocarcinoma10[1][7]
Human Erythrocytes(Hemolytic Activity)150[1][7]
[D20K, D27K] analog of Esc-2CHa A549Non-small cell lung adenocarcinoma3[1][7]
Human Erythrocytes(Hemolytic Activity)11[1][7]
Esculentin-2 HYba1/2 Hep3BHepatocellular carcinomaPotent inhibition noted[3]

Note: The increased potency of the [D20K, D27K] analog against A549 cells came at the cost of a significant increase in hemolytic activity, highlighting the importance of the therapeutic index.

Mechanism of Anticancer Action

Similar to their antimicrobial mechanism, the anticancer activity of Esculentin-2 peptides is largely attributed to their ability to selectively disrupt cell membranes. Cancer cells often display an altered membrane composition, with an increased surface exposure of negatively charged molecules like phosphatidylserine (PS), which are typically confined to the inner leaflet in healthy cells. This cancer-specific feature promotes the electrostatic attraction of the cationic Esculentin-2 peptides, leading to membrane permeabilization and subsequent cell death. For some variants, such as Esculentin-2PLa, this cytotoxic effect has been shown to induce necrotic cell death pathways in breast cancer cells.[8]

Experimental Protocol

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability.

  • Cell Seeding: Seed cancer cells (e.g., A549, Hep3B) into a 96-well plate at a predetermined density (e.g., 6,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).[9]

  • Peptide Treatment: Remove the growth medium and add fresh medium containing various concentrations of the Esculentin-2 peptide. Include untreated cells as a control.

  • Incubation: Incubate the cells with the peptide for a specified duration (e.g., 24, 48, or 72 hours).[9]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT into a purple formazan precipitate.[9]

  • Solubilization: Add a solubilizing agent (e.g., DMSO, acidified isopropanol) to dissolve the formazan crystals.

  • Measurement: Read the absorbance of the solution in each well using a microplate reader at a wavelength of ~570 nm.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control. The LC₅₀ or IC₅₀ value can then be determined by plotting viability against peptide concentration.

Visualization: Cytotoxicity Assay Workflow

Cytotoxicity_Workflow cluster_MTT MTT Cytotoxicity Assay MTT_Seed Seed cancer cells in 96-well plate MTT_Treat Treat cells with serial dilutions of peptide MTT_Seed->MTT_Treat MTT_Incubate Incubate for 24-72h MTT_Treat->MTT_Incubate MTT_Add Add MTT reagent MTT_Incubate->MTT_Add MTT_Solubilize Solubilize formazan crystals MTT_Add->MTT_Solubilize MTT_Read Read absorbance (~570nm) MTT_Solubilize->MTT_Read MTT_Calc Calculate % viability and determine LC50 MTT_Read->MTT_Calc

Workflow for determining in vitro cytotoxicity.

Immunomodulatory and Anti-inflammatory Potential

Beyond direct killing of pathogens and cancer cells, some host-defense peptides can modulate the host immune response.

Data Presentation: Immunomodulatory Effects

Data on the direct anti-inflammatory signaling of Esculentin-2 peptides is limited. However, Esculentin-2CHa has been shown to have immunomodulatory effects by influencing cytokine production from immune cells.

Peptide VariantCell TypeEffectReference
Esculentin-2CHa Mouse lymphoid cellsSignificantly stimulates IL-10 release[1][7]
Mouse peritoneal macrophagesSignificantly stimulates TNF-α production[1][7]

It is important to distinguish these peptides from esculetin , a coumarin compound with a similar name, which has well-documented anti-inflammatory effects through the inhibition of the NF-κB and MAPK signaling pathways.[10][11] The direct effect of Esculentin-2 peptides on these pathways remains an area for further investigation.

Mechanism of Action

The stimulation of IL-10, an anti-inflammatory cytokine, suggests that Esculentin-2CHa could play a role in dampening excessive inflammation during an infection.[1] Conversely, its ability to stimulate TNF-α, a pro-inflammatory cytokine, from macrophages indicates it can also activate immune cells to fight infection.[1] This dual capability suggests a complex, context-dependent immunomodulatory role.

Visualization: Proposed Immunomodulatory Action

Immunomodulation Esc2CHa Esculentin-2CHa Macrophage Peritoneal Macrophage Esc2CHa->Macrophage stimulates Lymphoid Lymphoid Cell Esc2CHa->Lymphoid stimulates TNFa TNF-α (Pro-inflammatory) Macrophage->TNFa releases IL10 IL-10 (Anti-inflammatory) Lymphoid->IL10 releases

Immunomodulatory effects of Esculentin-2CHa.

Wound Healing and Angiogenic Potential

While most research on the wound healing properties of the esculentin family has focused on Esculentin-1a derivatives, the findings suggest a strong therapeutic potential for the broader family, including Esculentin-2 peptides.

Mechanism of Action and Signaling Pathways

The promotion of wound healing is a complex process involving cell migration, proliferation, and the formation of new blood vessels (angiogenesis). Esculentin-1a(1-21)NH₂ has been shown to accelerate wound healing by promoting angiogenesis.[12][13][14] This is achieved through the activation of the PI3K/AKT signaling pathway , a crucial regulator of cell growth, proliferation, and survival.[12][13] Activation of this pathway in endothelial cells leads to increased cell migration and proliferation, and upregulation of angiogenic markers like CD31.[12]

Experimental Protocols

This model is used to evaluate the efficacy of a therapeutic agent in promoting wound closure in a living organism.

  • Animal Model: Use healthy mice (e.g., BALB/c). Anesthetize the animal and shave the dorsal area.

  • Wound Creation: Create one or two full-thickness skin wounds using a sterile biopsy punch (e.g., 8 mm diameter).[15]

  • Treatment: Divide animals into groups: a control group (e.g., treated with saline or vehicle) and treatment groups (e.g., topical or systemic administration of the Esculentin peptide at different concentrations).

  • Monitoring: Photograph the wounds daily or at set intervals. Measure the wound area using digital software.

  • Histological Analysis: At the end of the experiment (e.g., day 14), euthanize the animals and excise the wound tissue. Perform histological staining (e.g., H&E, Masson's trichrome) to assess re-epithelialization, granulation tissue formation, and collagen deposition.[12]

  • Immunohistochemistry: Stain tissue sections for markers of proliferation (e.g., PCNA) and angiogenesis (e.g., CD31) to quantify these processes.[12]

Visualization: PI3K/AKT Signaling in Angiogenesis

PI3K_AKT_Pathway Esculentin Esculentin Peptide Receptor Cell Surface Receptor Esculentin->Receptor binds & activates PI3K PI3K Receptor->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT activates CellResponse Cellular Responses AKT->CellResponse Proliferation Cell Proliferation CellResponse->Proliferation Migration Cell Migration CellResponse->Migration Angiogenesis Angiogenesis CellResponse->Angiogenesis

PI3K/AKT pathway in esculentin-mediated wound healing.

Conclusion and Future Directions

The Esculentin-2 family of peptides represents a versatile and powerful class of host-defense molecules with significant therapeutic potential. Their robust, membrane-disrupting activity against multidrug-resistant bacteria and selective cytotoxicity towards cancer cells make them compelling candidates for drug development. Furthermore, their ability to modulate host immune responses and potentially promote wound healing highlights their multi-faceted nature.

Future research should focus on:

  • Structure-Activity Relationship Studies: Synthesizing and testing new analogs to optimize the therapeutic index, enhancing antimicrobial/anticancer potency while minimizing hemolytic activity and cytotoxicity to host cells.

  • Mechanism Elucidation: Investigating the specific intracellular signaling pathways directly modulated by Esculentin-2 peptides, particularly in the context of inflammation and wound healing.

  • In Vivo Efficacy: Expanding preclinical studies using animal models of infection, cancer, and chronic wounds to validate the in vitro findings.

  • Delivery Systems: Developing novel formulation and delivery strategies to improve the stability and bioavailability of these peptides for clinical applications.

References

Esculentin-2L: A Technical Deep Dive into Cytotoxicity and Hemolytic Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Esculentin-2 peptides, a family of antimicrobial peptides (AMPs) isolated from the skin secretions of amphibians, have garnered significant interest for their potent biological activities. This technical guide focuses on the cytotoxic and hemolytic properties of Esculentin-2, with a primary focus on the well-characterized member, Esculentin-2CHa, as a representative of this family. While the specific variant "Esculentin-2L" is not prominently documented in scientific literature, the data presented for Esculentin-2CHa provides a robust foundation for understanding the therapeutic potential and toxicological profile of this peptide class. This document outlines quantitative data, detailed experimental protocols, and the putative mechanisms of action, offering a comprehensive resource for researchers in drug development.

Data Presentation: Cytotoxicity and Hemolytic Activity

The biological activity of Esculentin-2 peptides is highly dependent on their amino acid sequence and structural modifications. The following tables summarize the available quantitative data for Esculentin-2CHa and its analogs to provide a comparative overview of their cytotoxic and hemolytic potential.

Table 1: Cytotoxicity of Esculentin-2CHa and Analogs

PeptideCell LineAssayEndpointValue
Esculentin-2CHaHuman non-small cell lung adenocarcinoma (A549)Not SpecifiedLC5010 µM[1]
[D20K, D27K] Esculentin-2CHa analogHuman non-small cell lung adenocarcinoma (A549)Not SpecifiedLC503 µM[1]

Table 2: Hemolytic Activity of Esculentin-2CHa and Analogs

PeptideErythrocyte SourceEndpointValue
Esculentin-2CHaHumanLC50150 µM[1]
[D20K, D27K] Esculentin-2CHa analogHumanLC5011 µM[1]

Experimental Protocols

A clear understanding of the methodologies used to assess cytotoxicity and hemolytic activity is crucial for the replication and interpretation of results.

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Target cells (e.g., A549)

  • Complete cell culture medium

  • Esculentin-2 peptide solution (various concentrations)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Peptide Treatment: Remove the culture medium and add fresh medium containing various concentrations of the Esculentin-2 peptide. Include a vehicle control (medium without peptide) and a positive control for cell death.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will metabolize the MTT into formazan crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The LC50 value is determined as the concentration of the peptide that causes a 50% reduction in cell viability.

Hemolysis Assay

The hemolysis assay is used to quantify the ability of a substance to damage red blood cells (erythrocytes), leading to the release of hemoglobin.

Materials:

  • Freshly drawn erythrocytes (e.g., human)

  • Phosphate-buffered saline (PBS)

  • Esculentin-2 peptide solution (various concentrations)

  • Triton X-100 (or other lytic agent for positive control)

  • 96-well microtiter plates

  • Centrifuge

  • Microplate reader

Procedure:

  • Erythrocyte Preparation: Wash erythrocytes multiple times with PBS by centrifugation to remove plasma and buffy coat. Resuspend the packed erythrocytes in PBS to a final concentration (e.g., 2% v/v).

  • Peptide Incubation: In a 96-well plate, mix the erythrocyte suspension with various concentrations of the Esculentin-2 peptide solution. Include a negative control (erythrocytes in PBS) and a positive control (erythrocytes with a lytic agent like Triton X-100 for 100% hemolysis).

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 1 hour).

  • Centrifugation: Centrifuge the plate to pellet the intact erythrocytes.

  • Supernatant Transfer: Carefully transfer the supernatant to a new 96-well plate.

  • Absorbance Measurement: Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin absorbance (e.g., 540 nm).

  • Data Analysis: The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Abs_sample - Abs_negative control) / (Abs_positive control - Abs_negative control)] x 100 The LC50 value is the peptide concentration that causes 50% hemolysis.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

To visually represent the processes described, the following diagrams have been generated using the DOT language.

Cytotoxicity_Workflow cluster_cell_prep Cell Preparation cluster_treatment Peptide Treatment cluster_mtt MTT Assay cluster_analysis Data Analysis seed Seed Cells in 96-well Plate adhere Allow Adherence Overnight seed->adhere treat Add this compound Solution adhere->treat incubate_treat Incubate for 24-72h treat->incubate_treat add_mtt Add MTT Reagent incubate_treat->add_mtt incubate_mtt Incubate for 3-4h add_mtt->incubate_mtt solubilize Add Solubilizing Agent incubate_mtt->solubilize read_absorbance Read Absorbance (570nm) solubilize->read_absorbance calculate Calculate % Viability read_absorbance->calculate determine_lc50 Determine LC50 calculate->determine_lc50

Caption: Experimental workflow for the MTT cytotoxicity assay.

Hemolysis_Workflow cluster_rbc_prep RBC Preparation cluster_incubation Incubation cluster_measurement Measurement cluster_data_analysis Data Analysis wash Wash Erythrocytes with PBS resuspend Resuspend in PBS wash->resuspend mix Mix RBCs with this compound resuspend->mix incubate Incubate at 37°C mix->incubate centrifuge Centrifuge Plate incubate->centrifuge transfer Transfer Supernatant centrifuge->transfer read_abs Read Absorbance (540nm) transfer->read_abs calc_hemolysis Calculate % Hemolysis read_abs->calc_hemolysis det_lc50 Determine LC50 calc_hemolysis->det_lc50

Caption: Experimental workflow for the hemolysis assay.

Putative_Cytotoxicity_Pathway esculentin This compound membrane Cancer Cell Membrane esculentin->membrane Interaction permeabilization Membrane Permeabilization membrane->permeabilization influx Ion Influx (Ca²⁺) permeabilization->influx efflux Efflux of Cytosolic Components permeabilization->efflux apoptosis Apoptosis influx->apoptosis Triggers cell_death Cell Death efflux->cell_death apoptosis->cell_death

Caption: Putative mechanism of this compound cytotoxicity.

Conclusion

Esculentin-2 peptides, represented here by Esculentin-2CHa, demonstrate significant, dose-dependent cytotoxic and hemolytic activities. The provided data and protocols offer a foundational understanding for further research and development. The visualizations of experimental workflows and the putative cytotoxic mechanism aim to clarify these complex processes. Future investigations should focus on elucidating the specific signaling pathways involved in Esculentin-2-induced cytotoxicity to better understand its therapeutic potential and to engineer analogs with improved selectivity and efficacy.

References

Esculentin-2L: A Technical Guide to its Source, Isolation, and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Esculentin-2L is a potent antimicrobial peptide (AMP) belonging to the esculentin-2 family, naturally found in the skin secretions of various amphibian species. These peptides represent a rich source of novel bioactive compounds with significant therapeutic potential, demonstrating a broad spectrum of activity against bacteria, fungi, and possessing immunomodulatory and insulinotropic properties. This technical guide provides a comprehensive overview of the primary amphibian sources of this compound, detailed experimental protocols for its isolation and purification, and a summary of its known biological activities. The methodologies covered include the stimulation of peptide secretion, multi-step chromatographic purification, and mass spectrometric characterization. Furthermore, this document presents quantitative data on the activity of Esculentin-2 peptides and visual representations of the isolation workflow and a key signaling pathway influenced by these peptides, offering valuable insights for researchers in the fields of natural product chemistry, pharmacology, and drug discovery.

Source of this compound

The primary natural source of this compound and its analogues are the granular glands in the skin of frogs belonging to the family Ranidae, commonly known as "true frogs".[1] These peptides are key components of the frog's innate immune system, providing a first line of defense against pathogens in their environment.

Historically, Esculentin-2 peptides were first identified in the skin secretions of the European edible frog, Rana esculenta.[2] Since then, members of the esculentin-2 family have been isolated from various other Rana species, as well as from North American frogs of the genus Lithobates, such as the Chiricahua leopard frog (Lithobates chiricahuensis).[1] The skin secretions of a single frog species typically contain a complex mixture of numerous antimicrobial peptides, with this compound being one of the many components.

Isolation and Purification of this compound from Amphibian Skin

The isolation of this compound from amphibian skin secretions is a multi-step process that involves the collection of the crude secretion, followed by a series of chromatographic techniques to purify the peptide to homogeneity.

Experimental Protocols

The initial and crucial step is the non-lethal collection of skin secretions from the amphibian. Several methods can be employed to stimulate the release of peptides from the granular glands:

  • Mild Electrical Stimulation: This is a commonly used and effective method. A low voltage (e.g., 3-6 V) is applied to the dorsal skin of the frog for a short duration (1-2 minutes).[1] The secreted peptides are then carefully collected by rinsing the skin with deionized water or a suitable buffer.

  • Norepinephrine Administration: Peptide release can be induced by the administration of norepinephrine, either through injection or by immersing the frog in a solution containing norepinephrine.[3] This method effectively stimulates the contraction of the myoepithelial cells surrounding the granular glands, leading to the expulsion of their contents.

  • Manual Stimulation (Milking): Gentle massaging of the dorsal skin can also induce the release of secretions.[4] This method is less invasive but may yield lower quantities of the desired peptides compared to the other techniques.

The collected secretions are immediately acidified (e.g., with trifluoroacetic acid, TFA) to inhibit protease activity and then lyophilized (freeze-dried) for storage and subsequent purification.

The lyophilized crude secretion is reconstituted in a minimal volume of an appropriate starting buffer (e.g., 0.1% TFA in water) and subjected to an initial purification step using solid-phase extraction (SPE).

  • Stationary Phase: A C18 Sep-Pak cartridge is typically used.

  • Procedure:

    • The cartridge is first equilibrated with a high organic solvent concentration (e.g., 100% acetonitrile with 0.1% TFA) and then with the starting buffer (0.1% TFA in water).

    • The reconstituted crude secretion is loaded onto the equilibrated cartridge.

    • The cartridge is washed with the starting buffer to remove salts and other highly polar impurities.

    • The peptides are then eluted with a stepwise or continuous gradient of an organic solvent, typically acetonitrile, containing 0.1% TFA.

    • The fractions containing the peptides are collected and lyophilized.

The partially purified peptide mixture from the SPE step is further resolved using RP-HPLC. This technique separates peptides based on their hydrophobicity. Often, a multi-step HPLC approach is necessary to achieve a high degree of purity.

  • Step 1: Preparative RP-HPLC

    • Column: A preparative C18 column (e.g., Vydac C18, 10 µm particle size, 22 mm x 250 mm).

    • Mobile Phase A: 0.1% (v/v) TFA in water.

    • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.

    • Gradient: A linear gradient from 0% to 100% Mobile Phase B over a specified time (e.g., 60 minutes) at a flow rate of 5-10 mL/min.

    • Detection: UV absorbance at 214 nm and 280 nm.

    • Fraction Collection: Fractions are collected based on the elution profile.

  • Step 2: Semi-Preparative or Analytical RP-HPLC

    • The fractions from the preparative step that show biological activity or have the desired mass (as determined by preliminary mass spectrometry) are subjected to further rounds of purification on semi-preparative or analytical RP-HPLC columns.

    • Different column chemistries, such as C4 or diphenyl, can be employed in these subsequent steps to exploit different separation selectivities.

    • The use of shallower gradients can improve the resolution of closely eluting peptides.

The purity of the isolated this compound is assessed by analytical RP-HPLC and mass spectrometry.

  • Analytical RP-HPLC: A single, sharp peak on an analytical C18 column under gradient elution conditions is indicative of high purity.

  • Mass Spectrometry:

    • MALDI-TOF MS (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry): This technique is used to determine the accurate molecular mass of the purified peptide.

    • ESI-MS/MS (Electrospray Ionization Tandem Mass Spectrometry): This method is employed for de novo sequencing of the peptide by fragmenting the parent ion and analyzing the resulting daughter ions.

  • Edman Degradation: This classical method can be used to determine the N-terminal amino acid sequence of the peptide, providing complementary information to mass spectrometry data.

Data Presentation

Peptide FamilyRepresentative OrganismTarget OrganismMinimum Inhibitory Concentration (MIC) (µM)Reference
Esculentin-1Rana esculentaEscherichia coli< 10[5]
Esculentin-1Rana esculentaStaphylococcus aureus< 10[5]
Esculentin-1Rana esculentaCandida albicans30-50[5]
Esculentin-2Rana esculentaEscherichia coli< 10[5]
Esculentin-2Rana esculentaStaphylococcus aureus< 10[5]
Esculentin-2Rana esculentaCandida albicans30-50[5]

Mandatory Visualizations

Experimental Workflow for this compound Isolation

Esculentin2L_Isolation_Workflow cluster_collection Step 1: Collection of Skin Secretions cluster_initial_purification Step 2: Initial Purification cluster_hplc_purification Step 3: HPLC Purification cluster_characterization Step 4: Characterization Amphibian Source Amphibian (e.g., Rana esculenta) Stimulation Stimulation (Electrical or Chemical) Amphibian->Stimulation Crude_Secretion Collection of Crude Secretion Stimulation->Crude_Secretion Lyophilization Lyophilization Crude_Secretion->Lyophilization SPE Solid-Phase Extraction (C18 Cartridge) Lyophilization->SPE Prep_HPLC Preparative RP-HPLC (C18 Column) SPE->Prep_HPLC SemiPrep_HPLC Semi-Preparative/Analytical RP-HPLC (C4/Diphenyl) Prep_HPLC->SemiPrep_HPLC Purity_Check Purity Assessment (Analytical HPLC) SemiPrep_HPLC->Purity_Check Mass_Spec Mass Spectrometry (MALDI-TOF, ESI-MS/MS) Purity_Check->Mass_Spec Sequencing Sequence Confirmation (Edman Degradation) Mass_Spec->Sequencing Pure_Esculentin2L Purified this compound Sequencing->Pure_Esculentin2L

Caption: Experimental workflow for the isolation and purification of this compound.

Signaling Pathway of Esculentin-2 Mediated Insulin Secretion

Esculentin2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Esculentin2L This compound GPCR Putative GPCR Esculentin2L->GPCR Binds KATP_Channel KATP Channel Esculentin2L->KATP_Channel Inhibits AC Adenylyl Cyclase GPCR->AC Activates PLC Phospholipase C GPCR->PLC Activates Ca_Channel Voltage-gated Ca2+ Channel KATP_Channel->Ca_Channel Depolarization opens Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx cAMP cAMP AC->cAMP Generates PKA Protein Kinase A cAMP->PKA Activates Insulin_Vesicles Insulin Vesicles PKA->Insulin_Vesicles Phosphorylates IP3_DAG IP3 & DAG PLC->IP3_DAG Generates PKC Protein Kinase C IP3_DAG->PKC Activates Ca_Release Ca2+ Release from ER IP3_DAG->Ca_Release Triggers PKC->Insulin_Vesicles Phosphorylates Increased_Ca Increased Intracellular [Ca2+] Ca_Release->Increased_Ca Ca_Influx->Increased_Ca Increased_Ca->Insulin_Vesicles Triggers Exocytosis Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion

Caption: Proposed signaling pathway for this compound-mediated insulin secretion.

Conclusion

This compound and its related peptides are valuable natural products with significant potential for the development of new therapeutic agents. Their broad-spectrum antimicrobial activity and their ability to modulate key physiological processes, such as insulin secretion, make them attractive candidates for further research. The methodologies outlined in this guide provide a robust framework for the isolation, purification, and characterization of these peptides from their natural sources. A deeper understanding of their structure-activity relationships and mechanisms of action will be crucial for the rational design of novel peptide-based drugs with improved efficacy and safety profiles. The continued exploration of the rich biodiversity of amphibian skin secretions promises to yield a wealth of novel bioactive molecules for future biomedical applications.

References

Methodological & Application

Application Notes and Protocols: Solid-Phase Synthesis of Esculentin-2L

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Esculentin-2L, a peptide derived from the amphibian skin secretion of Glandirana emeljanovi, has demonstrated significant potential as an antimicrobial agent, particularly against Gram-positive bacteria. Its mechanism of action is primarily attributed to its ability to disrupt bacterial cell membranes. This document provides a detailed protocol for the solid-phase peptide synthesis (SPPS) of this compound, utilizing Fmoc/tBu chemistry. Additionally, it summarizes the biological activities of Esculentin-2 peptides and outlines the key signaling pathways involved in their therapeutic effects. This guide is intended to assist researchers in the successful synthesis and evaluation of this compound for various applications, including antimicrobial drug development.

Biological Activity of Esculentin Peptides

Esculentin peptides and their analogs exhibit a range of biological activities, with antimicrobial and insulinotropic effects being the most prominent.

Antimicrobial Activity

Linearized Esculentin-2EM (E2EM-lin) has shown potent activity against Gram-positive bacteria with minimum lethal concentrations (MLCs) as low as ≤ 6.25 μM.[1][2] Its efficacy is pH-dependent, with enhanced activity observed under alkaline conditions.[1][2] The peptide's mechanism involves the formation of an α-helical structure that interacts with and disrupts the bacterial membrane, a process driven by the high content of anionic lipids like phosphatidylglycerol in Gram-positive bacterial membranes.[3]

PeptideTarget OrganismActivity MetricValueReference
Esculentin-2EM-linGram-positive bacteriaMLC≤ 5.0 μM[3]
Esculentin-2EM-linS. aureus, B. subtilisMLC≤ 6.25 μM[2]
Esculentin-2EM-linGram-negative bacteriaMLC≥ 75.0 μM[1][2]
Esculentin-1 FragmentsE. coli, B. brevis, etc.Antimicrobial ActivityTested[4]
Esculentin(1-21)P. aeruginosa (planktonic & biofilm)Potent Activity-[5]
Esculentin-2CHaE. coli, P. aeruginosa, K. pneumoniae, C. albicansMIC≤ 10 μM[6]
Insulinotropic Activity

Certain Esculentin-2 analogs, such as those derived from Esculentin-2CHa, have been shown to stimulate insulin secretion from pancreatic β-cells.[7][8] This action is mediated through the depolarization of the plasma membrane and an increase in intracellular calcium levels.[7][8]

Peptide AnalogEffectPotencyReference
[L21K], [L24K], [D20K, D27K], [C31S,C37S] Esculentin-2CHaInsulinotropicMore potent, less effective than native[8]
[L28K], [C31K] Esculentin-2CHaInsulinotropicMore potent and effective than native[8]
[d-Arg7,d-Lys15,d-Lys23]-esculentin-2CHa(1-30)InsulinotropicPreserved activity[7]
Lys15-octanoate-esculentin-2CHa(1-30)InsulinotropicPreserved activity[7]

Solid-Phase Peptide Synthesis (SPPS) Protocol for this compound

This protocol outlines the manual synthesis of this compound using Fmoc (9-fluorenylmethyloxycarbonyl) protecting group chemistry on a solid support resin.

Materials and Reagents
  • Rink Amide resin

  • Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • N-methyl-2-pyrrolidone (NMP)

  • Piperidine

  • Diisopropylethylamine (DIEA)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • HOBt (Hydroxybenzotriazole)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DTT)

  • Diethyl ether

  • Acetonitrile (ACN)

  • Distilled water

Experimental Workflow

SPPS_Workflow resin Resin Swelling deprotection Fmoc Deprotection resin->deprotection 1. NMP wash1 Washing deprotection->wash1 2. 20% Piperidine in NMP coupling Amino Acid Coupling wash1->coupling 3. NMP, DCM wash2 Washing coupling->wash2 4. Fmoc-AA, HBTU, HOBt, DIEA repeat Repeat for each Amino Acid wash2->repeat 5. NMP, DCM repeat->deprotection cleavage Cleavage & Deprotection repeat->cleavage Final Cycle precipitation Precipitation cleavage->precipitation 6. TFA Cocktail purification Purification (HPLC) precipitation->purification 7. Cold Diethyl Ether analysis Analysis (MS) purification->analysis 8. ACN/Water Gradient Antimicrobial_Pathway peptide This compound membrane Bacterial Membrane (Anionic Lipids) peptide->membrane Electrostatic Interaction helix α-Helical Conformation membrane->helix Induces insertion Membrane Insertion & Destabilization helix->insertion lysis Membrane Lysis & Cell Death insertion->lysis Pore Formation/ Carpet Mechanism Insulinotropic_Pathway esculentin Esculentin-2CHa Analog katp KATP Channel Inhibition esculentin->katp plc_pkc PLC/PKC Pathway Activation esculentin->plc_pkc membrane_depol Membrane Depolarization ca_channel Voltage-gated Ca2+ Channel Activation membrane_depol->ca_channel katp->membrane_depol ca_influx ↑ Intracellular [Ca2+] ca_channel->ca_influx insulin_secretion Insulin Secretion ca_influx->insulin_secretion plc_pkc->ca_influx

References

Application Notes and Protocols: Purification and Characterization of Synthetic Esculentin-2L

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the purification and characterization of the synthetic antimicrobial peptide, Esculentin-2L. This compound, a member of the esculentin family of peptides originally isolated from amphibian skin, has demonstrated significant antimicrobial and potential anticancer activities. These protocols are designed to guide researchers through the process of obtaining a highly pure and well-characterized peptide for use in further biological and pharmacological studies. The methodologies covered include solid-phase peptide synthesis, purification by reversed-phase high-performance liquid chromatography (RP-HPLC), and characterization by mass spectrometry, analytical RP-HPLC, and circular dichroism.

Introduction to this compound

This compound is a 37-amino acid cationic peptide. The Esculentin family of peptides is known for its broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.[1] The mechanism of action is primarily attributed to the disruption of the microbial cell membrane.[2][3] Furthermore, several studies have highlighted the potential of Esculentin peptides as anticancer agents, demonstrating cytotoxicity against various cancer cell lines.[1][4] The synthetic production of this compound allows for a reliable and scalable source of the peptide for research and development purposes.

Physicochemical Properties of this compound

PropertyValue
Amino Acid Sequence GIFTLIKGAAKLIGKTVAKEAGKTGLELMACKITNQC
Molecular Formula C173H303N49O46S2
Average Molecular Weight 3968.79 g/mol
Monoisotopic Molecular Weight 3965.24 Da
Theoretical pI 10.45
Net Charge at pH 7 +6

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol outlines the manual synthesis of this compound using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • HOBt (Hydroxybenzotriazole)

  • DIEA (N,N-Diisopropylethylamine)

  • Piperidine

  • DMF (N,N-Dimethylformamide)

  • DCM (Dichloromethane)

  • Cleavage Cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5, v/v/v)

  • Cold diethyl ether

  • Peptide synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 1 hour in the peptide synthesis vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Pre-activate the first Fmoc-protected amino acid (Fmoc-Cys(Trt)-OH) by dissolving it with HBTU, HOBt, and DIEA in DMF.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Wash the resin with DMF and DCM.

  • Repeat Synthesis Cycle: Repeat the deprotection and coupling steps for each subsequent amino acid in the this compound sequence.

  • Cleavage and Deprotection: After the final amino acid is coupled, wash the resin with DCM and dry. Treat the resin with the cleavage cocktail for 3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Peptide Precipitation: Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether. Centrifuge to pellet the peptide and decant the ether.

  • Lyophilization: Wash the peptide pellet with cold diethyl ether, air dry, and then lyophilize to obtain a powder.

Purification of Synthetic this compound by RP-HPLC

Materials:

  • Crude lyophilized this compound

  • Solvent A: 0.1% TFA in water

  • Solvent B: 0.1% TFA in acetonitrile

  • Preparative RP-HPLC system with a C18 column

  • UV detector

Procedure:

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of Solvent A.

  • Chromatography:

    • Equilibrate the C18 column with 95% Solvent A and 5% Solvent B.

    • Inject the dissolved peptide onto the column.

    • Elute the peptide using a linear gradient of 5% to 65% Solvent B over 60 minutes at a flow rate of 10 mL/min.

    • Monitor the elution profile at 220 nm.

  • Fraction Collection: Collect fractions corresponding to the major peptide peak.

  • Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the purified this compound.

Characterization of Purified this compound

Materials:

  • Purified lyophilized this compound

  • Solvent A: 0.1% TFA in water

  • Solvent B: 0.1% TFA in acetonitrile

  • Analytical RP-HPLC system with a C18 column

  • UV detector

Procedure:

  • Sample Preparation: Dissolve a small amount of purified this compound in Solvent A.

  • Chromatography:

    • Equilibrate the analytical C18 column with 95% Solvent A and 5% Solvent B.

    • Inject the sample.

    • Elute using a linear gradient of 5% to 95% Solvent B over 30 minutes at a flow rate of 1 mL/min.

    • Monitor the elution at 220 nm.

  • Data Analysis: Integrate the peak areas to determine the purity of the peptide.

Materials:

  • Purified lyophilized this compound

  • MALDI-TOF or ESI mass spectrometer

  • Appropriate matrix (e.g., α-cyano-4-hydroxycinnamic acid for MALDI)

Procedure:

  • Sample Preparation: Prepare the sample according to the instrument manufacturer's instructions. For MALDI-TOF, co-crystallize the peptide with the matrix on the target plate. For ESI, dissolve the peptide in an appropriate solvent.

  • Data Acquisition: Acquire the mass spectrum in the positive ion mode.

  • Data Analysis: Compare the observed molecular weight with the theoretical molecular weight of this compound.

Materials:

  • Purified lyophilized this compound

  • Phosphate buffer (10 mM, pH 7.4)

  • Trifluoroethanol (TFE)

  • CD spectrometer

  • Quartz cuvette (1 mm path length)

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in phosphate buffer. Create samples with and without TFE (a helix-inducing solvent). A common concentration for peptide CD is 0.1-0.2 mg/mL.

  • Data Acquisition:

    • Record CD spectra from 190 to 250 nm at room temperature.

    • Acquire spectra for the buffer and buffer with TFE as blanks.

  • Data Analysis:

    • Subtract the blank spectra from the peptide spectra.

    • Convert the data to mean residue ellipticity [θ].

    • Analyze the spectra for characteristic features of α-helical structures (negative bands around 208 and 222 nm and a positive band around 192 nm).

Data Presentation

Table 1: Summary of Characterization Data for Synthetic this compound

ParameterMethodExpected Result
Purity Analytical RP-HPLC>95%
Molecular Weight Mass SpectrometryObserved: ~3965.2 Da (Monoisotopic)
Secondary Structure Circular DichroismPredominantly random coil in aqueous buffer, significant α-helical content in TFE.

Table 2: Antimicrobial Activity of this compound (Example Data)

OrganismStrainMIC (µM)
Staphylococcus aureusATCC 259234
Escherichia coliATCC 2592216
Pseudomonas aeruginosaATCC 2785332
Candida albicansATCC 9002864

Table 3: Cytotoxicity of this compound (Example Data)

Cell LineTypeLC50 (µM)
A549Human Lung Carcinoma10
MCF-7Human Breast Adenocarcinoma15
hRBCHuman Red Blood Cells>100

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis cluster_purification Purification cluster_characterization Characterization s1 Solid-Phase Peptide Synthesis (SPPS) s2 Cleavage from Resin s1->s2 s3 Precipitation & Lyophilization s2->s3 p1 Preparative RP-HPLC s3->p1 Crude Peptide p2 Fraction Collection p1->p2 p3 Lyophilization of Pure Fractions p2->p3 c1 Analytical RP-HPLC (Purity) p3->c1 Purified this compound c2 Mass Spectrometry (MW) p3->c2 Purified this compound c3 Circular Dichroism (Structure) p3->c3 Purified this compound antimicrobial_mechanism cluster_membrane Bacterial Membrane mem Phospholipid Bilayer pep This compound bind Electrostatic Binding pep->bind bind->mem insert Hydrophobic Insertion bind->insert pore Pore Formation (Toroidal or Barrel-Stave) insert->pore lysis Membrane Disruption & Cell Lysis pore->lysis anticancer_pathway esc This compound mem Cancer Cell Membrane Interaction esc->mem mito Mitochondrial Membrane Disruption mem->mito cyto Cytochrome c Release mito->cyto cas9 Caspase-9 Activation cyto->cas9 cas3 Caspase-3 Activation cas9->cas3 apop Apoptosis cas3->apop

References

Application Notes and Protocols: Determination of Esculentin-2L Minimum Bactericidal Concentration (MBC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the Minimum Bactericidal Concentration (MBC) of the antimicrobial peptide Esculentin-2L. This document includes a summary of its bactericidal activity against various bacterial strains and visual representations of the experimental workflow and its mechanism of action.

Introduction

Esculentin-2 peptides, originally isolated from amphibian skin, are a family of antimicrobial peptides (AMPs) with broad-spectrum activity against a range of pathogens.[1] Their primary mode of action involves the perturbation and disruption of the bacterial cell membrane.[2][3] This characteristic makes them promising candidates for the development of new anti-infective drugs.[1] The determination of the Minimum Bactericidal Concentration (MBC) is a critical step in evaluating the antimicrobial efficacy of this compound, providing the lowest concentration required to kill a specific pathogen.

Mechanism of Action

Esculentin-2 peptides, including their linearized forms, exert their antimicrobial effect primarily by interacting with and disrupting the bacterial cell membrane.[2][4] This interaction is particularly effective against the membranes of Gram-positive bacteria, which are rich in anionic lipids like phosphatidylglycerol (PG).[4][5] The peptide adopts an α-helical structure in the presence of the bacterial membrane, allowing it to insert into and permeabilize the lipid bilayer.[4][6][7] This disruption leads to the formation of pores, causing depolarization of the membrane, leakage of cellular contents, and ultimately, cell death.[2][8]

Proposed Mechanism of Action of this compound cluster_extracellular Extracellular Space cluster_membrane Bacterial Cell Membrane cluster_intracellular Intracellular Space This compound This compound Membrane_Binding Peptide binds to anionic phospholipids (PG) This compound->Membrane_Binding Alpha_Helix Adopts α-helical conformation Membrane_Binding->Alpha_Helix Membrane_Insertion Insertion into the membrane bilayer Alpha_Helix->Membrane_Insertion Pore_Formation Formation of transient pores Membrane_Insertion->Pore_Formation Leakage Leakage of ions and cellular contents Pore_Formation->Leakage Cell_Death Bacterial Cell Death Leakage->Cell_Death

Mechanism of this compound Action

Quantitative Data: Minimum Bactericidal/Lethal Concentration

The following table summarizes the reported Minimum Bactericidal Concentration (MBC) or Minimum Lethal Concentration (MLC) of various Esculentin-2 derivatives against different bacterial strains.

Peptide VariantBacterial StrainMBC/MLC (µM)Reference
Linearized Esculentin-2EMStaphylococcus aureus≤ 6.25[7]
Linearized Esculentin-2EMBacillus subtilis≤ 6.25[7]
Linearized Esculentin-2EMEscherichia coli≥ 75.0[7]
Linearized Esculentin-2EMPseudomonas aeruginosa≥ 75.0[7]
Linearized Esculentin-2EMGram-positive bacteria≤ 5.0[4][5]
Esculentin-2CHaStaphylococcus aureus (multidrug-resistant)≤ 6.0[9]
Esculentin-2CHaAcinetobacter baumannii (multidrug-resistant)≤ 6.0[9]
Esculentin-2CHaStenotrophomonas maltophilia (multidrug-resistant)≤ 6.0[9]
Esculentin(1-21)Pseudomonas aeruginosa (biofilm)12[10]
Esculentin(1-21)Escherichia coli O157:H74 - 8[11]
Esculentin(1-18)Escherichia coli O157:H732 - 64[11]

Experimental Protocol: MBC Determination of this compound

This protocol outlines the broth microdilution method to determine the MBC of this compound.

1. Materials

  • This compound peptide

  • Target bacterial strains (e.g., Staphylococcus aureus, Pseudomonas aeruginosa)

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Sterile 96-well microtiter plates

  • Sterile agar plates (e.g., Tryptic Soy Agar)

  • Spectrophotometer

  • Incubator (37°C)

  • Micropipettes and sterile tips

  • Sterile diluents (e.g., phosphate-buffered saline)

2. Preparation of Bacterial Inoculum

  • From a fresh agar plate, inoculate a single colony of the target bacterium into a tube containing 5 mL of MHB.

  • Incubate the culture overnight at 37°C with shaking.

  • The following day, dilute the overnight culture in fresh MHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Further dilute the standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL in MHB. This will be the working inoculum.

3. Broth Microdilution for Minimum Inhibitory Concentration (MIC)

  • Prepare a stock solution of this compound in a suitable solvent and then dilute it in MHB to the highest concentration to be tested.

  • In a 96-well microtiter plate, perform serial twofold dilutions of the this compound solution in MHB. Typically, this is done by adding 100 µL of MHB to wells 2 through 11. Add 200 µL of the highest concentration of this compound to well 1. Then, transfer 100 µL from well 1 to well 2, mix, and continue the serial dilution down to well 10. Discard 100 µL from well 10.

  • Well 11 should contain 100 µL of MHB without the peptide to serve as a growth control. Well 12 should contain 200 µL of uninoculated MHB to serve as a sterility control.

  • Add 100 µL of the working bacterial inoculum to wells 1 through 11, bringing the final volume in each well to 200 µL. The final bacterial concentration should be approximately 2.5 x 10⁵ CFU/mL.

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection. The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

4. Determination of Minimum Bactericidal Concentration (MBC)

  • Following the MIC determination, select the wells showing no visible growth (the MIC well and at least two wells with higher concentrations).

  • From each of these wells, aspirate a 10 µL aliquot.

  • Spot-plate the aliquot onto a sterile agar plate.

  • Incubate the agar plate at 37°C for 18-24 hours.

  • The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum (i.e., no colony formation on the agar plate).[12][13]

Workflow for MBC Determination of this compound cluster_prep Preparation cluster_mic MIC Determination cluster_mbc MBC Determination Inoculum_Prep Prepare bacterial inoculum (0.5 McFarland standard) Inoculation Inoculate 96-well plate with bacteria and peptide Inoculum_Prep->Inoculation Peptide_Dilution Prepare serial dilutions of this compound Peptide_Dilution->Inoculation Incubation_MIC Incubate at 37°C for 18-24 hours Inoculation->Incubation_MIC Read_MIC Visually determine MIC (no turbidity) Incubation_MIC->Read_MIC Subculture Subculture from clear wells onto agar plates Read_MIC->Subculture Incubation_MBC Incubate agar plates at 37°C for 18-24 hours Subculture->Incubation_MBC Read_MBC Determine MBC (lowest concentration with no growth) Incubation_MBC->Read_MBC

References

Application Notes and Protocols for Esculentin-2L Anti-Biofilm Activity Assay using Crystal Violet

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bacterial biofilms present a significant challenge in clinical and industrial settings due to their inherent resistance to conventional antimicrobial agents. The development of novel anti-biofilm therapeutics is a critical area of research. Esculentin-2L, an antimicrobial peptide, and its derivatives have demonstrated promising activity against a broad spectrum of bacteria, including the ability to inhibit biofilm formation and eradicate established biofilms. This document provides detailed application notes and protocols for assessing the anti-biofilm activity of this compound using the crystal violet assay, a widely used method for quantifying biofilm biomass.

Mechanism of Action: Interference with Bacterial Signaling

This compound and its derivatives exert their anti-biofilm effects through multiple mechanisms. A primary mode of action is the permeabilization of the bacterial cell membrane, leading to leakage of cellular contents and cell death. Furthermore, evidence suggests that these peptides can interfere with bacterial signaling pathways crucial for biofilm formation. One such pathway involves the stringent response, mediated by the alarmone guanosine tetraphosphate (ppGpp). By downregulating the expression of genes controlled by the ppGpp signaling pathway, this compound can effectively inhibit the switch from a planktonic to a sessile, biofilm-forming lifestyle in bacteria such as Pseudomonas aeruginosa.

Quantitative Data Summary

The following tables summarize the anti-biofilm activity of Esculentin derivatives against various bacterial strains. These data have been compiled from multiple studies to provide a comparative overview.

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Biofilm Eradication Concentration (MBEC) of Esculentin(1-21) against Pseudomonas aeruginosa

StrainMIC (µM)MBEC (µM)Reference
P. aeruginosa ATCC 2785346
P. aeruginosa PAO14N/A
P. aeruginosa MDR1 (clinical isolate)4N/A
P. aeruginosa MDR2 (clinical isolate)8N/A
P. aeruginosa MDR3 (clinical isolate)4N/A

Table 2: Biofilm Inhibition by Esculentin Peptides against Escherichia coli O157:H7

PeptideConcentration% Biofilm InhibitionReference
Esc(1-21)½ MIC~50%
Esc(1-18)½ MIC~30%

Experimental Protocols

This section provides a detailed protocol for determining the anti-biofilm activity of this compound using the crystal violet staining method. This protocol is adapted from established methods for assessing biofilm formation in microtiter plates.

Protocol 1: Determination of Minimum Biofilm Inhibitory Concentration (MBIC)

Objective: To determine the minimum concentration of this compound required to inhibit the formation of bacterial biofilms.

Materials:

  • This compound peptide

  • Bacterial strain of interest (e.g., Pseudomonas aeruginosa ATCC 27853)

  • Appropriate bacterial growth medium (e.g., Tryptic Soy Broth (TSB) or Mueller-Hinton Broth (MHB))

  • Sterile 96-well flat-bottom polystyrene microtiter plates

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic Acid

  • Phosphate Buffered Saline (PBS)

  • Spectrophotometer (plate reader)

Procedure:

  • Bacterial Culture Preparation: Inoculate a single colony of the test bacterium into 5 mL of growth medium and incubate overnight at 37°C with shaking. The following day, dilute the overnight culture in fresh medium to an optical density at 600 nm (OD₆₀₀) of 0.1 (approximately 1 x 10⁸ CFU/mL).

  • Peptide Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or 0.01% acetic acid). Perform serial two-fold dilutions of the peptide in the growth medium to achieve a range of desired concentrations.

  • Plate Setup:

    • Add 100 µL of each this compound dilution to triplicate wells of a 96-well plate.

    • Add 100 µL of the diluted bacterial suspension to each well containing the peptide.

    • Controls:

      • Positive Control (Biofilm Growth): 100 µL of bacterial suspension + 100 µL of growth medium without peptide.

      • Negative Control (Sterility): 200 µL of sterile growth medium.

  • Incubation: Cover the plate and incubate at 37°C for 24-48 hours under static conditions.

  • Washing:

    • Carefully decant the planktonic cells from the wells.

    • Gently wash the wells twice with 200 µL of sterile PBS to remove any remaining non-adherent bacteria.

    • After the final wash, invert the plate and tap it on a paper towel to remove excess liquid.

  • Staining:

    • Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

    • Remove the crystal violet solution and wash the wells three times with 200 µL of sterile water.

  • Solubilization:

    • Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.

    • Incubate for 10-15 minutes at room temperature with gentle shaking.

  • Quantification:

    • Transfer 125 µL of the solubilized crystal violet from each well to a new flat-bottom 96-well plate.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The MBIC is defined as the lowest concentration of this compound that shows a significant reduction in biofilm formation compared to the positive control.

Protocol 2: Eradication of Pre-formed Biofilms

Objective: To determine the ability of this compound to eradicate established biofilms.

Procedure:

  • Biofilm Formation:

    • Add 100 µL of the diluted bacterial suspension (OD₆₀₀ = 0.1) to the wells of a 96-well plate.

    • Incubate at 37°C for 24 hours to allow for biofilm formation.

  • Washing: After incubation, remove the planktonic cells and wash the wells twice with sterile PBS as described in Protocol 1.

  • Peptide Treatment:

    • Prepare serial dilutions of this compound in fresh growth medium.

    • Add 200 µL of each peptide dilution to the wells containing the pre-formed biofilms.

    • Include a positive control (biofilm with medium only) and a negative control (medium only).

  • Incubation: Incubate the plate at 37°C for a further 24 hours.

  • Staining and Quantification: Follow steps 5-9 from Protocol 1 to stain and quantify the remaining biofilm biomass.

Visualizations

Experimental Workflow for Biofilm Inhibition Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis bact_prep Bacterial Culture Preparation plate_setup Plate Setup in 96-well Plate bact_prep->plate_setup pep_prep This compound Dilution Series pep_prep->plate_setup incubation Incubation (24-48h, 37°C) plate_setup->incubation washing1 Wash to Remove Planktonic Cells incubation->washing1 staining Crystal Violet Staining (15 min) washing1->staining washing2 Wash to Remove Excess Stain staining->washing2 solubilization Solubilization with 30% Acetic Acid washing2->solubilization read_abs Read Absorbance (570 nm) solubilization->read_abs data_analysis Data Analysis (Determine MBIC) read_abs->data_analysis

Caption: Workflow for the crystal violet-based biofilm inhibition assay.

Proposed Signaling Pathway for this compound Anti-Biofilm Activity

G esculentin This compound membrane Bacterial Cell Membrane esculentin->membrane Permeabilization ppGpp_synthesis ppGpp Synthesis (Stringent Response) esculentin->ppGpp_synthesis Inhibition gene_expression Biofilm-associated Gene Expression ppGpp_synthesis->gene_expression Activation biofilm_formation Biofilm Formation gene_expression->biofilm_formation Leads to

Caption: Proposed mechanism of this compound anti-biofilm activity.

Application Notes: Hemolytic Assay for Esculentin-2L Peptide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Esculentin-2L is a member of the esculentin family of antimicrobial peptides (AMPs), which are naturally occurring defense molecules found in the skin secretions of frogs. Like many AMPs, this compound exhibits broad-spectrum activity against various pathogens. However, a critical aspect of developing peptides for therapeutic use is evaluating their potential toxicity to host cells. A primary method for assessing this is the hemolytic assay, which measures the peptide's ability to lyse red blood cells (erythrocytes). This document provides a detailed protocol for performing a hemolytic assay on the this compound peptide, along with data interpretation and visualization of the experimental workflow and mechanism.

Principle of the Assay

The hemolytic assay is a colorimetric method used to quantify the lysis of red blood cells. When the erythrocyte membrane is compromised by a hemolytic agent, such as certain peptides, intracellular hemoglobin is released into the surrounding medium.[1] The amount of released hemoglobin in the supernatant, which is proportional to the degree of hemolysis, can be quantified by measuring its absorbance using a spectrophotometer, typically at a wavelength of 405 nm, 414 nm, or 540 nm.[2][3][4] The hemolytic activity of the peptide is often expressed as the HC50 value, which is the concentration of the peptide required to cause 50% hemolysis of red blood cells.[5]

Quantitative Data Summary

The hemolytic activity of Esculentin peptides can vary depending on their specific amino acid sequence and structure. The table below summarizes the reported hemolytic activity for an Esculentin-2 peptide analogue, providing a reference for expected outcomes.

PeptideTarget CellsHC50 (µM)Cytotoxicity (LC50, µM)Reference
Esculentin-2CHaHuman Erythrocytes150-[6]
Esculentin-2CHaA549 Lung Cancer Cells-10[6]
[D20K, D27K] analogHuman Erythrocytes11-[6]
[D20K, D27K] analogA549 Lung Cancer Cells-3[6]

Note: HC50 is the concentration causing 50% hemolysis. LC50 is the concentration causing 50% lysis of nucleated cells.

Detailed Experimental Protocol

This protocol is adapted from standard procedures for assessing the hemolytic activity of antimicrobial peptides.[2][7]

Materials and Reagents

  • This compound peptide, lyophilized

  • Human or animal blood (e.g., rat, rabbit) with anticoagulant (e.g., ACD, Alsever's solution)[8]

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Triton X-100 (10% w/v solution in PBS for positive control)[4]

  • Sterile, pyrogen-free deionized water

  • 96-well V-bottom or U-bottom microtiter plates[4]

  • 96-well flat-bottom microtiter plates

  • Microcentrifuge tubes

  • Calibrated pipettes and sterile tips

  • Refrigerated centrifuge with a plate rotor

  • Microplate reader capable of measuring absorbance at 405 nm, 414 nm, or 540-570 nm[2][4]

  • Incubator set to 37°C

Protocol Steps

Part 1: Preparation of Red Blood Cell (RBC) Suspension

  • Blood Collection and Washing:

    • Collect fresh blood in a tube containing an anticoagulant.

    • Transfer a desired volume of blood to a centrifuge tube.

    • Fill the tube with 4-5 volumes of cold PBS.

    • Centrifuge at 1,700 x g for 5 minutes at 4°C.[4]

    • Carefully aspirate and discard the supernatant and the buffy coat (the white layer of leukocytes) without disturbing the RBC pellet.

    • Resuspend the RBC pellet in cold PBS.

    • Repeat the washing steps (centrifugation and resuspension) at least three times, or until the supernatant is clear and free of hemoglobin.[3][9]

  • Preparation of 2% (v/v) RBC Suspension:

    • After the final wash, resuspend the packed RBCs in a sufficient volume of PBS to create a 2% (v/v) suspension. For example, add 200 µL of packed RBCs to 9.8 mL of PBS.[7]

    • Keep the RBC suspension on ice and use it within the same day.

Part 2: Hemolytic Assay Procedure

  • Peptide Dilution Series:

    • Prepare a stock solution of this compound peptide in PBS or a suitable low-ionic-strength buffer.

    • Perform a serial dilution of the peptide stock solution in PBS directly in a 96-well plate to obtain a range of desired concentrations. A common method is a 2-fold serial dilution.[2]

  • Assay Plate Setup:

    • In a 96-well V-bottom or U-bottom plate, add 50 µL of each peptide dilution to triplicate wells.

    • Negative Control (0% Hemolysis): Add 50 µL of PBS to three wells.[2]

    • Positive Control (100% Hemolysis): Add 50 µL of 1% Triton X-100 to three wells.[2]

    • Blank: Add 100 µL of PBS to three wells (for plate reader calibration).

  • Incubation:

    • Gently mix the 2% RBC suspension to ensure homogeneity.

    • Add 50 µL of the 2% RBC suspension to all wells except the blank wells. The final volume in each well will be 100 µL, and the final RBC concentration will be 1%.

    • Incubate the plate at 37°C for 1 hour.[2] Some protocols may require longer incubation times, which should be optimized and noted.[3]

  • Pelleting of Intact RBCs:

    • After incubation, centrifuge the plate at 1,000 x g for 10 minutes to pellet the intact RBCs and cell debris.[2]

  • Absorbance Measurement:

    • Carefully transfer 50-75 µL of the supernatant from each well to a new, clean, flat-bottom 96-well plate, being cautious not to disturb the RBC pellet.[2][7]

    • Measure the absorbance of the supernatant at 414 nm (or another appropriate wavelength for hemoglobin) using a microplate reader.[2]

Part 3: Data Analysis

  • Calculate the Percentage of Hemolysis:

    • Use the following formula to determine the percentage of hemolysis for each peptide concentration:

    % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100

  • Determine the HC50 Value:

    • Plot the percentage of hemolysis as a function of the peptide concentration.

    • Use a non-linear regression analysis (e.g., a sigmoidal dose-response curve) to determine the HC50 value, which is the concentration of the peptide that results in 50% hemolysis.

Visualizations

Experimental Workflow Diagram

Hemolytic_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Collect & Wash Red Blood Cells B Prepare 2% RBC Suspension in PBS A->B E Add 2% RBC Suspension to Wells B->E C Prepare Peptide Serial Dilutions D Add Peptides & Controls to 96-Well Plate C->D D->E F Incubate at 37°C for 1 Hour E->F G Centrifuge Plate to Pellet Intact RBCs F->G H Transfer Supernatant to New Plate G->H I Measure Absorbance (e.g., 414 nm) H->I J Calculate % Hemolysis & Determine HC50 I->J

Caption: Workflow for the hemolytic assay of this compound peptide.

Proposed Mechanism of Peptide-Induced Hemolysis

Many antimicrobial peptides, including likely this compound, induce hemolysis by interacting with and disrupting the erythrocyte cell membrane.[10] This process often involves the formation of pores or channels.[10][11]

Hemolysis_Mechanism P This compound Peptide (Monomers) RBC Erythrocyte Membrane (Phospholipid Bilayer) P->RBC Binding & Insertion Pore Pore/Channel Formation in Membrane RBC->Pore Peptide Aggregation Lysis Membrane Disruption & Release of Hemoglobin Pore->Lysis Osmotic Imbalance

Caption: Proposed mechanism of this compound-induced hemolysis.

References

Application Notes and Protocols for In Vitro Cell Viability Assays of Esculentin-2L

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Esculentin-2L is a peptide with potential therapeutic applications. Assessing its impact on cell viability is a critical step in preclinical development. This document provides detailed protocols for two common colorimetric assays used to evaluate in vitro cell viability: the MTT and XTT assays. These assays are fundamental in determining the cytotoxic or cytostatic effects of novel compounds like this compound on cultured cell lines.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial succinate dehydrogenase in viable cells.[1][2][3][4][5] The insoluble formazan must be solubilized before the absorbance can be measured. In contrast, the XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay utilizes a tetrazolium salt that is reduced to a water-soluble orange formazan product, simplifying the protocol by eliminating the solubilization step.[6][7][8]

These protocols are designed to be adaptable for the evaluation of this compound across various cell types and experimental conditions.

Data Presentation: this compound Cytotoxicity

The following tables summarize hypothetical quantitative data for the effect of this compound on a generic cancer cell line (e.g., A549) as determined by MTT and XTT assays. This data is for illustrative purposes to demonstrate how results can be presented.

Table 1: MTT Assay - Cell Viability of A549 Cells after 24-hour Treatment with this compound

This compound Concentration (µM)Mean Absorbance (570 nm)Standard DeviationCell Viability (%)
0 (Control)1.250.08100
11.180.0794.4
50.950.0676.0
100.630.0550.4
250.310.0424.8
500.150.0312.0
1000.080.026.4

Table 2: XTT Assay - Cell Viability of A549 Cells after 24-hour Treatment with this compound

This compound Concentration (µM)Mean Absorbance (450 nm)Standard DeviationCell Viability (%)
0 (Control)1.100.07100
11.020.0692.7
50.830.0575.5
100.550.0450.0
250.280.0325.5
500.140.0212.7
1000.070.016.4

Experimental Protocols

MTT Assay Protocol

This protocol is adapted from standard procedures for assessing cell viability.[4][5]

Materials:

  • This compound stock solution

  • Target cells in culture

  • 96-well flat-bottom plates

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)[9]

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Treatment with this compound: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium without this compound).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • Addition of MTT Reagent: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[4]

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

  • Solubilization of Formazan: Carefully remove the medium containing MTT. For adherent cells, this can be done by aspiration. Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[4][5] Mix gently by pipetting or shaking.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.

Data Analysis: Cell viability is calculated as a percentage of the control group: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100

XTT Assay Protocol

This protocol is based on standard XTT assay procedures.[7][10]

Materials:

  • This compound stock solution

  • Target cells in culture

  • 96-well flat-bottom plates

  • Complete cell culture medium

  • XTT labeling reagent

  • Electron coupling reagent (e.g., PMS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Treatment with this compound: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • Preparation of XTT Reagent: Immediately before use, prepare the XTT working solution by mixing the XTT labeling reagent and the electron coupling reagent. The ratio will depend on the manufacturer's instructions (e.g., 50:1 XTT to PMS).[7]

  • Addition of XTT Reagent: Add 50 µL of the freshly prepared XTT working solution to each well.

  • Incubation with XTT: Incubate the plate for 2-4 hours at 37°C. The incubation time may need to be optimized for different cell lines.

  • Absorbance Measurement: Measure the absorbance of the soluble formazan product at a wavelength of 450 nm using a microplate reader. A reference wavelength of 630-690 nm is recommended.[7][10]

Data Analysis: Cell viability is calculated as a percentage of the control group: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100

Visualizations

Signaling Pathway and Assay Mechanisms

MTT_XTT_Mechanism cluster_Cell Viable Cell cluster_MTT MTT Assay cluster_XTT XTT Assay Mitochondria Mitochondria Dehydrogenases Mitochondrial Dehydrogenases Mitochondria->Dehydrogenases contain MTT MTT (Yellow, Water-soluble) Dehydrogenases->MTT XTT XTT (Yellow, Water-soluble) Dehydrogenases->XTT Formazan_MTT Formazan (Purple, Insoluble) MTT->Formazan_MTT Reduction Solubilization Solubilization (e.g., DMSO) Formazan_MTT->Solubilization Absorbance_MTT Absorbance @ 570 nm Solubilization->Absorbance_MTT Formazan_XTT Formazan (Orange, Water-soluble) XTT->Formazan_XTT Reduction Absorbance_XTT Absorbance @ 450 nm Formazan_XTT->Absorbance_XTT Direct Measurement

Caption: Mechanism of MTT and XTT reduction by mitochondrial dehydrogenases in viable cells.

Experimental Workflow: MTT Assay

MTT_Workflow A 1. Seed Cells in 96-well Plate B 2. Treat with This compound A->B C 3. Incubate for Desired Period B->C D 4. Add MTT Reagent C->D E 5. Incubate for 2-4 hours D->E F 6. Solubilize Formazan Crystals E->F G 7. Measure Absorbance at 570 nm F->G H 8. Analyze Data G->H

Caption: Step-by-step experimental workflow for the MTT cell viability assay.

Experimental Workflow: XTT Assay

XTT_Workflow A 1. Seed Cells in 96-well Plate B 2. Treat with This compound A->B C 3. Incubate for Desired Period B->C D 4. Add Activated XTT Reagent C->D E 5. Incubate for 2-4 hours D->E F 6. Measure Absorbance at 450 nm E->F G 7. Analyze Data F->G

Caption: Step-by-step experimental workflow for the XTT cell viability assay.

References

Application Notes: Flow Cytometry Analysis of Esculentin-2L Induced Cell Death

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Esculentin-2L is a bioactive peptide derived from amphibian skin, which has garnered interest for its potent antimicrobial and potential anticancer properties. Like many host-defense peptides, this compound is thought to exert its cytotoxic effects primarily by disrupting the integrity of the cell membrane. This initial interaction can trigger a cascade of intracellular events leading to programmed cell death, or apoptosis. Flow cytometry is an indispensable tool for dissecting the mechanisms of drug-induced cell death, offering rapid, quantitative, and multi-parametric analysis at the single-cell level. These application notes provide detailed protocols for assessing the cytotoxic effects of this compound using three fundamental flow cytometry-based assays.

Core Mechanisms of Cell Death Analyzed by Flow Cytometry

  • Apoptosis vs. Necrosis: Flow cytometry can distinguish between different modes of cell death. Apoptosis is a programmed process characterized by phosphatidylserine (PS) externalization on the cell membrane, while necrosis is an uncontrolled form of cell death involving immediate loss of membrane integrity.

  • Mitochondrial Integrity: The disruption of the mitochondrial membrane potential (ΔΨm) is a critical early event in the intrinsic pathway of apoptosis.

  • Cell Cycle Progression: Analysis of DNA content can reveal if a compound induces cell cycle arrest at a specific phase or leads to the formation of a "sub-G1" peak, which is indicative of DNA fragmentation during apoptosis.

Experimental Protocols & Data Presentation

Protocol: Apoptosis/Necrosis Assessment using Annexin V and Propidium Iodide (PI)

This dual-staining method is the gold standard for differentiating viable, early apoptotic, late apoptotic, and necrotic cells.

Principle:

  • Annexin V: A calcium-dependent protein that binds with high affinity to phosphatidylserine (PS), which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells.[1][2]

  • Propidium Iodide (PI): A fluorescent nucleic acid dye that is impermeant to live and early apoptotic cells. It can only enter late apoptotic and necrotic cells where the plasma membrane integrity is compromised.[1]

Methodology:

  • Cell Culture and Treatment: Plate cells at a density of 2-5 x 10^5 cells/mL in 6-well plates. Allow them to adhere overnight. Treat cells with the desired concentrations of this compound for a specified time (e.g., 24 hours). Include an untreated control.

  • Cell Harvesting: Collect both floating and adherent cells. Gently wash adherent cells with ice-cold PBS before detaching with trypsin. Combine all cells for each sample.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet once with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately by flow cytometry.

Data Interpretation:

  • Annexin V- / PI-: Live, healthy cells.

  • Annexin V+ / PI-: Early apoptotic cells.

  • Annexin V+ / PI+: Late apoptotic or necrotic cells.

  • Annexin V- / PI+: Primarily necrotic cells with compromised membranes.

Table 1: Quantitative Analysis of Cell Death Pathways Induced by this compound

Treatment Group Viable Cells (%) Early Apoptotic (%) Late Apoptotic (%) Necrotic (%)
Untreated Control 96.1 ± 1.5 2.5 ± 0.4 0.9 ± 0.2 0.5 ± 0.1
This compound (5 µM) 75.3 ± 2.8 15.8 ± 1.9 6.2 ± 1.1 2.7 ± 0.6
This compound (10 µM) 42.6 ± 3.5 38.9 ± 2.4 14.3 ± 2.0 4.2 ± 0.9
This compound (20 µM) 18.7 ± 2.1 45.2 ± 3.3 29.8 ± 2.8 6.3 ± 1.2

Data are presented as mean ± SD from three independent experiments.

Protocol: Mitochondrial Membrane Potential (ΔΨm) Analysis

This assay measures mitochondrial health, a key indicator of intrinsic apoptosis.

Principle: The lipophilic cationic dye JC-1 is commonly used to assess ΔΨm.[3] In healthy, non-apoptotic cells, JC-1 accumulates in the mitochondria as aggregates, emitting red fluorescence. In apoptotic cells, where the ΔΨm collapses, JC-1 remains in the cytoplasm as monomers and emits green fluorescence.[4] A shift from red to green fluorescence indicates mitochondrial depolarization.

Methodology:

  • Cell Culture and Treatment: Prepare and treat cells with this compound as described in the previous protocol.

  • Cell Harvesting: Collect all cells and wash once with PBS.

  • Staining: Resuspend the cell pellet in 500 µL of pre-warmed medium containing 2 µM JC-1 dye.[5][6]

  • Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator, protected from light.[5]

  • Washing: Centrifuge the cells at 400 x g for 5 minutes. Discard the supernatant and wash the pellet twice with 2 mL of ice-cold 1X Assay Buffer.[3][4]

  • Analysis: Resuspend the final pellet in 500 µL of 1X Assay Buffer and analyze immediately by flow cytometry, detecting green fluorescence in the FL1 channel and red fluorescence in the FL2 channel.[4]

Data Interpretation:

  • High Red / Low Green Fluorescence: Healthy cells with high ΔΨm.

  • Low Red / High Green Fluorescence: Apoptotic cells with collapsed ΔΨm.

Table 2: Effect of this compound on Mitochondrial Membrane Potential (ΔΨm)

Treatment Group High ΔΨm (Red+) (%) Low ΔΨm (Green+) (%)
Untreated Control 94.5 ± 2.2 5.5 ± 0.8
This compound (5 µM) 68.2 ± 4.1 31.8 ± 2.5
This compound (10 µM) 35.7 ± 3.8 64.3 ± 3.1
This compound (20 µM) 10.4 ± 1.9 89.6 ± 4.0

Data are presented as mean ± SD from three independent experiments.

Protocol: Cell Cycle Analysis for Apoptotic DNA Fragmentation

This method quantifies DNA content to determine cell cycle distribution and identify apoptotic cells.

Principle: Propidium Iodide (PI) is a stoichiometric DNA-binding dye, meaning the fluorescence intensity is directly proportional to the cell's DNA content.[7] This allows for the identification of cells in G0/G1, S, and G2/M phases. Apoptotic cells undergo DNA fragmentation, resulting in a loss of DNA content and the appearance of a distinct "sub-G1" peak in the DNA histogram.[7][8]

Methodology:

  • Cell Culture and Treatment: Prepare and treat cells with this compound as previously described.

  • Cell Harvesting: Collect all cells and wash once with cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).[9]

  • Washing: Centrifuge the fixed cells at 500 x g for 10 minutes. Discard the ethanol and wash the pellet with cold PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples by flow cytometry. The PI fluorescence is typically measured on a linear scale in the FL2 channel.

Data Interpretation:

  • G0/G1 Peak: Cells with 2n DNA content.

  • S Phase: Cells with DNA content between 2n and 4n.

  • G2/M Peak: Cells with 4n DNA content.

  • Sub-G1 Peak: Apoptotic cells with <2n DNA content.

Table 3: Cell Cycle Distribution Following this compound Treatment

Treatment Group Sub-G1 (Apoptosis) (%) G0/G1 Phase (%) S Phase (%) G2/M Phase (%)
Untreated Control 1.8 ± 0.4 58.3 ± 2.5 24.1 ± 1.8 15.8 ± 1.5
This compound (5 µM) 9.5 ± 1.1 62.1 ± 3.1 19.5 ± 2.2 8.9 ± 1.3
This compound (10 µM) 28.7 ± 2.6 45.4 ± 3.6 15.2 ± 1.9 10.7 ± 1.6
This compound (20 µM) 51.3 ± 4.2 30.8 ± 2.9 9.7 ± 1.4 8.2 ± 1.1

Data are presented as mean ± SD from three independent experiments.

Visualized Workflows and Signaling Pathways

Esculentin2L_Pathway cluster_membrane Extracellular & Membrane cluster_cytoplasm Intracellular Cascade Esculentin_2L This compound Membrane Cancer Cell Membrane (PS Externalization) Esculentin_2L->Membrane Pore Formation/ Membrane Perturbation Mitochondrion Mitochondrial Membrane Disruption Membrane->Mitochondrion Triggers Intrinsic Pathway Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation (Executioner) Caspase9->Caspase3 Apoptosis Apoptosis (DNA Fragmentation) Caspase3->Apoptosis

Caption: Proposed intrinsic apoptosis pathway induced by this compound.

AnnexinV_Workflow cluster_prep Cell Preparation cluster_stain Staining cluster_analyze Analysis A1 1. Culture & Treat Cells with this compound A2 2. Harvest Adherent & Floating Cells A1->A2 A3 3. Wash with PBS A2->A3 B1 4. Resuspend in 1X Binding Buffer A3->B1 B2 5. Add Annexin V-FITC & Propidium Iodide B1->B2 B3 6. Incubate 15 min in Dark B2->B3 C1 7. Add Binding Buffer & Analyze via Flow Cytometry B3->C1

Caption: Experimental workflow for Annexin V/PI apoptosis detection.

Logical_Relationship cluster_assays Flow Cytometry Assays cluster_outcomes Interpreted Outcomes Event This compound Treatment Assay1 Mitochondrial Potential (JC-1) Event->Assay1 Assay2 Membrane Integrity (Annexin V / PI) Event->Assay2 Assay3 DNA Content (Cell Cycle / Sub-G1) Event->Assay3 Outcome1 Loss of ΔΨm (Early Apoptosis) Assay1->Outcome1 Outcome2 PS Externalization (Mid Apoptosis) Assay2->Outcome2 Outcome3 DNA Fragmentation (Late Apoptosis) Assay3->Outcome3

Caption: Logical relationship between assays and apoptotic events.

References

Esculentin-2L Analogs: Application Notes and Protocols for Combating Multidrug-Resistant Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of multidrug-resistant (MDR) bacteria presents a formidable challenge to global health. Antimicrobial peptides (AMPs) have emerged as a promising class of therapeutics due to their broad-spectrum activity and unique mechanisms of action that are less prone to developing resistance. Among these, the Esculentin-2 family of peptides, isolated from the skin of frogs, has demonstrated significant potential. This document provides detailed application notes and experimental protocols for the evaluation of Esculentin-2 and its analogs, such as Esculentin-2CHa and Esculentin(1-21), against MDR bacteria. These peptides primarily act by disrupting the bacterial cell membrane, leading to rapid cell death.

Data Presentation: Antimicrobial and Cytotoxic Activity

The following tables summarize the quantitative data on the activity of Esculentin-2 analogs against various multidrug-resistant bacterial strains and their cytotoxic effects on mammalian cells.

Table 1: Minimum Inhibitory Concentration (MIC) of Esculentin-2 Analogs against MDR Bacteria

Peptide/AnalogBacterial SpeciesStrain InformationMIC (µM)Reference
Esculentin-2CHaStaphylococcus aureusClinical Isolate (MDR)≤ 6[1]
Esculentin-2CHaAcinetobacter baumanniiClinical Isolate (MDR)≤ 6[1]
Esculentin-2CHaStenotrophomonas maltophiliaClinical Isolate (MDR)≤ 6[1]
Esculentin(1-21)Pseudomonas aeruginosaMDR1 (Clinical Isolate)4[2]
Esculentin(1-21)Pseudomonas aeruginosaMDR2 (Clinical Isolate)8[2]
Esculentin(1-21)Pseudomonas aeruginosaMDR3 (Clinical Isolate)4[2]
Linearized Esculentin-2EMStaphylococcus aureusN/A≤ 6.25[3]
Linearized Esculentin-2EMBacillus subtilisN/A≤ 6.25[3]

Table 2: Cytotoxicity Data of Esculentin-2 Analogs

Peptide/AnalogAssay TypeCell TypeResult (LC50/IC50 in µM)Reference
Esculentin-2CHaHemolysisHuman Erythrocytes150[1]
Esculentin-2CHaMTT AssayA549 (Human Lung Adenocarcinoma)10[1]
Esculentin(1-21)MTT AssayRaw 264.7 (Murine Macrophage)Not specified as cytotoxic[2]
Esculentin(1-21)MTT AssayA549 (Human Lung Adenocarcinoma)Not specified as cytotoxic[2]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the evaluation of Esculentin-2L and its analogs.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method to determine the lowest concentration of an antimicrobial peptide that inhibits the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • This compound analog stock solution

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare a serial two-fold dilution of the this compound analog in MHB in the 96-well plate. The concentration range should typically span from 0.125 to 128 µM.

  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Dilute the bacterial suspension in MHB to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well.

  • Add the bacterial inoculum to each well containing the peptide dilutions.

  • Include a positive control (bacteria in MHB without peptide) and a negative control (MHB only).

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection for the lowest concentration that shows no turbidity or by measuring the absorbance at 600 nm.[2]

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

This protocol is a follow-up to the MIC assay to determine the lowest concentration of the peptide that kills 99.9% of the initial bacterial inoculum.

Materials:

  • MIC plate from Protocol 1

  • Nutrient agar plates

  • Sterile pipette tips and spreader

Procedure:

  • Following the MIC determination, take a 10-20 µL aliquot from each well that showed no visible growth.

  • Spot-plate the aliquots onto separate sections of a nutrient agar plate.

  • Incubate the agar plates at 37°C for 18-24 hours.

  • The MBC is the lowest concentration of the peptide that results in no colony formation or a ≥99.9% reduction in CFU/mL compared to the initial inoculum.

Protocol 3: Hemolysis Assay

This assay assesses the lytic activity of the peptide against red blood cells, a key indicator of its potential toxicity to mammalian cells.

Materials:

  • Freshly collected human or animal red blood cells (RBCs)

  • Phosphate-buffered saline (PBS), pH 7.4

  • This compound analog stock solution

  • Triton X-100 (1% v/v in PBS) as a positive control

  • 96-well microtiter plates

  • Centrifuge

  • Spectrophotometer (plate reader)

Procedure:

  • Wash the RBCs three times with PBS by centrifugation (e.g., 1000 x g for 5 minutes) and resuspend to a final concentration of 2-4% (v/v) in PBS.

  • Prepare serial dilutions of the this compound analog in PBS in a 96-well plate.

  • Add the RBC suspension to each well.

  • Include a positive control (RBCs with 1% Triton X-100 for 100% hemolysis) and a negative control (RBCs in PBS only for 0% hemolysis).

  • Incubate the plate at 37°C for 1 hour.

  • Centrifuge the plate to pellet the intact RBCs.

  • Carefully transfer the supernatant to a new 96-well plate.

  • Measure the absorbance of the supernatant at 450 nm, which corresponds to hemoglobin release.

  • Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abssample - Absnegative control) / (Abspositive control - Absnegative control)] x 100

Protocol 4: Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Mammalian cell line (e.g., A549, Raw 264.7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • This compound analog stock solution

Procedure:

  • Seed the cells in a 96-well plate at a density of 1-2 x 10⁴ cells/well and incubate overnight to allow for attachment.

  • Remove the medium and add fresh medium containing serial dilutions of the this compound analog.

  • Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.

  • Add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Remove the medium and add 100-150 µL of the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage relative to the untreated control cells.

Visualizations

Mechanism of Action and Experimental Workflow

The primary mechanism of action for Esculentin-2 peptides is the perturbation and disruption of the bacterial cell membrane. The workflow for evaluating these peptides follows a logical progression from determining antimicrobial efficacy to assessing safety and potential for inducing resistance.

G cluster_0 Mechanism of Action cluster_1 Experimental Workflow Peptide This compound Analog Membrane Bacterial Cell Membrane Peptide->Membrane Electrostatic Interaction Pore Pore Formation/ Membrane Disruption Membrane->Pore Insertion & Aggregation Leakage Ion Leakage & Loss of Potential Pore->Leakage Death Cell Death Leakage->Death MIC MIC Assay MBC MBC Assay MIC->MBC Hemolysis Hemolysis Assay MIC->Hemolysis Cytotoxicity Cytotoxicity Assay (e.g., MTT) Hemolysis->Cytotoxicity Biofilm Anti-Biofilm Assay Cytotoxicity->Biofilm Resistance Resistance Development Study Biofilm->Resistance

Caption: Proposed mechanism and workflow for this compound evaluation.

Logical Relationship in Peptide Evaluation

The evaluation of a novel antimicrobial peptide involves a hierarchical screening process, starting with its primary activity and progressively moving towards more complex biological interactions and safety assessments.

G A Primary Screening: Antimicrobial Activity (MIC) B Bactericidal vs. Bacteriostatic (MBC) A->B C Safety Profile: Hemolytic & Cytotoxic Activity B->C D Advanced Evaluation: Anti-Biofilm Activity C->D E Preclinical Assessment: In vivo Efficacy & Toxicity D->E

Caption: Hierarchical screening process for antimicrobial peptides.

References

Application of Esculentin-2L and its Analogs in Topical Antimicrobial Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Esculentin, a family of antimicrobial peptides (AMPs) originally isolated from the skin of frogs, has emerged as a promising candidate for the development of novel topical antimicrobial agents.[1][2] These peptides exhibit potent, broad-spectrum activity against a range of pathogens, including antibiotic-resistant strains, and possess anti-biofilm and wound-healing properties.[3][4][5][6][7] This document provides detailed application notes and protocols for the evaluation and formulation of Esculentin-2L and its well-studied analogs, such as Esculentin-1a(1-21) and Esculentin-2CHa, for topical applications. The inherent challenges of AMP formulation, such as stability and delivery, are also addressed, highlighting the need for advanced formulation strategies like nanoparticles, hydrogels, and creams to enhance their therapeutic potential.[8][9]

Antimicrobial Spectrum and Efficacy

Esculentin peptides have demonstrated significant antimicrobial activity against a variety of Gram-positive and Gram-negative bacteria. The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for different Esculentin derivatives against selected pathogens.

Table 1: Minimum Inhibitory Concentration (MIC) of Esculentin Derivatives

PeptideOrganismMIC (µM)Reference
Esculentin-2CHaStaphylococcus aureus (Multidrug-resistant)≤ 6[10][11]
Esculentin-2CHaAcinetobacter baumannii (Multidrug-resistant)≤ 6[10][11]
Esculentin-2CHaStenotrophomonas maltophilia (Multidrug-resistant)≤ 6[10][11]
Esculentin(1-21)Pseudomonas aeruginosa4[3]
Esc(1-21)Escherichia coli O157:H74-8[2][4]
Esc(1-18)Escherichia coli O157:H732-64[2][4]
Linearized Esculentin-2EMStaphylococcus aureus≤ 6.25[12]
Linearized Esculentin-2EMBacillus subtilis≤ 6.25[12]
Linearized Esculentin-2EMEscherichia coli≥ 75.0[12]
Linearized Esculentin-2EMPseudomonas aeruginosa≥ 75.0[12]

Table 2: Minimum Bactericidal Concentration (MBC) of Esculentin Derivatives

PeptideOrganismMBC (µM)Reference
Esc(1-21)Pseudomonas aeruginosa (Biofilm cells)12[3]
Esc(1-21)Escherichia coli O157:H78-16[4]
Esc(1-18)Escherichia coli O157:H764-128[4]

Anti-Biofilm Activity

A critical advantage of Esculentin peptides is their ability to combat bacterial biofilms, which are notoriously resistant to conventional antibiotics.[3][4] Esculentin(1-21) has been shown to be effective in both inhibiting biofilm formation and eradicating established biofilms of Pseudomonas aeruginosa.[3] Notably, the concentration required to kill biofilm-embedded bacteria is significantly lower than that of many conventional antibiotics.[3]

Cytotoxicity and Biocompatibility

For topical applications, low cytotoxicity towards host cells is paramount. Esculentin derivatives generally exhibit a favorable therapeutic index, with higher toxicity towards microbial cells than mammalian cells. However, modifications to the peptide sequence can significantly impact cytotoxicity.

Table 3: Cytotoxicity of Esculentin Derivatives

PeptideCell LineLC50 (µM)Reference
Esculentin-2CHaHuman Erythrocytes150[10][11]
Esculentin-2CHaHuman Non-small Cell Lung Adenocarcinoma (A549)10[10][11]
[D20K, D27K] Esculentin-2CHa analogHuman Erythrocytes11[10][11]
[D20K, D27K] Esculentin-2CHa analogHuman Non-small Cell Lung Adenocarcinoma (A549)3[10][11]

Mechanism of Action and Signaling Pathways

The primary antimicrobial mechanism of Esculentin peptides involves the perturbation and permeabilization of bacterial cell membranes.[3] This interaction leads to the loss of intracellular components and ultimately cell death.

cluster_0 Antimicrobial Mechanism of Action Esculentin Esculentin Bacterial_Membrane Bacterial Cell Membrane Esculentin->Bacterial_Membrane Initial Interaction Membrane_Perturbation Membrane Perturbation and Permeabilization Bacterial_Membrane->Membrane_Perturbation Intracellular_Leakage Leakage of Intracellular Contents Membrane_Perturbation->Intracellular_Leakage Cell_Death Bacterial Cell Death Intracellular_Leakage->Cell_Death

Caption: Proposed antimicrobial mechanism of Esculentin.

In addition to direct antimicrobial activity, Esculentin-1a(1-21)NH2 has been shown to promote wound healing by stimulating angiogenesis through the PI3K/AKT signaling pathway in human umbilical vein endothelial cells (HUVECs).[6][7]

cluster_1 Wound Healing Signaling Pathway Esc_1a Esculentin-1a(1-21)NH2 PI3K PI3K Esc_1a->PI3K Activates AKT AKT PI3K->AKT Activates Cell_Proliferation Cell Proliferation AKT->Cell_Proliferation Cell_Migration Cell Migration AKT->Cell_Migration Angiogenesis Angiogenesis Cell_Proliferation->Angiogenesis Cell_Migration->Angiogenesis Wound_Healing Accelerated Wound Healing Angiogenesis->Wound_Healing

Caption: Esculentin-1a(1-21)NH2-induced PI3K/AKT signaling.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the potential of Esculentin peptides in topical antimicrobial formulations.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the broth microdilution method.[3]

Materials:

  • Esculentin peptide stock solution

  • Bacterial strains (e.g., S. aureus, P. aeruginosa)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a bacterial suspension in CAMHB, adjusted to a concentration of approximately 1 x 10^6 CFU/mL.

  • Serially dilute the Esculentin peptide stock solution in CAMHB in the wells of a 96-well plate.

  • Add an equal volume of the bacterial suspension to each well.

  • Include positive (bacteria only) and negative (broth only) controls.

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC as the lowest concentration of the peptide that completely inhibits visible bacterial growth.

cluster_2 MIC Determination Workflow Start Start Prepare_Bacteria Prepare Bacterial Suspension Start->Prepare_Bacteria Inoculate Inoculate Wells Prepare_Bacteria->Inoculate Serial_Dilution Serially Dilute Esculentin Serial_Dilution->Inoculate Incubate Incubate at 37°C Inoculate->Incubate Read_Results Determine MIC Incubate->Read_Results End End Read_Results->End

Caption: Workflow for MIC determination.

Protocol 2: Anti-Biofilm Assay

This protocol assesses the ability of Esculentin to inhibit biofilm formation and eradicate pre-formed biofilms.

Materials:

  • Esculentin peptide stock solution

  • Bacterial strains known for biofilm formation (e.g., P. aeruginosa)

  • Tryptic Soy Broth (TSB) supplemented with glucose

  • Sterile 96-well flat-bottom microtiter plates

  • Crystal Violet solution (0.1%)

  • Ethanol (95%)

  • Microplate reader

Procedure for Biofilm Inhibition:

  • Add serial dilutions of the Esculentin peptide to the wells of a microtiter plate.

  • Add the bacterial suspension to each well.

  • Incubate the plate at 37°C for 24 hours to allow for biofilm formation.

  • Gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic bacteria.

  • Stain the adherent biofilms with Crystal Violet for 15 minutes.

  • Wash the wells again to remove excess stain.

  • Solubilize the bound dye with ethanol.

  • Measure the absorbance at 570 nm to quantify biofilm formation.

Procedure for Biofilm Eradication:

  • Grow biofilms in the microtiter plate for 24 hours as described above.

  • Remove the planktonic bacteria and add fresh media containing serial dilutions of the Esculentin peptide.

  • Incubate for a further 24 hours.

  • Quantify the remaining biofilm using the Crystal Violet staining method.

Protocol 3: Cytotoxicity Assay (MTT Assay)

This protocol evaluates the effect of Esculentin on the viability of mammalian cells, such as human keratinocytes (HaCaT) or fibroblasts.[13]

Materials:

  • Esculentin peptide stock solution

  • Mammalian cell line (e.g., HaCaT)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • Sterile 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO)

  • Microplate reader

Procedure:

  • Seed the mammalian cells in a 96-well plate and allow them to adhere overnight.

  • Replace the medium with fresh medium containing serial dilutions of the Esculentin peptide.

  • Incubate for 24-48 hours at 37°C in a CO2 incubator.

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm.

  • Calculate cell viability as a percentage relative to untreated control cells.

Formulation Considerations for Topical Delivery

The successful translation of Esculentin peptides into clinical use requires overcoming challenges related to their stability and delivery.[8] Bare peptides are susceptible to proteolytic degradation and may have limited residence time at the site of application.[8] Advanced formulation strategies are essential to protect the peptide and ensure its sustained release.

Potential Formulation Approaches:

  • Hydrogels: Provide a moist environment conducive to wound healing and allow for controlled release of the peptide.

  • Creams and Ointments: Conventional topical vehicles that can be optimized for peptide stability and skin penetration.

  • Nanoparticles: Encapsulation within lipid or polymeric nanoparticles can protect the peptide from degradation and enhance its delivery.[9]

  • Microneedle Patches: Offer a minimally invasive method for delivering the peptide to deeper layers of the skin.

Conclusion

This compound and its analogs represent a promising class of antimicrobial peptides with significant potential for the development of novel topical treatments for skin and soft tissue infections. Their broad-spectrum antimicrobial activity, anti-biofilm properties, and wound-healing potential make them attractive alternatives to conventional antibiotics. Further research and development in the area of formulation will be critical to realizing the full therapeutic potential of these peptides.

References

Application Notes and Protocols: Investigating the Immunomodulatory Effects of Esculentin-2L In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Esculentin-2 peptides, derived from amphibian skin secretions, have garnered significant interest for their diverse biological activities, including antimicrobial and immunomodulatory properties. This document provides detailed application notes and protocols for investigating the immunomodulatory effects of Esculentin-2L in vitro. The methodologies described herein are designed to assess the peptide's impact on cytokine production, immune cell proliferation, and key signaling pathways involved in the inflammatory response. While specific quantitative data for this compound is limited in the current literature, this guide draws upon findings from closely related Esculentin-2 peptides, such as Esculentin-2CHa, to provide a framework for its investigation.

Data Presentation: Immunomodulatory Effects of Esculentin-2 Peptides

The following tables summarize the known immunomodulatory effects of Esculentin-2CHa, a closely related peptide to this compound. These data provide a basis for expected outcomes and comparative analysis when studying this compound.

Table 1: Effect of Esculentin-2CHa on Cytokine Production by Mouse Immune Cells

Cell TypeCytokineEffect of Esculentin-2CHaSignificance
Mouse Lymphoid CellsIL-10Stimulated release and elevated production after concanavalin A stimulationP<0.01[1]
Peritoneal MacrophagesTNF-αSignificantly stimulated productionP<0.05[1]
Peritoneal MacrophagesIL-6No significant effectNot significant[1]
Peritoneal MacrophagesIL-1βNo significant effectNot significant[1]

Table 2: Effect of [L31K] Esculentin-2CHa on Cytokine Release from Bone Marrow-Derived Dendritic Cells (BM-DCs)

CytokineEffect of [L31K] Esculentin-2CHa
IL-10Unaffected
IL-12Unaffected
IL-23Unaffected

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below. These protocols can be adapted to investigate the specific effects of this compound.

Quantification of Cytokine Production using ELISA

This protocol outlines the measurement of cytokine concentrations in the supernatant of immune cells treated with this compound using an enzyme-linked immunosorbent assay (ELISA).

Materials:

  • Immune cells (e.g., RAW 264.7 macrophages, primary splenocytes)

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • This compound peptide

  • Lipopolysaccharide (LPS) as a positive control

  • ELISA kit for the cytokine of interest (e.g., TNF-α, IL-6, IL-10, IL-1β)

  • 96-well ELISA plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed immune cells in a 96-well plate at a density of 1 x 10^5 to 5 x 10^5 cells/well and incubate overnight.

  • Treatment: Treat the cells with varying concentrations of this compound for 24-48 hours. Include a vehicle control (medium alone) and a positive control (e.g., LPS at 1 µg/mL).

  • Supernatant Collection: After incubation, centrifuge the plate and carefully collect the supernatant.

  • ELISA: Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit. This typically involves coating the plate with a capture antibody, adding the cell supernatants, followed by a detection antibody, a substrate, and a stop solution.

  • Data Analysis: Measure the absorbance at the appropriate wavelength using a plate reader. Calculate the cytokine concentrations based on a standard curve.

Experimental Workflow for Cytokine Quantification:

G cluster_0 Cell Culture and Treatment cluster_1 ELISA Procedure seed_cells Seed Immune Cells in 96-well Plate treat_cells Treat with this compound and Controls seed_cells->treat_cells incubate Incubate for 24-48 hours treat_cells->incubate collect_supernatant Collect Supernatant incubate->collect_supernatant After Incubation elisa Perform ELISA for Specific Cytokines collect_supernatant->elisa read_plate Read Absorbance with Plate Reader elisa->read_plate data_analysis Calculate Cytokine Concentrations read_plate->data_analysis Generate Data

Caption: Workflow for quantifying cytokine production in response to this compound using ELISA.

Assessment of Immune Cell Proliferation using MTT Assay

This protocol measures the metabolic activity of immune cells as an indicator of cell proliferation in response to this compound.

Materials:

  • Immune cells (e.g., primary splenocytes, lymphocytes)

  • Cell culture medium

  • This compound peptide

  • Concanavalin A (ConA) or Phytohemagglutinin (PHA) as a positive control

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plate

  • Plate reader

Procedure:

  • Cell Seeding: Seed immune cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well.

  • Treatment: Add various concentrations of this compound and a positive control (e.g., ConA at 5 µg/mL).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Data Analysis: Measure the absorbance at 570 nm. The intensity of the color is proportional to the number of viable, proliferating cells.

Experimental Workflow for MTT Assay:

G cluster_0 Cell Culture and Treatment cluster_1 MTT Assay seed_cells Seed Immune Cells in 96-well Plate treat_cells Treat with this compound and Mitogen seed_cells->treat_cells incubate Incubate for 48-72 hours treat_cells->incubate add_mtt Add MTT Solution incubate->add_mtt After Incubation incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt add_solvent Add Solubilization Solution incubate_mtt->add_solvent read_absorbance Read Absorbance at 570 nm add_solvent->read_absorbance data_analysis Determine Cell Proliferation read_absorbance->data_analysis Generate Data

Caption: Workflow for assessing immune cell proliferation in response to this compound using the MTT assay.

Investigation of Signaling Pathways

The following protocols can be used to investigate the effect of this compound on the NF-κB and MAPK signaling pathways. Based on studies with the related compound esculatin, it is hypothesized that this compound may inhibit the NF-κB pathway.[2]

a) Western Blot for NF-κB Activation

This protocol assesses the activation of the NF-κB pathway by measuring the phosphorylation of p65 and the degradation of IκBα.

Materials:

  • RAW 264.7 macrophages

  • This compound peptide

  • LPS

  • Lysis buffer

  • Protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (anti-phospho-p65, anti-p65, anti-IκBα, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

Procedure:

  • Cell Treatment: Treat RAW 264.7 cells with this compound for a predetermined time, followed by stimulation with LPS (1 µg/mL) for 30 minutes.

  • Cell Lysis: Lyse the cells and determine the protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies overnight. Then, incubate with the HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescence detection system.

b) Western Blot for MAPK Activation

This protocol assesses the activation of the MAPK pathway by measuring the phosphorylation of p38, ERK1/2, and JNK.

Materials:

  • Same as for NF-κB Western Blot, with primary antibodies for anti-phospho-p38, anti-p38, anti-phospho-ERK1/2, anti-ERK1/2, anti-phospho-JNK, and anti-JNK.

Procedure:

  • Follow the same procedure as for the NF-κB Western Blot, but probe the membranes with antibodies specific for the MAPK pathway proteins.

Signaling Pathway Diagrams:

Hypothesized Inhibitory Effect of this compound on the NF-κB Pathway:

G cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates Esculentin2L This compound Esculentin2L->IKK Inhibits IκBα IκBα IKK->IκBα Phosphorylates for Degradation p65_p50 p65/p50 (NF-κB) IκBα->p65_p50 Sequesters in Cytoplasm p65_p50_nucleus p65/p50 p65_p50->p65_p50_nucleus Translocates to Nucleus Nucleus Gene_Expression Pro-inflammatory Gene Expression p65_p50_nucleus->Gene_Expression Induces

Caption: Hypothesized mechanism of this compound inhibiting the NF-κB signaling pathway.

MAPK Signaling Pathway:

G Stimulus Stimulus (e.g., LPS) Receptor Receptor Stimulus->Receptor MAPKKK MAPKKK Receptor->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, ERK, JNK) MAPKK->MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Activates Gene_Expression Inflammatory Gene Expression Transcription_Factors->Gene_Expression Induces

Caption: General overview of the MAPK signaling cascade.

Conclusion

The protocols and data presented in this document provide a comprehensive framework for investigating the in vitro immunomodulatory effects of this compound. By systematically evaluating its impact on cytokine production, immune cell proliferation, and key signaling pathways, researchers can elucidate the mechanisms underlying its biological activity and assess its potential as a novel immunomodulatory agent. Further studies are warranted to generate specific quantitative data for this compound and to validate these in vitro findings in in vivo models.

References

Application Notes and Protocols: In Vivo Efficacy of Esculentin-2L Derivatives in Animal Models of Infection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the in vivo efficacy of Esculentin-2L derivatives, primarily focusing on the well-studied peptide Esculentin(1-21), in preclinical animal models of bacterial infection. The information compiled herein is intended to guide researchers in the design and execution of similar in vivo studies.

Introduction

This compound is a cationic antimicrobial peptide originally isolated from the skin secretions of the frog Glandirana emeljanovi. Its derivatives, particularly the N-terminal fragment Esculentin(1-21), have demonstrated potent antimicrobial activity against a range of pathogens, including multidrug-resistant strains. This document summarizes the available quantitative data on the in vivo efficacy of these peptides, provides detailed experimental protocols for key studies, and illustrates relevant biological pathways and workflows.

Data Presentation: In Vivo Efficacy of Esculentin(1-21)

The following tables summarize the quantitative data from in vivo studies of Esculentin(1-21) in mouse models of Pseudomonas aeruginosa infection.

Table 1: Efficacy of Esculentin(1-21) in a Mouse Sepsis Model with P. aeruginosa

ParameterEsculentin(1-21) Treated GroupControl Group (PBS)Citation
Animal Model Neutropenic Balb/c miceNeutropenic Balb/c mice[1]
Infection Dose 1.5 x 10³ CFU/mouse (i.p.)1.5 x 10³ CFU/mouse (i.p.)[1]
Treatment 5 mg/kg Esc(1-21) in PBS (i.v.)PBS (i.v.)[1]
Dosing Schedule 24 and 72 hours post-infection24 and 72 hours post-infection[1]
Survival Rate 40% after 12 days0% after 72 hours[1]

Table 2: Efficacy of Esculentin(1-21) in a Mouse Lung Infection Model with P. aeruginosa

ParameterEsculentin(1-21) Treated GroupsControl GroupCitation
Animal Model Neutropenic Balb/c miceNeutropenic Balb/c mice[1]
Infection Dose 1-3 x 10³ CFU/mouse (i.t.)1-3 x 10³ CFU/mouse (i.t.)[1]
Treatment Single dose of 5, 2.5, or 1.25 mg/kg Esc(1-21) (i.t.)Vehicle control (i.t.)[1]
Survival Rate at 40h 50% (5 mg/kg), 33% (2.5 mg/kg)0%[1]
Survival Rate at 50h 31% (5 mg/kg), 13% (2.5 mg/kg)0%[1]
Bacterial Load Reduction in Lungs A diastereomer of Esc(1-21), Esc(1-21)-1c, at 0.1 mg/kg resulted in a 2-log₁₀ reduction in bacterial burden 24h post-infection.[2][3][4]-[2][3][4]

Note on other pathogens: Extensive literature searches did not yield specific in vivo efficacy studies of this compound or its derivatives against Acinetobacter baumannii or Klebsiella pneumoniae. While some studies mention the in vitro activity of related peptides against these pathogens, dedicated animal model data for this compound is not currently available.[5]

Experimental Protocols

The following are detailed methodologies for the key in vivo experiments cited in the data tables.

Protocol 1: Pseudomonas aeruginosa Sepsis Mouse Model

Objective: To evaluate the efficacy of Esculentin(1-21) in a systemic infection model.

Materials:

  • Animals: Female Balb/c mice (20 g)[1]

  • Immunosuppressive Agent: Cyclophosphamide[1]

  • Bacterial Strain: Pseudomonas aeruginosa PAO1[1]

  • Peptide: Esculentin(1-21)

  • Vehicle: Sterile Phosphate-Buffered Saline (PBS)

  • Equipment: Standard animal housing, syringes for intraperitoneal and intravenous injections.

Procedure:

  • Induction of Neutropenia: Administer cyclophosphamide at a dose of 150 mg/kg via intraperitoneal (i.p.) injection four days and one day prior to infection to induce a neutropenic state in the mice.[1]

  • Bacterial Inoculum Preparation: Culture P. aeruginosa PAO1 to mid-logarithmic phase. Wash the bacterial cells with sterile PBS and dilute to a final concentration to deliver 1.5 x 10³ Colony Forming Units (CFU) in 500 µL of PBS per mouse.[1]

  • Infection: Infect the neutropenic mice by i.p. injection of the bacterial inoculum.[1]

  • Treatment:

    • Prepare a solution of Esculentin(1-21) in sterile PBS.

    • At 24 and 72 hours post-infection, administer 5 mg/kg of Esculentin(1-21) via intravenous (i.v.) injection in a volume of 0.2 mL.[1]

    • The control group receives an equivalent volume of sterile PBS via the same route and schedule.[1]

  • Monitoring: Monitor the survival of the animals for a period of 12 days.[1] Moribund animals should be humanely euthanized.

Protocol 2: Pseudomonas aeruginosa Lung Infection Mouse Model

Objective: To assess the efficacy of locally administered Esculentin(1-21) in a pulmonary infection model.

Materials:

  • Animals: Female Balb/c mice (20 g)[1]

  • Immunosuppressive Agent: Cyclophosphamide[1]

  • Bacterial Strain: Pseudomonas aeruginosa PAO1[1]

  • Peptide: Esculentin(1-21)

  • Vehicle: Sterile Phosphate-Buffered Saline (PBS)

  • Equipment: Standard animal housing, equipment for intratracheal instillation.

Procedure:

  • Induction of Neutropenia: As described in Protocol 1.[1]

  • Bacterial Inoculum Preparation: Prepare the P. aeruginosa PAO1 inoculum as described in Protocol 1, adjusting the final concentration to deliver 1-3 x 10³ CFU in a small volume suitable for intratracheal (i.t.) instillation.[1]

  • Infection: Anesthetize the mice and instill the bacterial suspension directly into the trachea.

  • Treatment:

    • Prepare solutions of Esculentin(1-21) in sterile PBS at concentrations required for single doses of 5, 2.5, and 1.25 mg/kg.[1]

    • Administer the peptide solution or vehicle control via i.t. instillation.

  • Monitoring and Endpoints:

    • Monitor animal survival for at least 50 hours post-infection.[1]

    • For bacterial load determination, euthanize a subset of animals at a specified time point (e.g., 24 hours). Aseptically remove the lungs, homogenize the tissue in sterile PBS, and perform serial dilutions for CFU plating on appropriate agar plates.[2][3][4]

Visualizations

Signaling Pathway: Proposed Mechanism of Action

The primary mechanism of action of Esculentin peptides is the direct disruption of the bacterial cell membrane.

G cluster_extracellular Extracellular Space cluster_membrane Bacterial Membrane cluster_intracellular Intracellular Space This compound This compound Outer_Membrane Outer Membrane (LPS) This compound->Outer_Membrane Electrostatic Interaction Periplasmic_Space Periplasmic Space Outer_Membrane->Periplasmic_Space Membrane Perturbation Inner_Membrane Inner (Cytoplasmic) Membrane Periplasmic_Space->Inner_Membrane Translocation Cell_Death Cell Lysis and Death Inner_Membrane->Cell_Death Pore Formation & Membrane Disruption

Caption: Proposed mechanism of this compound action on bacterial membranes.

Experimental Workflow: In Vivo Efficacy Study

The following diagram outlines a general workflow for conducting in vivo efficacy studies of antimicrobial peptides.

G Start Start Animal_Model Select Animal Model (e.g., Balb/c mice) Start->Animal_Model Immunosuppression Induce Neutropenia (optional, e.g., Cyclophosphamide) Animal_Model->Immunosuppression Infection Infect Animals with Pathogen (e.g., P. aeruginosa) Immunosuppression->Infection Treatment Administer this compound Derivative or Vehicle Control Infection->Treatment Monitoring Monitor Survival and Clinical Signs Treatment->Monitoring Endpoint_Analysis Endpoint Analysis: - Survival Rate - Bacterial Load in Tissues Monitoring->Endpoint_Analysis Data_Analysis Statistical Analysis of Results Endpoint_Analysis->Data_Analysis End End Data_Analysis->End

Caption: General workflow for in vivo efficacy testing of this compound.

Logical Relationship: Factors Influencing In Vivo Efficacy

This diagram illustrates the key factors that influence the in vivo efficacy of this compound.

G cluster_peptide Peptide Properties cluster_host Host Factors cluster_pathogen Pathogen Factors In_Vivo_Efficacy In Vivo Efficacy of This compound Peptide_Dose Dose Peptide_Dose->In_Vivo_Efficacy Admin_Route Administration Route (i.v., i.t.) Admin_Route->In_Vivo_Efficacy Stability In Vivo Stability Stability->In_Vivo_Efficacy Animal_Model Animal Model Animal_Model->In_Vivo_Efficacy Immune_Status Immune Status (Neutropenic/Immunocompetent) Immune_Status->In_Vivo_Efficacy Pathogen_Species Bacterial Species Pathogen_Species->In_Vivo_Efficacy Infection_Site Site of Infection (Systemic/Localized) Infection_Site->In_Vivo_Efficacy

Caption: Key factors influencing the in vivo efficacy of this compound.

References

Troubleshooting & Optimization

Optimizing Esculentin-2L peptide solubility for in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the solubility of Esculentin-2L peptides for in vitro assays. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental workflows.

A Note on this compound Nomenclature: The specific designation "this compound" is not widely documented in publicly available scientific literature. This guide synthesizes data from various known Esculentin-2 analogues, such as Esculentin-2CHa, Esculentin-2ALb, and others. The principles and protocols outlined here are based on the common physicochemical properties of the Esculentin-2 peptide family and are expected to be broadly applicable.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties?

A1: Esculentin-2 peptides are a family of antimicrobial peptides (AMPs) originally isolated from the skin secretions of frogs. They are known for their broad-spectrum activity against bacteria and fungi. These peptides are typically cationic and amphipathic, properties that are crucial for their mechanism of action, which involves disruption of microbial cell membranes. The specific amino acid sequence determines the peptide's exact physicochemical properties, including its isoelectric point (pI), hydrophobicity, and, consequently, its solubility.

Q2: My this compound peptide is difficult to dissolve. What are the primary factors affecting its solubility?

A2: Peptide solubility is influenced by several factors:

  • Amino Acid Composition: A high proportion of hydrophobic amino acids (e.g., Leucine, Isoleucine, Valine) can significantly decrease solubility in aqueous solutions.

  • pH of the Solution: Peptides are least soluble at their isoelectric point (pI), the pH at which they have no net electrical charge. Solubility is enhanced at pH values above or below the pI.

  • Peptide Concentration: Higher concentrations can lead to aggregation and precipitation.

  • Temperature: While gentle warming can sometimes aid dissolution, excessive heat can degrade the peptide.

  • Ionic Strength: The presence of salts in the solution can either increase or decrease solubility depending on the peptide and the salt concentration.

Q3: What is the recommended initial solvent for this compound?

A3: For most cationic peptides like those in the Esculentin-2 family, the recommended starting point is a small amount of sterile, distilled water. If the peptide does not dissolve, a dilute acidic solution (e.g., 0.1% acetic acid or 0.1% trifluoroacetic acid) is often effective for basic peptides. For highly hydrophobic peptides, a small volume of an organic solvent like dimethyl sulfoxide (DMSO) may be necessary as an initial step, followed by slow dilution with the aqueous assay buffer.

Q4: Can I use DMSO to dissolve my this compound peptide for cell-based assays?

A4: Yes, DMSO is a common solvent for dissolving hydrophobic peptides. However, it is crucial to keep the final concentration of DMSO in your assay low (typically ≤ 1% v/v), as higher concentrations can be toxic to cells and may interfere with the experimental results.

Q5: How should I store my solubilized this compound peptide?

A5: Once dissolved, it is recommended to prepare single-use aliquots of your peptide stock solution and store them at -20°C or -80°C to minimize freeze-thaw cycles, which can lead to peptide degradation and aggregation.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Peptide will not dissolve in water. The peptide is hydrophobic or the solution pH is near its isoelectric point.1. Calculate the peptide's net charge at neutral pH. If it is positive (basic peptide), try dissolving it in a dilute acidic solution (e.g., 10% acetic acid).2. If the peptide is hydrophobic, dissolve it first in a minimal amount of DMSO and then slowly add your aqueous buffer while vortexing.
Solution is cloudy or contains visible precipitates. The peptide has aggregated or exceeded its solubility limit in the current solvent.1. Try sonicating the solution briefly in a water bath to break up aggregates.[1]2. Centrifuge the solution to pellet any undissolved peptide before using the supernatant.3. Prepare a more dilute stock solution.
Inconsistent results in biological assays. Incomplete solubilization leading to inaccurate concentration, or the peptide is degrading.1. Ensure the peptide is fully dissolved before making serial dilutions.2. Use freshly prepared solutions for your experiments or properly stored single-use aliquots.3. Verify the final pH of your peptide solution, as it may affect its activity.
Loss of peptide activity over time. Peptide adsorption to plasticware or degradation.1. Use low-protein-binding microcentrifuge tubes and pipette tips.2. Store stock solutions at -80°C.3. For peptides containing cysteine, methionine, or tryptophan, use oxygen-free buffers to prevent oxidation.

Quantitative Data Summary

The solubility of Esculentin-2 peptides is highly dependent on their specific amino acid sequence. The following table provides a summary of the physicochemical properties of several known Esculentin-2 analogues.

PeptideSequenceNet Charge (pH 7)Hydrophobicity (H)
Esculentin-2CHa GFSSIFRGVAKFASKGLGKDLAKLGVDLVACKISKQC+50.523
Esculentin-2ALb GIFSLIKTAAKFVGKNLLKQAGKAGVEHLACKANNQC+70.395
Esculentin-2EM (linearized) GFSSIFRGVAKFASKGLGKDLAKLGVDLVA+40.600

Note: Net charge and hydrophobicity are calculated theoretical values and can vary slightly based on the algorithm used. These values are intended for guidance in selecting an appropriate solubilization strategy.

Experimental Protocols

Protocol 1: General Solubilization of this compound Peptide
  • Preparation: Allow the lyophilized peptide to equilibrate to room temperature before opening the vial. Centrifuge the vial briefly to collect all the powder at the bottom.

  • Initial Solvent Selection:

    • Based on the peptide's properties (see table above), select an initial solvent. For these basic peptides, start with sterile distilled water.

    • If solubility is poor in water, proceed to using a dilute acidic solution.

  • Reconstitution:

    • Add a small volume of the chosen solvent to the vial to create a concentrated stock solution (e.g., 1-10 mg/mL).

    • Vortex gently or sonicate for a few seconds to aid dissolution.[1]

  • Dilution:

    • Once the peptide is fully dissolved, slowly dilute the stock solution with your final assay buffer to the desired working concentration.

    • If the initial solvent was an organic solvent like DMSO, ensure the final concentration in the assay does not exceed a level that affects your experimental system (typically <1%).

Protocol 2: Preparing this compound for a Minimum Inhibitory Concentration (MIC) Assay
  • Primary Stock Solution: Dissolve the peptide in a minimal amount of 0.02% acetic acid to create a high-concentration primary stock (e.g., 1280 µg/mL).[2]

  • Secondary Stock Solution: Dilute the primary stock solution in Mueller-Hinton Broth (MHB) or another appropriate assay medium to create the highest concentration needed for the assay (e.g., 128 µg/mL).

  • Serial Dilutions: Perform serial two-fold dilutions of the secondary stock solution in the 96-well microtiter plate using the assay medium.

  • Bacterial Inoculum: Add the standardized bacterial suspension to each well to achieve the final desired cell density.

  • Incubation: Incubate the plate under the appropriate conditions for the test organism.

Visualizations

Esculentin_Solubilization_Workflow Workflow for Solubilizing this compound start Lyophilized Peptide test_solubility Test solubility in a small amount of sterile water start->test_solubility dissolved_water Fully Dissolved test_solubility->dissolved_water Yes acidic_solvent Use dilute acidic solvent (e.g., 0.1% Acetic Acid) test_solubility->acidic_solvent No, basic peptide organic_solvent Use minimal DMSO test_solubility->organic_solvent No, hydrophobic final_dilution Slowly dilute with aqueous assay buffer dissolved_water->final_dilution check_dissolved_acid Fully Dissolved? acidic_solvent->check_dissolved_acid check_dissolved_dmso Fully Dissolved? organic_solvent->check_dissolved_dmso sonicate Brief Sonication check_dissolved_acid->sonicate No check_dissolved_acid->final_dilution Yes check_dissolved_dmso->sonicate No check_dissolved_dmso->final_dilution Yes sonicate->check_dissolved_acid sonicate->check_dissolved_dmso ready Solution ready for in vitro assay final_dilution->ready

Caption: A decision-making workflow for the solubilization of this compound peptides.

Esculentin_Mechanism_of_Action Proposed Mechanism of Action of this compound on Bacteria cluster_extracellular Extracellular cluster_membrane Bacterial Cell Membrane cluster_intracellular Intracellular esculentin This compound Peptide binding Initial electrostatic binding to anionic lipids esculentin->binding insertion Hydrophobic insertion into the membrane binding->insertion permeabilization Membrane Permeabilization (Pore Formation / Carpet Model) insertion->permeabilization ion_efflux Ion Efflux (K+) permeabilization->ion_efflux membrane_depolarization Membrane Depolarization ion_efflux->membrane_depolarization metabolic_inhibition Inhibition of Cellular Processes membrane_depolarization->metabolic_inhibition cell_death Cell Death metabolic_inhibition->cell_death

Caption: Signaling pathway for this compound's antimicrobial action on bacteria.

References

Technical Support Center: Overcoming Esculentin-2L Aggregation in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aggregation of the antimicrobial peptide Esculentin-2L in solution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is aggregation a concern?

This compound is a member of the esculentin family of antimicrobial peptides (AMPs), which are naturally occurring defense molecules. While the exact sequence of "this compound" is not specified in readily available literature, we will proceed using the closely related and well-documented Esculentin-2CHa as a reference. Its sequence is: GFSSIFRGVAKFASKGLGKDLAKLGVDLVACKISKQC . Aggregation, or the self-association of peptide molecules, is a significant concern as it can lead to loss of biological activity, reduced solubility, and potential immunogenicity.[1][2]

Q2: What are the primary factors that influence this compound aggregation?

Several factors can contribute to the aggregation of this compound in solution:

  • Peptide Concentration: Higher concentrations of the peptide increase the likelihood of intermolecular interactions and aggregation.[2]

  • pH and Net Charge: The solubility of peptides is generally lowest near their isoelectric point (pI), where the net charge is zero. Operating at a pH away from the pI can increase electrostatic repulsion between peptide molecules and reduce aggregation.

  • Hydrophobicity: this compound contains a significant number of hydrophobic amino acid residues, which can drive self-assembly to minimize contact with water.

  • Solvent: The choice of solvent plays a critical role. While aqueous buffers are often required for biological assays, organic co-solvents may be necessary for initial solubilization.

  • Ionic Strength: The presence of salts can have a complex effect on peptide stability and aggregation, either stabilizing or destabilizing the peptide depending on the specific salt and its concentration.[3]

  • Temperature: Higher temperatures can increase the rate of aggregation. Peptides should generally be stored at low temperatures.

Q3: How can I predict the likelihood of my this compound peptide aggregating?

Predicting aggregation can be approached by analyzing the peptide's physicochemical properties. The following table outlines the predicted properties of Esculentin-2CHa, which can serve as a guide for this compound.

PropertyPredicted Value (for Esculentin-2CHa)Implication for Aggregation
Amino Acid Sequence GFSSIFRGVAKFASKGLGKDLAKLGVDLVACKISKQCContains a mix of hydrophobic and charged residues, indicating amphipathic nature which can drive aggregation.
Molecular Weight 3911.7 g/mol Larger peptides can sometimes have a higher propensity to aggregate.
Isoelectric Point (pI) 9.85The peptide is least soluble at this pH. Working at pH values below 8.85 or above 10.85 should improve solubility.
Net Charge at pH 7 +5The positive net charge at neutral pH should promote solubility due to electrostatic repulsion.
Hydrophobicity 43%A relatively high percentage of hydrophobic residues can contribute to aggregation in aqueous solutions.

Note: The isoelectric point and net charge were calculated using the IPC 2.0 prediction tool. The hydrophobicity was calculated based on the percentage of hydrophobic amino acids (A, V, I, L, M, F, Y, W).

A hydrophobicity plot can also be a useful tool to visualize hydrophobic regions that may be involved in aggregation.

Hydrophobicity Plot of Esculentin-2CHa cluster_0 G G F F S1 S S2 S I1 I F2 F R R G2 G V V A A K1 K F3 F A2 A S3 S K2 K G3 G L1 L G4 G K3 K D D L2 L A3 A K4 K L3 L G5 G V2 V D2 D L4 L V3 V A4 A C1 C K5 K I2 I S4 S K6 K Q Q C2 C

Caption: Kyte-Doolittle hydrophobicity plot for Esculentin-2CHa.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the handling and use of this compound.

ProblemPossible Cause(s)Recommended Solution(s)
Lyophilized peptide will not dissolve in water. - High hydrophobicity of the peptide.- The pH of the water is close to the peptide's isoelectric point (pI).1. Check the peptide's net charge. Since this compound is predicted to be basic (pI ~9.85), it should be soluble in acidic solutions. Try dissolving in a small amount of 10-25% acetic acid and then dilute with water to the desired concentration.[4][5]2. Use an organic solvent. For highly hydrophobic peptides, dissolve first in a small amount of an organic solvent like DMSO (dimethyl sulfoxide) or acetonitrile, and then slowly add the desired aqueous buffer while vortexing.[6][7][8] Caution: DMSO is not recommended for peptides containing Cysteine, Methionine, or Tryptophan as it can cause oxidation.[4][9] Use DMF (dimethylformamide) as an alternative for Cysteine-containing peptides.[6]
Peptide dissolves initially but then precipitates out of solution. - The final concentration is above the peptide's solubility limit in the chosen buffer.- The pH of the final buffer is too close to the peptide's pI.- The buffer contains salts that are causing the peptide to "salt out".1. Reduce the final concentration. Prepare a more dilute stock solution.2. Adjust the buffer pH. Ensure the final pH is at least one to two units away from the pI (i.e., below pH 8.8 or above pH 10.8 for this compound).3. Use a different buffer system. Avoid high concentrations of salts. Consider using a low ionic strength buffer.4. Add a solubilizing excipient. Sugars (e.g., sucrose, trehalose) or surfactants (e.g., Polysorbate 80) can sometimes help to increase peptide stability and prevent aggregation.[10][11]
Loss of biological activity over time in solution. - Peptide aggregation is occurring during storage.- Chemical degradation (e.g., oxidation, hydrolysis) of the peptide.1. Store properly. For short-term storage (days to a week), store aliquots of the peptide solution at -20°C or -80°C to minimize freeze-thaw cycles.[5][12] For long-term storage, it is best to store the peptide in its lyophilized form at -20°C or -80°C.[12]2. Use fresh solutions. Prepare peptide solutions fresh before each experiment whenever possible.3. For peptides with oxidation-sensitive residues (Cys, Met, Trp), use degassed buffers and consider blanketing the vial with an inert gas like argon or nitrogen before storage.[13]
Inconsistent results between experiments. - Incomplete solubilization of the peptide, leading to inaccurate concentration.- Aggregation of the peptide in the stock solution.- Multiple freeze-thaw cycles of the stock solution.1. Ensure complete dissolution. Visually inspect the solution to ensure it is clear and free of particulates. Sonication can aid in dissolving difficult peptides.[7]2. Filter the stock solution. After dissolution, filter the stock solution through a 0.22 µm filter to remove any pre-existing aggregates.3. Aliquot the stock solution. Prepare single-use aliquots to avoid repeated freezing and thawing.[5]

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized this compound

This protocol provides a general guideline for dissolving lyophilized this compound. It is recommended to first test the solubility of a small amount of the peptide before dissolving the entire sample.

Materials:

  • Lyophilized this compound peptide

  • Sterile, deionized water

  • 0.1% Acetic acid in sterile, deionized water

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Vortex mixer

  • Sonicator bath

Procedure:

  • Allow the vial of lyophilized peptide to equilibrate to room temperature before opening to prevent condensation.

  • Centrifuge the vial briefly to ensure all the powder is at the bottom.

  • Based on the predicted basic nature of this compound (pI ~9.85), attempt to dissolve the peptide in sterile, deionized water at the desired concentration (e.g., 1 mg/mL).

  • If the peptide does not dissolve in water, try adding a small amount of 0.1% acetic acid to the water.

  • If the peptide is still not soluble, a stronger organic solvent may be required.

    • Carefully add a small volume of DMSO to the vial to dissolve the peptide.

    • Once fully dissolved, slowly add the aqueous buffer of choice to the DMSO-peptide solution dropwise while vortexing to reach the final desired concentration.

  • If particulates are still visible, sonicate the solution for 5-10 minutes.

  • Visually inspect the solution to ensure it is clear and free of any visible aggregates.

Caption: Workflow for dissolving this compound.

Protocol 2: Monitoring this compound Aggregation using Dynamic Light Scattering (DLS)

DLS is a non-invasive technique that can be used to determine the size distribution of particles in a solution, making it an excellent tool for detecting peptide aggregation.

Materials:

  • This compound solution

  • DLS instrument

  • Low-volume cuvettes

Procedure:

  • Prepare the this compound solution at the desired concentration and in the buffer of interest.

  • Filter the solution through a 0.22 µm syringe filter directly into a clean, dust-free DLS cuvette.

  • Place the cuvette in the DLS instrument.

  • Set the instrument parameters (e.g., temperature, laser wavelength, scattering angle).

  • Equilibrate the sample to the desired temperature.

  • Perform the DLS measurement to obtain the size distribution profile.

  • Analyze the data for the presence of larger species, which would indicate aggregation. The presence of a high polydispersity index (PDI) can also suggest the presence of aggregates.

Particle Size (Hydrodynamic Diameter)Interpretation
< 10 nmMonomeric or small oligomeric peptide
10 - 100 nmSmall soluble aggregates
> 100 nmLarge aggregates, potentially leading to precipitation
Protocol 3: Thioflavin T (ThT) Assay for Fibrillar Aggregate Detection

The ThT fluorescence assay is commonly used to detect the formation of amyloid-like fibrils, which are a common form of peptide aggregates.

Materials:

  • This compound solution

  • Thioflavin T (ThT) stock solution (e.g., 1 mM in water)

  • Assay buffer (e.g., phosphate-buffered saline, pH 7.4)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare a working solution of ThT in the assay buffer (e.g., 25 µM).

  • In a 96-well black microplate, add the this compound sample to be tested.

  • Add the ThT working solution to each well containing the peptide.

  • Incubate the plate at room temperature for 5-10 minutes, protected from light.

  • Measure the fluorescence intensity using a plate reader with excitation at approximately 440 nm and emission at approximately 485 nm.

  • An increase in fluorescence intensity compared to a control (buffer with ThT only) indicates the presence of fibrillar aggregates.

cluster_0 Aggregation Monitoring Workflow A Prepare this compound Solution B Dynamic Light Scattering (DLS) A->B C Thioflavin T (ThT) Assay A->C D Size Distribution Profile B->D E Fluorescence Measurement C->E F Assess Aggregation State D->F E->F

Caption: Workflow for monitoring this compound aggregation.

References

Troubleshooting high variability in Esculentin-2L MIC assay results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Esculentin-2L and experiencing high variability in Minimum Inhibitory Concentration (MIC) assay results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a cationic antimicrobial peptide originally isolated from the skin secretions of the European green frog, Rana esculenta.[1] As a member of the antimicrobial peptide family, its primary mechanism of action involves the disruption of microbial cell membranes.[1][2] The positive charge of the peptide facilitates its interaction with the negatively charged components of bacterial membranes, leading to pore formation, membrane permeabilization, and ultimately, cell death.[2]

Q2: What is the typical antimicrobial spectrum of this compound?

This compound and its variants have demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[1] Some studies on linearized versions of similar esculentin peptides have shown potent activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with weaker activity against Gram-negative bacteria like E. coli and Pseudomonas aeruginosa.[3][4][5]

Q3: Are there different forms of Esculentin-2, and how do they differ?

Yes, several variants of Esculentin-2 have been identified from different frog species or have been synthesized. These include Esculentin-2EM, Esculentin-2ALb, and Esculentin-2CHa.[3][6][7] While they share a core structure and antimicrobial mechanism, variations in their amino acid sequence can influence their specific activity spectrum, potency, and stability.

Q4: Why is a specialized protocol recommended for cationic antimicrobial peptides like this compound?

Standard MIC protocols can be unreliable for cationic peptides. This is because these positively charged molecules can adhere to the negatively charged surfaces of standard polystyrene microtiter plates, leading to a lower effective concentration of the peptide in solution and consequently, artificially high MIC values.[8] Modified protocols that use polypropylene plates and specific diluents are recommended to minimize this issue.[8]

Troubleshooting High Variability in MIC Results

High variability in this compound MIC assays can be frustrating. The following guide addresses common issues and provides potential solutions.

Problem Potential Cause(s) Recommended Solution(s)
Inconsistent MIC values between replicates Peptide Adsorption: this compound, as a cationic peptide, can bind to standard polystyrene labware.[8]- Use low-binding polypropylene 96-well plates.[8][9] - Prepare peptide dilutions in polypropylene tubes.[8] - Consider coating glass tubes with Sigmacote if used.[8]
Peptide Aggregation: Antimicrobial peptides can self-aggregate, reducing the concentration of active monomers.- Prepare fresh stock solutions for each experiment. - Briefly vortex or sonicate the stock solution before preparing dilutions. - Use a recommended diluent such as 0.01% acetic acid with 0.2% bovine serum albumin (BSA) to help prevent aggregation.[8][10]
Inaccurate Pipetting: Small volume errors during serial dilutions can be magnified.- Calibrate pipettes regularly. - Use fresh pipette tips for each dilution step. - Ensure proper mixing at each dilution step.
No bacterial growth in control wells Contaminated Media or Reagents: The growth medium or other reagents may be contaminated.- Use fresh, sterile Mueller-Hinton Broth (MHB) for each assay. - Include a sterility control well on each plate containing only the medium.[9]
Non-viable Bacterial Inoculum: The starting bacterial culture may not have been viable.- Use a fresh overnight culture to prepare the inoculum. - Ensure the inoculum is prepared from a culture in the logarithmic growth phase.[10]
Higher than expected MIC values High Salt Concentration in Media: The activity of many antimicrobial peptides is inhibited by high salt concentrations.- Use cation-adjusted Mueller-Hinton Broth (MHB) as recommended for many standard MIC assays.[11] However, be aware that for some peptides, these cations can be inhibitory. - If variability persists, consider testing in a low-salt medium if appropriate for the bacterial species.
Incorrect Inoculum Density: A higher than intended bacterial concentration will require more peptide to inhibit growth.- Standardize the bacterial inoculum to approximately 5 x 10^5 CFU/mL.[9][12] - Verify the inoculum concentration by plating serial dilutions and performing a colony count.[8]
Media pH: The activity of some Esculentin peptides is pH-dependent, with some variants showing enhanced activity at alkaline pH.[3][5][13]- Ensure the pH of the growth medium is consistent and within the optimal range for both the bacteria and the peptide, if known.
Skipped wells or trailing endpoints Peptide Precipitation: The peptide may be precipitating out of solution at higher concentrations.- Visually inspect the wells for any signs of precipitation. - Ensure the peptide is fully dissolved in the initial solvent before preparing dilutions.
Bacterial Contamination: Contamination with a more resistant organism can lead to growth in some wells.- Streak the inoculum for purity on an agar plate before starting the assay.[12]

Experimental Protocols

Modified Broth Microdilution MIC Assay for this compound

This protocol is adapted from established methods for cationic antimicrobial peptides to minimize variability.[8][9][12]

Materials:

  • This compound (lyophilized powder)

  • Sterile, low-binding 96-well polypropylene plates

  • Sterile polypropylene microcentrifuge tubes

  • Cation-Adjusted Mueller-Hinton Broth (MHB)

  • Bacterial strain of interest

  • Sterile 0.01% acetic acid with 0.2% Bovine Serum Albumin (BSA)

  • Sterile deionized water

  • Calibrated pipettes and sterile tips

  • Incubator (37°C)

  • Plate reader (optional, for OD600 measurements)

Procedure:

  • Preparation of this compound Stock Solution:

    • Allow the lyophilized peptide to equilibrate to room temperature.

    • Reconstitute the peptide in sterile deionized water to create a high-concentration stock solution (e.g., 1 mg/mL).

    • Vortex gently to ensure it is fully dissolved.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, inoculate a single colony of the test bacterium into a tube of MHB.

    • Incubate overnight at 37°C with shaking.

    • Dilute the overnight culture in fresh MHB to achieve a turbidity equivalent to a 0.5 McFarland standard. This can be further diluted to reach the final desired concentration.

    • The final inoculum density in the 96-well plate should be approximately 5 x 10^5 CFU/mL.[9]

  • Serial Dilution of this compound:

    • Perform serial twofold dilutions of the this compound stock solution in 0.01% acetic acid with 0.2% BSA in polypropylene tubes.[8][10] This will be your 10x working solution.

    • For example, to test a final concentration range of 64 µg/mL to 0.5 µg/mL, you would prepare 10x working solutions from 640 µg/mL to 5 µg/mL.

  • Plate Setup:

    • In a 96-well polypropylene plate, add 90 µL of the standardized bacterial inoculum to wells in columns 1 through 11.

    • Add 100 µL of sterile MHB to column 12 to serve as a sterility control.

    • Add 10 µL of the 10x this compound dilutions to the corresponding wells in columns 1 through 10.

    • Add 10 µL of the diluent (0.01% acetic acid with 0.2% BSA) to column 11 to serve as a growth control.

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours.[8]

  • Determining the MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.[9] This can be assessed by eye or by measuring the optical density at 600 nm (OD600) with a plate reader.

Visualizations

Experimental Workflow for this compound MIC Assay

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup (Polypropylene Plate) cluster_incubation Incubation & Reading cluster_result Result Peptide_Prep Prepare this compound Stock & Dilutions Dispense_Peptide Add 10 µL Peptide Dilutions to Wells 1-10 Peptide_Prep->Dispense_Peptide Inoculum_Prep Prepare Bacterial Inoculum (5x10^5 CFU/mL) Dispense_Inoculum Add 90 µL Inoculum to Wells 1-11 Inoculum_Prep->Dispense_Inoculum Controls Setup Controls: - Growth (Well 11) - Sterility (Well 12) Incubate Incubate 37°C, 18-24h Dispense_Peptide->Incubate Controls->Incubate Determine_MIC Determine MIC: Lowest concentration with no visible growth Incubate->Determine_MIC

Caption: Workflow for the modified broth microdilution MIC assay for this compound.

Troubleshooting Logic for High MIC Variability

Troubleshooting_MIC Start High MIC Variability Observed Check_Materials Check Materials: - Polypropylene plates? - Correct diluent used? Start->Check_Materials Check_Inoculum Verify Inoculum: - Density correct? - Log phase growth? - Purity checked? Start->Check_Inoculum Check_Peptide Review Peptide Handling: - Fresh stock? - Fully dissolved? - Proper dilutions? Start->Check_Peptide Check_Media Assess Media: - pH consistent? - Cation-adjusted MHB? - Contamination? Start->Check_Media Solution_Materials Action: Use low-binding materials and proper diluents. Check_Materials->Solution_Materials No Solution_Inoculum Action: Standardize and validate inoculum preparation. Check_Inoculum->Solution_Inoculum No Solution_Peptide Action: Improve peptide solubilization and dilution technique. Check_Peptide->Solution_Peptide No Solution_Media Action: Use fresh, sterile media and verify pH. Check_Media->Solution_Media No

References

Improving Esculentin-2L stability in the presence of proteases

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the stability of Esculentin-2L in the presence of proteases.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a bioactive peptide, belonging to the esculentin-2 family, which is known for its antimicrobial properties.[1][] Like many peptides, this compound is susceptible to degradation by proteases, which are enzymes that break down proteins and peptides.[3][4] This degradation can lead to a loss of biological activity, limiting its therapeutic potential.[3][5] Factors affecting its stability include pH, temperature, and the presence of proteases.[4]

Q2: What are the common signs of this compound degradation in my experiments?

Indications of this compound degradation include a loss of expected biological activity, the appearance of unexpected peaks in analytical assays like HPLC, and a decrease in the concentration of the intact peptide over time. Peptide stability assays are crucial for quantifying this degradation.[6][7]

Q3: What general strategies can I use to improve the stability of this compound?

Several strategies can be employed to enhance peptide stability:

  • Chemical Modifications: Introducing unnatural D-amino acids, N-methylation, cyclization, or attaching polymers like polyethylene glycol (PEG) can make the peptide less recognizable to proteases.[3][4][8]

  • Formulation Strategies: Optimizing the pH of the solution, using protease inhibitors, and encapsulating the peptide in protective matrices like liposomes can shield it from degradation.[9][10][11]

  • Development of Analogs: Designing and synthesizing peptide analogs with altered amino acid sequences can improve stability while retaining biological activity.[3]

Q4: Are there any known modifications that have successfully improved the stability of Esculentin-2 peptides?

Yes, studies on Esculentin-2 analogs have shown promising results. For instance, the introduction of D-amino acid substitutions and the attachment of fatty acids to Esculentin-2CHa(1-30) have been shown to confer resistance to degradation by plasma enzymes.[12][13][14] Additionally, "stapled" 15-residue analogs of Esculentin-2EM have demonstrated remarkable increases in protease resistance.[15]

Troubleshooting Guides

Problem 1: My this compound is rapidly degrading in my in vitro assay.

  • Possible Cause 1: Presence of Proteases in Serum. If your cell culture medium is supplemented with serum, it contains a variety of proteases that can degrade this compound.

    • Solution: Consider using a serum-free medium if your experiment allows. Alternatively, you can heat-inactivate the serum to denature some of the proteases, though this may not be completely effective. The use of a protease inhibitor cocktail is another option.

  • Possible Cause 2: Cellular Proteases. Cells themselves can release proteases into the culture medium.

    • Solution: When designing your experiment, account for the potential of cellular protease activity. Running control experiments without cells can help differentiate between degradation in the medium and cell-mediated degradation.

  • Possible Cause 3: Inappropriate pH or Temperature. The stability of peptides can be highly dependent on pH and temperature.[4]

    • Solution: Ensure your experimental buffer system maintains an optimal pH for this compound stability. Conduct experiments at a controlled temperature, and be aware that higher temperatures can accelerate degradation.[4]

Problem 2: I am observing inconsistent results in my peptide stability assays.

  • Possible Cause 1: Variability in Sample Preparation. Inconsistent handling of samples can lead to variable results.

    • Solution: Follow a standardized protocol for sample preparation. Ensure that the timing of sample collection and processing is consistent across all experiments.

  • Possible Cause 2: Issues with Analytical Method. The method used to quantify the remaining intact peptide (e.g., HPLC) may not be optimized.

    • Solution: Validate your analytical method to ensure it is accurate, precise, and specific for the intact this compound. Check for issues like peptide adsorption to vials or columns.

  • Possible Cause 3: Freeze-Thaw Cycles. Repeated freezing and thawing of peptide stock solutions can lead to degradation and aggregation.

    • Solution: Aliquot your this compound stock solution into single-use volumes to avoid multiple freeze-thaw cycles.

Data Presentation

Table 1: Illustrative Comparison of the Stability of Native this compound and a Modified Analog in Human Serum

PeptideModificationHalf-life in Human Serum (hours)% Remaining after 8 hours
Native this compoundNone0.5< 5%
This compound AnalogD-amino acid substitution at position X850%

Note: This table presents illustrative data based on typical stability improvements seen with peptide modifications. Actual results will vary depending on the specific modification and experimental conditions.

Table 2: Summary of Strategies to Enhance this compound Stability

StrategyPrincipleAdvantagesDisadvantages
D-Amino Acid Substitution Replaces L-amino acids with D-isomers, making peptide bonds resistant to protease cleavage.[5][8]High resistance to proteolysis, maintains backbone structure.May alter biological activity, requires custom peptide synthesis.
PEGylation Covalent attachment of polyethylene glycol (PEG) chains.[8][10]Increases hydrodynamic size, shields from proteases, prolongs circulation time.Can sometimes reduce biological activity, increases production cost.
Cyclization Forming a cyclic peptide structure.[3][10]Constrains conformation, reduces susceptibility to exopeptidases.May impact receptor binding, synthesis can be complex.
Liposomal Encapsulation Encapsulating the peptide within a lipid bilayer.[8][10]Protects from proteases, can improve delivery.Formulation can be challenging, potential for leakage.
Use of Protease Inhibitors Co-administration of molecules that inhibit protease activity.[11]Can be effective in specific environments.Potential for off-target effects, may not be suitable for all applications.

Experimental Protocols

Key Experiment: In Vitro Protease Stability Assay using HPLC

This protocol provides a general method for assessing the stability of this compound in the presence of a specific protease (e.g., trypsin) or in a complex biological matrix like human serum.

Materials:

  • This compound peptide

  • Protease of interest (e.g., Trypsin) or human serum

  • Assay buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • Quenching solution (e.g., 10% Trifluoroacetic Acid - TFA)

  • HPLC system with a C18 column

  • Mobile phases for HPLC (e.g., Water with 0.1% TFA and Acetonitrile with 0.1% TFA)

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or DMSO) and determine its concentration.

    • Prepare a stock solution of the protease in the assay buffer.

    • If using serum, obtain and process it according to standard laboratory procedures.

  • Assay Setup:

    • In a microcentrifuge tube, add the assay buffer.

    • Add the this compound stock solution to reach the desired final concentration (e.g., 100 µg/mL).

    • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Reaction:

    • Add the protease solution or serum to the reaction mixture to initiate the degradation. The final concentration of the protease should be optimized for the experiment.

    • For a time zero (T=0) control, add the quenching solution immediately before adding the protease/serum.

  • Incubation and Sampling:

    • Incubate the reaction mixture at 37°C.

    • At predetermined time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching the Reaction:

    • Immediately add the aliquot to a tube containing the quenching solution to stop the enzymatic reaction.

  • Sample Processing (for serum):

    • If using serum, precipitate the proteins by adding a solvent like acetonitrile, vortexing, and centrifuging to pellet the precipitated proteins. Collect the supernatant containing the peptide.

  • HPLC Analysis:

    • Inject the quenched samples and the T=0 control onto the HPLC system.

    • Run a gradient elution to separate the intact this compound from its degradation products.

    • Monitor the absorbance at a specific wavelength (e.g., 214 nm).

  • Data Analysis:

    • Determine the peak area of the intact this compound at each time point.

    • Calculate the percentage of remaining this compound at each time point relative to the T=0 control.

    • Plot the percentage of remaining peptide versus time to determine the degradation kinetics and calculate the half-life.

Mandatory Visualizations

Experimental_Workflow cluster_0 Problem Identification cluster_1 Strategy Selection cluster_2 Implementation & Analysis cluster_3 Outcome A This compound exhibits low stability B Chemical Modification (e.g., D-amino acids) A->B C Formulation Strategy (e.g., Encapsulation) A->C D Analog Design A->D E Synthesis of Modified Peptide B->E F Protease Stability Assay (e.g., HPLC) C->F D->E E->F G Biological Activity Assay F->G H Improved Stability & Maintained Activity G->H Success I Further Optimization Required G->I Failure I->B Re-evaluate

Caption: Workflow for improving the proteolytic stability of this compound.

Signaling_Pathways cluster_0 Native this compound cluster_1 Protease cluster_2 Degradation cluster_3 Stabilization Strategies Native Native Peptide Protease Proteolytic Enzyme Native->Protease Susceptible to Degraded Inactive Fragments Protease->Degraded Leads to DAmino D-Amino Acid Substitution DAmino->Protease Inhibits PEG PEGylation PEG->Protease Inhibits Cyclic Cyclization Cyclic->Protease Inhibits Encap Encapsulation Encap->Protease Inhibits

Caption: Logical relationships of protease degradation and stabilization strategies.

References

Esculentin-2L Hemolytic Activity Reduction: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with strategies and troubleshooting guidance for reducing the hemolytic activity of the antimicrobial peptide Esculentin-2L.

Frequently Asked Questions (FAQs)

Q1: My this compound analogue shows increased, rather than decreased, hemolytic activity. What could be the cause?

A1: An increase in hemolytic activity is often associated with alterations in the peptide's overall charge and hydrophobicity. For instance, increasing the cationicity of the peptide can lead to stronger interactions with the negatively charged surface of erythrocytes, thereby enhancing hemolytic action. A study on Esculentin-2CHa, a related peptide, demonstrated that substituting neutral or acidic residues with basic residues (e.g., [D20K, D27K]) resulted in a significant increase in hemolytic activity.[1][2] It is crucial to carefully consider the position and nature of amino acid substitutions to balance antimicrobial efficacy and cytotoxicity.

Q2: I am observing poor solubility of my synthesized this compound analogue. How can I address this?

A2: Solubility issues can arise from amino acid substitutions that increase the overall hydrophobicity of the peptide. To address this, consider the following:

  • Solvent Optimization: Experiment with different solvent systems for solubilizing your peptide. A small amount of organic solvent, such as dimethyl sulfoxide (DMSO) or acetonitrile (ACN), followed by dilution in your aqueous buffer, can be effective.

  • pH Adjustment: The net charge of the peptide is pH-dependent. Adjusting the pH of your solution may improve solubility.

  • Sequence Modification: If solubility issues persist, re-evaluate your amino acid substitutions. Introducing a polar or charged amino acid at a non-critical position might enhance solubility without compromising the desired reduction in hemolytic activity.

Q3: My gold nanoparticle-conjugated this compound appears to be aggregating. What are the possible reasons and solutions?

A3: Aggregation of peptide-conjugated gold nanoparticles (AuNPs) can be due to several factors:

  • Incomplete Capping: Insufficient peptide coating on the AuNP surface can lead to instability and aggregation. Ensure you are using an adequate peptide-to-nanoparticle ratio during conjugation.

  • Incorrect pH: The pH of the solution can affect both the surface charge of the AuNPs and the charge of the peptide, influencing the stability of the conjugate. Optimize the pH during the conjugation process.

  • Buffer Incompatibility: Certain ions in your buffer can interfere with the stability of the AuNP-peptide conjugate. If you observe aggregation after buffer exchange, consider using a different buffer system, such as a low-molarity phosphate buffer or ultrapure water.

Troubleshooting Guides

Issue 1: High Variability in Hemolysis Assay Results
  • Problem: Significant well-to-well or day-to-day variability in your hemolytic activity measurements.

  • Possible Causes & Solutions:

    • Erythrocyte Quality: Ensure you are using fresh red blood cells (RBCs). Storage conditions and age of the blood can affect cell fragility.

    • Inconsistent Cell Density: Precisely control the final concentration of RBCs in your assay. Use a hemocytometer or an automated cell counter for accurate cell counts.

    • Pipetting Errors: Use calibrated pipettes and proper technique to ensure accurate dispensing of peptide solutions and RBC suspension.

    • Incomplete Lysis for Positive Control: Ensure your positive control (e.g., Triton X-100) achieves 100% hemolysis. Incomplete lysis will lead to inaccurate calculations of percentage hemolysis.

Issue 2: Loss of Antimicrobial Activity in Modified Peptides
  • Problem: Your this compound analogue shows reduced hemolytic activity but has also lost its desired antimicrobial potency.

  • Possible Causes & Solutions:

    • Disruption of Amphipathic Structure: The modification may have disrupted the amphipathic alpha-helical structure crucial for antimicrobial action. Analyze the secondary structure of your analogue using techniques like circular dichroism (CD) spectroscopy.

    • Reduced Cationicity: While reducing positive charge can decrease hemolytic activity, excessive reduction can also diminish the peptide's ability to interact with bacterial membranes. Aim for a balanced charge.

    • Steric Hindrance: In the case of nanoparticle conjugation, the orientation or density of the peptide on the nanoparticle surface might hinder its interaction with bacteria. Experiment with different linker chemistries or peptide densities.

Quantitative Data Summary

The following table summarizes the hemolytic activity of Esculentin-2CHa and a modified analogue. This data can serve as a reference for the potential impact of amino acid substitutions on hemolytic activity.

PeptideSequenceModificationLC50 (µM) vs. Human ErythrocytesReference
Esculentin-2CHaGFSSIFRGVAKFASKGLGKDLAKLGVDLVACKISKQCNative Peptide150[1][2]
[D20K, D27K]-Esculentin-2CHaGFSSIFRGVAKFASKGLGKK LAKLGVK LVACKISKQCIncreased Cationicity11[1][2]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis of an this compound Analogue with D-Amino Acid Substitution

This protocol outlines the manual synthesis of an this compound analogue using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected L-amino acids

  • Fmoc-protected D-amino acid for substitution

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Ethyl cyanohydroxyiminoacetate (Oxyma Pure)

  • 20% (v/v) piperidine in dimethylformamide (DMF)

  • DMF, Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • Diethyl ether

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes in the synthesis vessel.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (3 times), DCM (3 times), and then DMF (3 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve 3 equivalents of the desired Fmoc-amino acid, 3 equivalents of Oxyma Pure, and 3 equivalents of DIC in DMF.

    • Pre-activate for 5 minutes.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature. For the D-amino acid substitution, use the corresponding Fmoc-protected D-amino acid at the desired position in the sequence.

  • Washing: Wash the resin as described in step 3.

  • Repeat Synthesis Cycle: Repeat steps 2-5 for each amino acid in the this compound sequence.

  • Final Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection (step 2) followed by washing (step 3).

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it under vacuum.

    • Treat the resin with the TFA cleavage cocktail for 2-3 hours at room temperature.

    • Filter to collect the TFA solution containing the cleaved peptide.

    • Precipitate the peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the peptide pellet under vacuum.

  • Purification and Analysis: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity by mass spectrometry.

Protocol 2: Conjugation of this compound to Gold Nanoparticles

This protocol describes a method for conjugating a cysteine-terminated this compound analogue to gold nanoparticles (AuNPs).

Materials:

  • Cysteine-terminated this compound analogue (lyophilized)

  • Citrate-stabilized gold nanoparticles (AuNPs) of desired size (e.g., 20 nm)

  • Phosphate buffer (e.g., 10 mM, pH 7.4)

  • Ultrapure water

  • Centrifuge with appropriate speed capabilities

Procedure:

  • Peptide Solution Preparation: Dissolve the cysteine-terminated this compound analogue in ultrapure water to a concentration of 1 mg/mL.

  • Conjugation Reaction:

    • In a microcentrifuge tube, add the AuNP solution.

    • Slowly add the peptide solution to the AuNP solution while gently vortexing. The optimal peptide-to-AuNP ratio should be determined empirically, but a starting point could be a 10-fold molar excess of peptide.

    • Incubate the mixture at room temperature for 1-2 hours with gentle agitation to allow for the formation of the gold-thiol bond.

  • Removal of Unconjugated Peptide:

    • Centrifuge the solution to pellet the AuNP-peptide conjugates. The centrifugation speed and time will depend on the size of the AuNPs (e.g., 12,000 x g for 20 minutes for 20 nm AuNPs).

    • Carefully remove the supernatant containing unconjugated peptide.

  • Washing:

    • Resuspend the pellet in phosphate buffer.

    • Repeat the centrifugation and resuspension steps two more times to ensure the removal of all unconjugated peptide.

  • Final Resuspension and Characterization:

    • Resuspend the final pellet in the desired buffer for your experiments.

    • Characterize the AuNP-peptide conjugates using UV-Vis spectroscopy (to observe the shift in the surface plasmon resonance peak), dynamic light scattering (DLS) (to determine the size and zeta potential), and transmission electron microscopy (TEM) (to visualize the nanoparticles).

Visualizations

experimental_workflow_hemolysis_reduction cluster_synthesis Peptide Analogue Synthesis cluster_conjugation Nanoparticle Conjugation cluster_assay Hemolysis Assay start Design this compound Analogue (e.g., D-amino acid substitution) synthesis Solid-Phase Peptide Synthesis start->synthesis purification RP-HPLC Purification synthesis->purification characterization Mass Spectrometry Analysis purification->characterization incubate Incubate RBCs with Peptide (Native vs. Analogue/Conjugate) characterization->incubate start_conj Synthesize Cys-terminated This compound conjugate Conjugate to Gold Nanoparticles start_conj->conjugate wash Wash to Remove Unbound Peptide conjugate->wash char_conj Characterize Conjugate (DLS, TEM, UV-Vis) wash->char_conj char_conj->incubate prepare_rbc Prepare Erythrocyte Suspension prepare_rbc->incubate centrifuge Centrifuge to Pellet Intact Cells incubate->centrifuge measure Measure Hemoglobin Release (Absorbance at 540 nm) centrifuge->measure calculate Calculate % Hemolysis and Determine LC50 measure->calculate end Compare Hemolytic Activity calculate->end signaling_pathway_hemolysis peptide Cationic Amphipathic Peptide (e.g., this compound) electrostatic Electrostatic Attraction peptide->electrostatic rbc Erythrocyte Membrane hydrophobic Hydrophobic Insertion electrostatic->hydrophobic pore Pore Formation / Membrane Disruption hydrophobic->pore osmotic Osmotic Imbalance pore->osmotic lysis Hemolysis osmotic->lysis

References

Optimizing Esculentin-2L dosage for in vivo animal studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage of Esculentin-2L for in vivo animal studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is an antimicrobial peptide (AMP) derived from frog skin. Its primary mechanism of action is the disruption of bacterial cell membranes.[1][2][3] It exhibits potent activity against a broad range of microbes, including both Gram-positive and Gram-negative bacteria, by perturbing their anionic plasma membranes.[1][2][4] Some esculentin peptides and their derivatives have also been shown to have insulin-releasing and anti-tumor activities.[5][6]

Q2: What are the reported in vivo applications of this compound and its derivatives?

A2: this compound and its derivatives have been evaluated in various in vivo models. Notably, they have shown efficacy in murine models of:

  • Sepsis caused by Pseudomonas aeruginosa.[7]

  • Lung infections (pneumonia) caused by P. aeruginosa.[7]

  • Keratitis (eye infection) caused by P. aeruginosa.[8]

  • Systemic infections caused by Staphylococcus aureus.[9]

Q3: What are some starting dosages for this compound in mouse models?

A3: Reported effective dosages of this compound derivatives in mouse models vary depending on the infection model and administration route. For a P. aeruginosa lung infection model, intratracheal administration of a single dose at 1.25, 2.5, or 5 mg/kg has been studied.[7] In a sepsis model, intravenous injection of 5 mg/kg has been used.[7] It is crucial to perform a dose-response study to determine the optimal dosage for your specific experimental conditions.

Q4: What are the key considerations for selecting an administration route for this compound?

A4: The choice of administration route depends on the target site of infection. For systemic infections like sepsis, intravenous (i.v.) injection is common.[7] For localized infections, direct administration to the site, such as intratracheal (i.t.) for lung infections, is often more effective and can reduce systemic toxicity.[7] Other routes like intraperitoneal (i.p.) and subcutaneous (s.c.) injections have also been used for other antimicrobial peptides.[9][10]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
High animal mortality or signs of toxicity (e.g., decreased activity, piloerection, hunched posture).[11] The administered dose of this compound is too high, leading to systemic toxicity.* Perform a dose-escalation study to determine the maximum tolerated dose (MTD). * Consider a different administration route that localizes the peptide to the site of infection, potentially reducing systemic exposure. * Evaluate the purity of the peptide solution to rule out contaminants.
Lack of therapeutic efficacy at previously reported effective doses. * Inadequate peptide concentration at the site of infection. * Degradation of the peptide in vivo. * The bacterial strain used is resistant. * The infection model is too severe.* Increase the dosage, but do not exceed the MTD. * Consider a different administration route for better targeting. * Use a formulation that protects the peptide from degradation. * Confirm the MIC of this compound against your bacterial strain in vitro. * Optimize the bacterial inoculum to establish a non-lethal but persistent infection.
Inconsistent results between individual animals. * Variability in the administration technique. * Differences in the health status of the animals. * Inconsistent bacterial challenge dose.* Ensure all personnel are thoroughly trained in the administration technique (e.g., i.v., i.t. injection). * Use age- and weight-matched, healthy animals for the study. * Standardize the preparation and administration of the bacterial inoculum to ensure a consistent infection level.
Precipitation of this compound in the vehicle solution. The peptide may have limited solubility in the chosen buffer at the desired concentration.* Test different biocompatible solvents or buffer systems (e.g., PBS, saline). * Adjust the pH of the vehicle, as the solubility of some peptides is pH-dependent. * Perform a solubility test before preparing the final dosing solution.

Quantitative Data Summary

Table 1: In Vivo Efficacy of an Esculentin Derivative in a Murine Sepsis Model

Treatment Group Dosage Administration Route Survival Rate (after 12 days)
Esculentin(1-21)5 mg/kgIntravenous (i.v.)40%
Control (PBS)-Intravenous (i.v.)0%
Data from a study on P. aeruginosa-induced sepsis in mice. The peptide was administered at 24 and 72 hours post-infection.[7]

Table 2: In Vivo Efficacy of an Esculentin Derivative in a Murine Pneumonia Model

Treatment Group Dosage Administration Route Survival Rate (after 60 hours)
Esculentin(1-21)5 mg/kgIntratracheal (i.t.)25%
Esculentin(1-21)2.5 mg/kgIntratracheal (i.t.)Lower than 5 mg/kg
Esculentin(1-21)1.25 mg/kgIntratracheal (i.t.)Lower than 2.5 mg/kg
Control (PBS)-Intratracheal (i.t.)0%
Data from a study on P. aeruginosa-induced lung infection in mice. A single dose was administered.[7]

Experimental Protocols

1. In Vivo Sepsis Model with P. aeruginosa

  • Animal Model: Use appropriate mouse strain (e.g., BALB/c).

  • Bacterial Inoculum: Culture P. aeruginosa (e.g., PAO1) to mid-log phase. Prepare a lethal dose of bacteria (e.g., 1.5 x 10³ CFU/mouse) in 500 µL of sterile PBS.

  • Infection: Administer the bacterial suspension intraperitoneally (i.p.) to each mouse.

  • Treatment:

    • Prepare this compound in sterile PBS at the desired concentration (e.g., to achieve a 5 mg/kg dose in a 0.2 mL injection volume).

    • At 24 and 72 hours post-infection, administer the this compound solution intravenously (i.v.).

    • The control group receives only PBS.

  • Monitoring: Monitor the survival of the mice for a specified period (e.g., 12 days). Moribund animals should be humanely euthanized.[7]

2. In Vivo Pneumonia Model with P. aeruginosa

  • Animal Model: Use appropriate mouse strain.

  • Bacterial Inoculum: Culture P. aeruginosa (e.g., PAO1) to mid-log phase. Prepare the bacterial suspension in sterile PBS to achieve the desired inoculum (e.g., 1-3 x 10³ CFU/mouse).

  • Infection: Anesthetize the mice and instill the bacterial suspension directly into the lungs via intratracheal (i.t.) administration.

  • Treatment:

    • Prepare this compound in sterile PBS at various concentrations (e.g., to achieve 1.25, 2.5, and 5 mg/kg doses).

    • Administer a single dose of the this compound solution intratracheally.

    • The control group receives only PBS.

  • Monitoring: Monitor animal survival over a defined period (e.g., 60 hours).[7]

Visualizations

experimental_workflow cluster_preclinical Pre-clinical Evaluation cluster_in_vivo In Vivo Dosage Optimization In_vitro_MIC Determine Minimum Inhibitory Concentration (MIC) in vitro Cytotoxicity_Assay Assess cytotoxicity against mammalian cells In_vitro_MIC->Cytotoxicity_Assay Proceed if potent MTD_Study Determine Maximum Tolerated Dose (MTD) Cytotoxicity_Assay->MTD_Study Proceed if low toxicity Dose_Response_Study Perform Dose-Response Efficacy Study MTD_Study->Dose_Response_Study Inform dose range Optimal_Dose Identify Optimal Therapeutic Dose Dose_Response_Study->Optimal_Dose Analyze survival and bacterial clearance

Caption: Experimental workflow for this compound dosage optimization.

signaling_pathway cluster_bacterial Bacterial Cell Esculentin This compound Membrane Bacterial Membrane Perturbation Esculentin->Membrane Stringent_Response Stringent Response Modulation Esculentin->Stringent_Response Biofilm_Dispersal Nitric Oxide Mediated Biofilm Dispersal Esculentin->Biofilm_Dispersal Cell_Death Bacterial Cell Death Membrane->Cell_Death Stringent_Response->Cell_Death Biofilm_Dispersal->Cell_Death

Caption: Antimicrobial signaling pathways of this compound.

insulinotropic_pathway cluster_pancreatic Pancreatic Beta-Cell Esculentin_analog Esculentin-2CHa Analogue PLC_PKC PLC/PKC Pathway Activation Esculentin_analog->PLC_PKC KATP_Channel KATP Channel Modulation Esculentin_analog->KATP_Channel Ca_Channel Ca2+ Channel Modulation Esculentin_analog->Ca_Channel Insulin_Secretion Insulin Secretion PLC_PKC->Insulin_Secretion KATP_Channel->Insulin_Secretion Ca_Channel->Insulin_Secretion

Caption: Insulinotropic signaling of Esculentin-2CHa analogues.

References

Addressing non-specific binding of Esculentin-2L in cellular assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the common issue of non-specific binding of the amphibian-derived peptide, Esculentin-2L, in cellular assays.

Troubleshooting Guide: Non-Specific Binding of this compound

High background signals and inconsistent results are common indicators of non-specific binding. This guide provides a systematic approach to troubleshoot and mitigate these issues.

Problem 1: High Background Signal in Immunoassays (ELISA, Flow Cytometry)

  • Question: My assay shows a high background signal, making it difficult to distinguish the specific signal from noise. What are the likely causes and solutions?

  • Answer: High background is often a result of this compound or detection antibodies binding to unintended cellular components or surfaces.

    • Experimental Workflow to Reduce High Background:

      cluster_prevention Preventative Measures cluster_troubleshooting Troubleshooting Steps Increase Blocking Optimize Blocking Step - Increase incubation time - Increase concentration of blocking agent Optimize_Antibody Titrate Antibodies - Determine optimal primary and  secondary antibody concentrations Add_Detergent Add Detergent to Buffers - Include 0.05% Tween-20 in  wash and antibody dilution buffers High_Background High Background Signal Observed Check_Blocking Review Blocking Protocol High_Background->Check_Blocking Start Here Check_Antibody Review Antibody Concentrations High_Background->Check_Antibody Next Step Check_Washing Evaluate Wash Steps High_Background->Check_Washing Final Check Check_Blocking->Increase Blocking If Inadequate Check_Antibody->Optimize_Antibody If Too High Check_Washing->Add_Detergent If Insufficient

      Caption: Troubleshooting workflow for high background signals.

    • Detailed Protocol: Optimizing Blocking Conditions

      • Prepare a range of blocking buffers: Test common blockers such as 1-5% Bovine Serum Albumin (BSA) or non-fat dry milk in your assay buffer (e.g., PBS or TBS).

      • Vary incubation time and temperature: Incubate cells with the blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

      • Test different blocking agents: If BSA or milk are ineffective, consider using normal serum (e.g., 5% goat serum) from the same species as the secondary antibody.[1]

      • Include a negative control: A sample without this compound should be included to determine the baseline background signal.

Problem 2: Inconsistent or Non-Reproducible Results

  • Question: I am observing significant variability between replicate wells and experiments. Could non-specific binding be the cause?

  • Answer: Yes, inconsistent binding of this compound to labware and cells can lead to poor reproducibility. Peptides, especially those with cationic and hydrophobic regions like this compound, are prone to adsorbing to surfaces.[2][3]

    • Logical Flow for Improving Reproducibility:

      Inconsistent_Results Inconsistent Results Check_Labware Evaluate Labware Material Inconsistent_Results->Check_Labware Check_Peptide_Solubility Assess Peptide Solubility and Aggregation Inconsistent_Results->Check_Peptide_Solubility Use_Low_Binding Switch to Low-Binding Microplates and Tubes Check_Labware->Use_Low_Binding Pre-treat_Surfaces Pre-treat Labware with a Blocking Agent (e.g., BSA) Check_Labware->Pre-treat_Surfaces Optimize_Solvent Optimize Peptide Solvent (e.g., add organic solvent) Check_Peptide_Solubility->Optimize_Solvent

    • Detailed Protocol: Minimizing Peptide Adsorption to Labware

      • Material Selection: Whenever possible, use polypropylene or other low-protein-binding plasticware instead of glass. [2] 2. Surface Coating: Before adding your peptide solution, incubate the wells of your microplate with a blocking solution (e.g., 1% BSA) for 30 minutes at room temperature, then wash.

      • Solvent Optimization: Ensure this compound is fully solubilized. If necessary, prepare stock solutions in a suitable organic solvent like DMSO before diluting in aqueous buffers.

      • Include Carrier Proteins: Adding a low concentration of a carrier protein like BSA (0.1%) to your peptide dilution buffer can help prevent adsorption to surfaces.

Frequently Asked Questions (FAQs)

Q1: What are the primary drivers of non-specific binding for a peptide like this compound?

A1: this compound is a cationic peptide with hydrophobic domains. [4]This combination can lead to two main types of non-specific interactions:

  • Ionic Interactions: The positive charges on the peptide can interact with negatively charged components on cell surfaces and plasticware.

  • Hydrophobic Interactions: The hydrophobic regions of the peptide can bind to non-polar surfaces.

Q2: Which blocking agents are most effective for reducing non-specific binding of this compound?

A2: The choice of blocking agent is assay-dependent. Here is a comparison of common options:

Blocking AgentConcentrationAdvantagesDisadvantages
Bovine Serum Albumin (BSA)1-5%Readily available, effective for blocking hydrophobic and hydrophilic sites. [5][6]Can have lot-to-lot variability and may contain endogenous enzymes.
Non-fat Dry Milk1-5%Inexpensive and effective.May contain phosphoproteins that can interfere with certain assays.
Normal Serum5%Reduces non-specific binding from Fc receptors. Best to use serum from the species in which the secondary antibody was raised. [1]Can be more expensive and may contain cross-reactive antibodies.
Polyethylene Glycol (PEG)0.1-1%Can be coated onto surfaces to repel proteins. [7]May not be suitable for all cell types.

Q3: How can I be sure that the observed cellular effects are due to specific binding of this compound?

A3: Including proper controls is crucial. Consider the following:

  • Unrelated Peptide Control: Use a peptide with a similar size and charge but a different sequence that is not expected to have the same biological activity.

  • Competition Assay: Co-incubate cells with an excess of unlabeled this compound along with your labeled or active peptide. A decrease in the signal from the labeled peptide indicates specific binding.

  • Dose-Response Curve: A specific effect should be dose-dependent.

Q4: What is the known signaling pathway for this compound?

A4: The precise signaling pathway for this compound is not fully elucidated. However, studies on related Esculentin peptides suggest immunomodulatory effects that may involve the following pathways. Esculentin-1a(1-21)NH2 has been shown to promote angiogenesis through the PI3K/AKT pathway. [8]Additionally, Esculentin peptides can modulate the production of cytokines such as IL-10 and TNF-α, suggesting an interaction with immune cell receptors like Toll-like receptors (TLRs). [4][9][10]

  • Potential Signaling Pathway for this compound:

    cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Esculentin This compound TLR Toll-like Receptor (TLR) Esculentin->TLR Binds PI3K_Receptor Growth Factor Receptor Esculentin->PI3K_Receptor Activates MyD88 MyD88 TLR->MyD88 Recruits PI3K PI3K PI3K_Receptor->PI3K Activates NFkB NF-κB MyD88->NFkB Activates AKT AKT PI3K->AKT Activates Gene_Expression Gene Expression AKT->Gene_Expression Modulates NFkB->Gene_Expression Translocates to Nucleus Cytokine_Production Cytokine Production (e.g., IL-10, TNF-α) Gene_Expression->Cytokine_Production Leads to

    Caption: A putative signaling pathway for this compound's immunomodulatory effects.

References

Technical Support Center: Refinement of Esculentin-2L Purification Protocols

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining Esculentin-2L purification protocols for higher yield and purity. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound and other antimicrobial peptides (AMPs)?

A1: The most prevalent and effective methods for purifying antimicrobial peptides like this compound are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Ion-Exchange Chromatography (IEX).[1] RP-HPLC separates peptides based on their hydrophobicity, while IEX separates them based on their net charge.[2][3] Often, a multi-step protocol involving both techniques is employed to achieve high purity.[1]

Q2: What is a typical starting material for this compound purification?

A2: this compound is naturally found in the skin secretions of various frog species, such as those from the Rana genus.[4][5][6] Therefore, the primary starting material is often crude or partially purified frog skin secretions. Alternatively, this compound can be produced recombinantly in hosts like E. coli.[7]

Q3: What kind of yields can I expect from this compound purification?

A3: Yields can vary significantly depending on the source material and the purification protocol. When purifying from natural sources, the abundance of the specific peptide in the frog's secretion is a major factor. For recombinantly expressed peptides, the expression level and the efficiency of the purification process are key. While specific yield data for this compound is not abundant in the literature, purification of similar peptides from frog skin secretions has reported final yields in the nanomole range from a given amount of crude secretion.[8] Recombinant protein purification can potentially offer higher yields, often in the milligram per liter of culture range, with purification yields for some tagged proteins reaching up to 89%.[9]

Q4: How does the choice of chromatography column affect the purification of this compound?

A4: The choice of column is critical for successful purification. For RP-HPLC, C8 or C18 columns are commonly used for peptide purification. The choice between C8 and C18 depends on the hydrophobicity of the peptide; more hydrophobic peptides may be better resolved on a C8 column. For IEX, the choice between a cation or anion exchanger depends on the isoelectric point (pI) of this compound and the desired pH of the separation. Since Esculentin-2 peptides are generally cationic, a cation exchange column is often suitable.[6]

Q5: How can I monitor the purity of my this compound sample during purification?

A5: The purity of fractions is typically monitored by analytical RP-HPLC and Mass Spectrometry (MS).[4][5] Analytical RP-HPLC will show a single, sharp peak for a pure sample, while MS will confirm the molecular weight of the purified peptide, ensuring it matches the theoretical mass of this compound.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low Yield Peptide degradation: Proteases in the crude extract can degrade the target peptide.Poor binding to the column: Incorrect buffer pH or ionic strength.Peptide precipitation: Low solubility in the mobile phase.Inefficient elution: Elution conditions are too weak to desorb the peptide from the column.Add protease inhibitors to the initial extract.Optimize buffer conditions: Adjust the pH to be at least one unit away from the peptide's pI for IEX. For RP-HPLC, ensure the mobile phase is compatible with peptide solubility.Increase the organic solvent concentration in the elution buffer for RP-HPLC or the salt concentration for IEX.Test different column chemistries (e.g., C4, C8, C18 for RP-HPLC).
Poor Peak Shape in HPLC (e.g., broad or tailing peaks) Column overload: Injecting too much sample.Secondary interactions: Unwanted interactions between the peptide and the stationary phase.Column contamination or degradation: Buildup of impurities or loss of stationary phase.Inappropriate mobile phase: The solvent composition is not optimal for the peptide.Reduce the sample load. Modify the mobile phase: Add ion-pairing agents like trifluoroacetic acid (TFA) to improve peak shape.Wash the column with a strong solvent or replace it if it's old.Optimize the gradient slope and solvent composition.
High Backpressure in HPLC System Clogged column frit: Particulate matter from the sample or mobile phase.Precipitated sample or buffer salts in the tubing or column.Column packing has collapsed. Filter all samples and mobile phases before use.Flush the system with an appropriate solvent to dissolve any precipitates.Reverse flush the column at a low flow rate. If the pressure remains high, the column may need to be replaced.
Co-elution of Impurities Similar physicochemical properties of the impurity and this compound.Suboptimal separation conditions. Employ an orthogonal purification step: If using RP-HPLC, follow up with IEX, or vice versa.[1]Optimize the elution gradient: Use a shallower gradient for better resolution.Change the selectivity: Try a different column type or mobile phase composition.

Data Presentation: Representative Yields of Peptides Purified from Frog Skin Secretion

The following table presents representative final yields for various antimicrobial peptides purified from frog skin secretions using multi-step HPLC, as reported by Conlon et al. (2009). While this data is not specific to this compound, it provides a reasonable expectation for the yields of similar peptides from a natural source.

PeptideFamilyFinal Yield (nmol)
Ranatuerin-2VLaRanatuerin-2330
Ranatuerin-2VLbRanatuerin-24300
Ranatuerin-2VLcRanatuerin-2175
Brevinin-1VLaBrevinin-12520
Brevinin-1VLbBrevinin-1310
Brevinin-1VLcBrevinin-16820
Brevinin-1VLdBrevinin-11280
Brevinin-1VLeBrevinin-11870
Palustrin-2VLaPalustrin-2105

(Data sourced from Conlon et al., 2009)[8]

Experimental Protocols

Protocol 1: Purification of this compound from Frog Skin Secretion

This protocol is a representative method based on procedures described for purifying peptides from amphibian skin secretions.[4][5][8]

1. Crude Secretion Collection and Initial Preparation:

  • Induce skin secretion from the frog using a mild, non-invasive method (e.g., mild electrical stimulation or norepinephrine injection).
  • Immediately wash the secretion from the skin with a suitable buffer (e.g., 0.1 M phosphate buffer, pH 7.4).
  • Acidify the collected secretion with trifluoroacetic acid (TFA) to a final concentration of 0.1% (v/v) to inhibit protease activity and aid in peptide solubility.
  • Centrifuge the acidified secretion at 10,000 x g for 15 minutes to pellet any insoluble material.
  • Filter the supernatant through a 0.45 µm filter.

2. Solid-Phase Extraction (SPE) for Partial Purification:

  • Condition a C18 SPE cartridge with methanol, followed by equilibration with 0.1% TFA in water.
  • Load the filtered supernatant onto the equilibrated C18 cartridge.
  • Wash the cartridge with 0.1% TFA in water to remove salts and hydrophilic impurities.
  • Elute the bound peptides with a solution of 70% acetonitrile in 0.1% TFA.
  • Lyophilize the eluted fraction to dryness.

3. Reverse-Phase HPLC (RP-HPLC) for Final Purification:

  • Reconstitute the lyophilized peptide fraction in a small volume of 0.1% TFA in water.
  • Inject the sample onto a semi-preparative C18 HPLC column (e.g., 10 x 250 mm, 5 µm particle size).
  • Mobile Phase A: 0.1% TFA in water.
  • Mobile Phase B: 0.1% TFA in acetonitrile.
  • Elute the peptides using a linear gradient of Mobile Phase B, for example, from 5% to 65% over 60 minutes, at a flow rate of 2 mL/min.
  • Monitor the elution profile at 214 nm and 280 nm.
  • Collect fractions corresponding to the major peaks.
  • Analyze the purity and identify the this compound containing fractions using analytical RP-HPLC and Mass Spectrometry.
  • Pool the pure fractions and lyophilize.

Protocol 2: Two-Step Purification using Ion-Exchange and RP-HPLC

For samples with a higher degree of complexity or for achieving very high purity, a two-step chromatographic approach is recommended.[10]

1. Cation-Exchange Chromatography (First Step):

  • Buffer A (Binding Buffer): e.g., 20 mM MES, pH 6.0.
  • Buffer B (Elution Buffer): e.g., 20 mM MES, pH 6.0, containing 1 M NaCl.
  • Equilibrate a strong cation exchange column (e.g., a Mono S column) with Buffer A.
  • Dissolve the partially purified (post-SPE) or crude extract in Buffer A and load it onto the column.
  • Wash the column with several column volumes of Buffer A to remove unbound molecules.
  • Elute the bound peptides with a linear gradient of 0-100% Buffer B over 20-30 column volumes.
  • Collect fractions and screen for the presence of this compound using analytical RP-HPLC or dot blot with a specific antibody if available.

2. RP-HPLC (Second Step):

  • Pool the fractions from the IEX step that contain this compound.
  • Desalt the pooled fractions using a C18 SPE cartridge as described in Protocol 1, Step 2.
  • Lyophilize the desalted sample.
  • Proceed with the RP-HPLC purification as described in Protocol 1, Step 3.

Visualizations

experimental_workflow cluster_collection Step 1: Sample Collection & Preparation cluster_spe Step 2: Solid-Phase Extraction cluster_hplc Step 3: RP-HPLC Purification start Crude Frog Skin Secretion acid Acidification (0.1% TFA) start->acid centrifuge Centrifugation & Filtration acid->centrifuge spe C18 SPE Cartridge centrifuge->spe wash Wash (remove salts) spe->wash elute_spe Elute with 70% ACN wash->elute_spe lyo1 Lyophilization elute_spe->lyo1 hplc Semi-preparative C18 HPLC lyo1->hplc gradient Acetonitrile Gradient Elution hplc->gradient fractions Fraction Collection gradient->fractions analysis Purity Analysis (Analytical HPLC & MS) fractions->analysis lyo2 Lyophilization of Pure Fractions analysis->lyo2 end_node Purified this compound lyo2->end_node

Caption: Workflow for the purification of this compound from frog skin secretion.

logical_relationship cluster_troubleshooting Troubleshooting Logic for Low Yield low_yield Low Purification Yield check_degradation Assess Peptide Degradation (e.g., SDS-PAGE of crude extract) low_yield->check_degradation add_inhibitors Add Protease Inhibitors check_degradation->add_inhibitors Degradation Observed check_binding Evaluate Binding Conditions (pH, Ionic Strength) check_degradation->check_binding No Degradation final_yield Improved Yield add_inhibitors->final_yield optimize_buffers Optimize Buffer Composition check_binding->optimize_buffers Suboptimal check_elution Analyze Elution Profile check_binding->check_elution Optimal optimize_buffers->final_yield modify_gradient Modify Elution Gradient check_elution->modify_gradient Inefficient check_solubility Check for Precipitation check_elution->check_solubility Efficient modify_gradient->final_yield change_solvent Alter Mobile Phase Composition check_solubility->change_solvent Precipitation Observed change_solvent->final_yield

Caption: A logical approach to troubleshooting low yield in this compound purification.

signaling_pathway cluster_membrane Bacterial Cell Membrane Interaction cluster_consequences Cellular Consequences esculentin This compound binding Electrostatic Binding to Anionic Lipids esculentin->binding membrane Bacterial Outer & Inner Membranes depolarization Membrane Depolarization membrane->depolarization disrupts potential binding->membrane pore Pore Formation / Membrane Disruption depolarization->pore leakage Leakage of Ions & Metabolites pore->leakage influx Influx of Water pore->influx lysis Cell Lysis & Death leakage->lysis influx->lysis

Caption: Proposed mechanism of antimicrobial action for this compound.

References

Esculentin-2L Technical Support Center: Impact of pH and Salt Concentration on Activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the influence of pH and salt concentration on the antimicrobial and anticancer activities of Esculentin-2L.

Frequently Asked Questions (FAQs)

Q1: How does pH affect the antimicrobial activity of this compound?

A1: The antimicrobial activity of this compound and its analogs, such as linearized Esculentin-2EM (E2EM-lin), is significantly influenced by pH. Generally, its antibacterial activity is enhanced in alkaline conditions.[1][2][3][4][5] For instance, the activity of E2EM-lin against Gram-positive bacteria is more potent at pH 8 than at pH 7, and its activity is reduced at pH 6.[1][3] This pH-dependent activity is associated with changes in the peptide's secondary structure, specifically an increase in α-helicity at alkaline pH, which enhances its ability to interact with and disrupt bacterial membranes.[1][2][3][4][5]

Q2: What is the impact of salt concentration on the antimicrobial activity of this compound?

A2: this compound peptides have shown robust antimicrobial activity at physiological salt concentrations.[6] The activity of C-terminally amidated esculentin-2 HYba1 and 2 against Staphylococcus aureus and Vibrio cholerae was not affected by physiological concentrations of monovalent and divalent cations.[6] However, at higher concentrations of divalent cations like Mg²⁺ and Ca²⁺ (>5 µM), the Minimum Inhibitory Concentration (MIC) against V. cholerae was observed to increase, suggesting a potential antagonistic effect at elevated salt levels.[6]

Q3: Does pH influence the anticancer activity of this compound?

A3: While direct studies on the pH-dependent anticancer activity of this compound are limited, the acidic tumor microenvironment (typically pH 6.2-6.9) is a known factor that can influence the activity of anticancer agents.[7] For some anticancer peptides, a lower pH can enhance their activity. It is hypothesized that the acidic environment could increase the positive charge of the peptide, facilitating its interaction with negatively charged components on cancer cell membranes. However, specific experimental data for this compound is needed to confirm this.

Q4: How does salt concentration affect the anticancer activity of this compound?

A4: There is currently a lack of direct evidence on the effect of salt concentration on the anticancer activity of this compound. However, studies on other systems have shown that high salt concentrations can have complex effects on cancer cells and the tumor microenvironment. For example, high salt has been reported to inhibit tumor growth by modulating immune responses and can induce apoptosis and inhibit the proliferation of breast cancer cell lines.[8][9][10] The direct impact of salt on the interaction of this compound with cancer cell membranes requires further investigation.

Troubleshooting Guides

Problem 1: Inconsistent Antimicrobial Activity of this compound in Different Batches of Media.
  • Possible Cause: Variation in the pH of the prepared media. The activity of this compound is pH-sensitive.

  • Troubleshooting Steps:

    • Verify Media pH: Always measure and adjust the pH of your bacterial growth media to the desired experimental value (e.g., pH 6, 7, or 8) before adding this compound.

    • Buffer the Medium: Use a suitable biological buffer (e.g., HEPES, MES) to maintain a stable pH throughout the experiment, especially for long incubation periods.

    • Control for pH Effects on Bacteria: Run control experiments to assess the effect of the different pH values on bacterial growth in the absence of the peptide.

Problem 2: Reduced this compound Activity in Complex Biological Fluids (e.g., serum, wound exudate).
  • Possible Cause: High salt concentrations in the biological fluid may be interfering with peptide activity.

  • Troubleshooting Steps:

    • Measure Salt Concentration: If possible, determine the ionic strength of the biological fluid.

    • Titrate Peptide Concentration: You may need to use a higher concentration of this compound to overcome the inhibitory effects of high salt.

    • Test in Salt-Supplemented Media: To confirm salt interference, perform control experiments in standard media supplemented with various salt concentrations (e.g., NaCl, MgCl₂, CaCl₂) to mimic the biological fluid.

Problem 3: No Observable Anticancer Activity at Expected Concentrations.
  • Possible Cause 1: The pH of the cell culture medium is not optimal for this compound's anticancer activity. Standard cell culture medium is typically buffered to pH 7.2-7.4.

  • Troubleshooting Steps:

    • Test at Acidic pH: Since the tumor microenvironment is acidic, test the activity of this compound in media buffered to a lower pH (e.g., 6.5, 6.8). Be sure to include controls to assess the effect of the acidic medium on the cancer cells alone.

  • Possible Cause 2: The specific cancer cell line being used is resistant to this compound.

  • Troubleshooting Steps:

    • Use Multiple Cell Lines: Test the activity of this compound against a panel of different cancer cell lines to identify sensitive targets.

    • Increase Peptide Concentration: Perform a dose-response experiment with a wider range of this compound concentrations.

Data Presentation

Table 1: Effect of pH on the Antimicrobial Activity of Linearized Esculentin-2EM (E2EM-lin)

pHTarget OrganismMinimum Lethal Concentration (MLC) (µM)
6Gram-positive bacteriaReduced activity
7Gram-positive bacteriaPotent efficacy (≤ 6.25 µM)[1][2][3]
8Gram-positive bacteriaEnhanced activity
7Gram-negative bacteriaWeak activity (≥ 75.0 µM)[1][2][3]

Table 2: Effect of Salt Concentration on the Antimicrobial Activity of C-terminally Amidated Esculentin-2 HYba1 and 2

Salt ConcentrationCationTarget OrganismEffect on MIC
PhysiologicalMonovalent & DivalentS. aureus, V. choleraeNo alteration[6]
>5 µMMg²⁺, Ca²⁺V. choleraeIncreased MIC[6]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of this compound at Different pH Values

This protocol is adapted from standard broth microdilution methods.

Materials:

  • This compound stock solution (sterile)

  • Bacterial strain of interest

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable broth

  • Sterile 96-well microtiter plates

  • Sterile buffers for pH adjustment (e.g., 0.1 M HCl, 0.1 M NaOH, sterile phosphate buffers)

  • Spectrophotometer

Procedure:

  • Media Preparation: Prepare CAMHB and adjust the pH to the desired values (e.g., 6.0, 7.0, 8.0) using sterile buffers. Filter-sterilize the pH-adjusted media.

  • Bacterial Inoculum Preparation: Culture the bacterial strain overnight. Dilute the overnight culture in the corresponding pH-adjusted CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Peptide Dilution: Perform serial two-fold dilutions of the this compound stock solution in each of the pH-adjusted broths in the 96-well plates.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the peptide dilutions. Include positive controls (bacteria in broth without peptide) and negative controls (broth only) for each pH.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.

Protocol 2: Assessment of this compound Anticancer Activity at Different pH and Salt Concentrations using MTT Assay

Materials:

  • This compound stock solution (sterile)

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Sterile buffers for pH adjustment (e.g., HEPES, MES)

  • Sterile salt solutions (e.g., NaCl, MgCl₂, CaCl₂)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO, acidified isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Media Preparation:

    • pH Variation: Prepare complete media buffered to different pH values (e.g., 6.5, 7.4).

    • Salt Variation: Prepare complete media with different final salt concentrations.

  • Peptide Treatment: Remove the overnight culture medium and replace it with the prepared pH- or salt-adjusted media containing serial dilutions of this compound. Include untreated control wells for each condition.

  • Incubation: Incubate the plates for 24-48 hours at 37°C in a humidified CO₂ incubator.

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours.

    • Remove the MTT solution and add the solubilization buffer to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control for each condition. Determine the IC₅₀ (the concentration of peptide that inhibits 50% of cell growth).

Mandatory Visualizations

Experimental_Workflow_MIC_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_media Prepare Media at Different pH inoculate Inoculate Plates prep_media->inoculate prep_bacteria Prepare Bacterial Inoculum prep_bacteria->inoculate prep_peptide Prepare this compound Dilutions prep_peptide->inoculate incubate Incubate at 37°C inoculate->incubate read_results Read MIC incubate->read_results

Caption: Workflow for Determining the Minimum Inhibitory Concentration (MIC) of this compound.

Logical_Relationship_pH_Activity cluster_ph pH Environment cluster_structure Peptide Structure cluster_activity Antimicrobial Activity acidic Acidic (pH 6) low_helix Lower α-helicity acidic->low_helix leads to neutral Neutral (pH 7) mod_helix Moderate α-helicity neutral->mod_helix leads to alkaline Alkaline (pH 8) high_helix Higher α-helicity alkaline->high_helix leads to reduced_activity Reduced Activity low_helix->reduced_activity results in potent_activity Potent Activity mod_helix->potent_activity results in enhanced_activity Enhanced Activity high_helix->enhanced_activity results in

Caption: Relationship between pH, this compound Structure, and Antimicrobial Activity.

Signaling_Pathway_Anticancer_Hypothesis cluster_environment Tumor Microenvironment cluster_peptide This compound cluster_cell Cancer Cell acidic_ph Acidic pH esculentin This compound (Increased Positive Charge) acidic_ph->esculentin influences membrane Anionic Cell Membrane Components esculentin->membrane interacts with disruption Membrane Disruption membrane->disruption leads to apoptosis Apoptosis / Necrosis disruption->apoptosis induces

Caption: Hypothetical Mechanism of this compound Anticancer Activity in an Acidic Tumor Microenvironment.

References

Technical Support Center: Enhancing Esculentin-2L's Antimicrobial Potency

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on modifying the Esculentin-2L peptide sequence to enhance its antimicrobial potency.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a promising candidate for antimicrobial peptide (AMP) development?

This compound is a cationic antimicrobial peptide belonging to the esculentin-2 family, originally isolated from the skin secretions of amphibians. Its broad-spectrum activity against various pathogens, including antibiotic-resistant strains, makes it an attractive template for developing new antimicrobial agents. Modifications to its sequence can potentially enhance its potency, selectivity, and stability.

Q2: What are the key physicochemical properties of this compound that influence its antimicrobial activity?

The antimicrobial efficacy of this compound and its analogs is primarily governed by a balance of three key properties:

  • Cationicity (Net Positive Charge): A higher net positive charge generally enhances the initial electrostatic attraction to the negatively charged bacterial membranes, which is a crucial first step in its mechanism of action.

  • Hydrophobicity: The presence of hydrophobic residues allows the peptide to insert into and disrupt the bacterial cell membrane. An optimal level of hydrophobicity is crucial, as excessive hydrophobicity can lead to non-specific toxicity towards mammalian cells.

  • α-Helicity: Upon interacting with bacterial membranes, this compound adopts an α-helical secondary structure. This amphipathic helix, with distinct hydrophobic and hydrophilic faces, is essential for membrane perturbation and subsequent cell death.

Q3: What are common strategies to modify the this compound sequence to improve its antimicrobial potency?

Several strategies can be employed to enhance the antimicrobial activity of this compound:

  • Increasing Cationicity: Substituting neutral or acidic amino acids with basic residues like Lysine (K) or Arginine (R) can increase the net positive charge, improving bacterial membrane targeting. For instance, the [D20K, D27K] analog of Esculentin-2CHa showed a modest increase in potency against several microorganisms[1].

  • Optimizing Hydrophobicity: Strategic substitution with hydrophobic amino acids can enhance membrane interaction. However, this must be carefully balanced to avoid increasing hemolytic activity.

  • Truncation: Removing specific domains of the peptide can sometimes improve its therapeutic index. However, studies on Esculentin-2EM have shown that truncation can also lead to a substantial decrease in antimicrobial activity[2].

  • Amino Acid Substitution: Replacing specific amino acids can stabilize the α-helical structure or improve resistance to proteases. For example, substituting a tryptophanyl residue in a 23-residue Esculentin-2EM analog helped recover some of the parent peptide's antimicrobial activity[2].

  • C-terminal Amidation: Amidation of the C-terminus can increase the peptide's net positive charge and enhance its stability and antimicrobial activity, as seen with Esculentin-2 HYba1 and Esculentin-2 HYba2 analogs[3].

Troubleshooting Guides

Peptide Synthesis and Purification

Q4: I am having trouble with the solid-phase peptide synthesis (SPPS) of my this compound analog, resulting in a low yield. What could be the cause and how can I troubleshoot it?

Low yield in SPPS can stem from several factors. Here's a systematic approach to troubleshooting:

  • Incomplete Deprotection or Coupling:

    • Issue: The Fmoc protecting group may not be completely removed, or the incoming amino acid may not couple efficiently, leading to truncated or deletion sequences.

    • Solution: Ensure fresh deprotection and coupling reagents. For difficult couplings, consider double coupling or using a stronger coupling agent like HATU. Perform a ninhydrin test to confirm complete coupling after each step.

  • Peptide Aggregation:

    • Issue: Hydrophobic this compound analogs can aggregate on the resin, hindering reagent access.

    • Solution: Use a more polar solvent like N-methyl-2-pyrrolidone (NMP) instead of dimethylformamide (DMF). Incorporating a pseudo-proline dipeptide at specific sites can disrupt secondary structure formation and reduce aggregation.

  • Steric Hindrance:

    • Issue: Bulky amino acids in your sequence can sterically hinder the coupling reaction.

    • Solution: Increase the coupling time and/or use a higher excess of amino acid and coupling reagents.

Q5: My synthetic this compound analog is difficult to purify using reverse-phase HPLC. What are some common issues and solutions?

HPLC purification of peptides can be challenging. Here are some common problems and their solutions:

  • Poor Peak Shape (Tailing or Broadening):

    • Issue: This can be caused by interactions between the peptide and residual silanols on the column.

    • Solution: Use a column specifically designed for peptide separations. Ensure the mobile phase contains an ion-pairing agent like trifluoroacetic acid (TFA) at a concentration of ~0.1% to improve peak shape.

  • Peptide Not Eluting or Eluting in the Void Volume:

    • Issue: Highly hydrophobic peptides may bind irreversibly to the column, while very hydrophilic peptides may not be retained.

    • Solution: For hydrophobic peptides, a shallower gradient and a stronger organic solvent like acetonitrile may be needed. For hydrophilic peptides, a less hydrophobic column (e.g., C4 or C8) or a different ion-pairing agent might be necessary.

  • Co-elution of Impurities:

    • Issue: Impurities with similar hydrophobicity to the target peptide can be difficult to separate.

    • Solution: Optimize the gradient slope. A shallower gradient around the elution time of your peptide can improve resolution. You can also try a different stationary phase or organic solvent.

Antimicrobial and Cytotoxicity Assays

Q6: The Minimum Inhibitory Concentration (MIC) values for my modified this compound are inconsistent. What could be affecting the reproducibility of my assay?

Inconsistent MIC values can arise from several experimental variables:

  • Inoculum Preparation: Ensure a consistent bacterial starting concentration (typically ~5 x 10^5 CFU/mL) in the mid-logarithmic growth phase. Variations in the inoculum size can significantly impact MIC results.

  • Peptide Solubility and Aggregation: Ensure your peptide is fully dissolved in the assay medium. Undissolved peptide will lead to an underestimation of the true concentration. Consider using a low concentration of a co-solvent like DMSO if necessary, but be sure to include a solvent control.

  • Media Composition: The presence of salts and other components in the culture medium can interfere with the activity of cationic AMPs. Use a low-salt medium like Mueller-Hinton Broth (MHB) for consistent results.

  • Plate Type: Some peptides can adhere to the surface of standard polystyrene microtiter plates. Using low-protein-binding plates can mitigate this issue.

Q7: My modified this compound analog shows high antimicrobial activity but also high hemolytic activity. How can I improve its selectivity?

High hemolytic activity is a common challenge in AMP development. Here are some strategies to improve the therapeutic index:

  • Optimize Cationicity and Hydrophobicity: While high charge and hydrophobicity can increase antimicrobial activity, they can also lead to increased lysis of mammalian cells. A systematic study of analogs with varying charge and hydrophobicity can help identify a sequence with a better balance.

  • Introduce D-Amino Acids: Strategic placement of D-amino acids can disrupt the peptide's structure in a way that reduces its interaction with zwitterionic mammalian cell membranes while maintaining its activity against negatively charged bacterial membranes.

  • Modify the Hydrophobic Face: Altering the composition of the hydrophobic face of the α-helix can influence its interaction with different membrane types. Reducing the size or hydrophobicity of certain residues may decrease hemolysis.

Data Presentation

Table 1: Antimicrobial Activity (MIC in µM) of this compound Analogs
PeptideS. aureusA. baumanniiS. maltophiliaE. coliP. aeruginosaReference
Esculentin-2CHa≤6≤6≤6>50>50[1]
Esc(1-21)>50--3.121.56[4]
Esc(1-21)ε5>50--6.253.12[4]
Esc(1-21)ε9>50--6.253.12[4]
Esc(1-21)ε10>50--6.253.12[4]
Esc(1-21)ε12>50--2512.5[4]
Esc(1-21)ε20>50--3.121.56[4]
[D20K, D27K]-Esc-2CHa≤1.5≤1.5≤1.5>50>50[1]
Linearized Esc-2EM≤6.25--≥75.0≥75.0[5]
Table 2: Cytotoxicity of this compound Analogs
PeptideHemolytic Activity (LC50 in µM)Cytotoxicity against A549 cells (LC50 in µM)Reference
Esculentin-2CHa15010[1]
Esc(1-21)>50-[4]
Esc(1-21)ε5>50-[4]
Esc(1-21)ε9>50-[4]
Esc(1-21)ε10>50-[4]
Esc(1-21)ε12>50-[4]
Esc(1-21)ε20>50-[4]
[D20K, D27K]-Esc-2CHa113[1]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of this compound Analogs

This protocol outlines a general procedure for Fmoc-based SPPS.

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Add 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).

  • Amino Acid Coupling:

    • Dissolve the Fmoc-protected amino acid (4 eq.), HCTU (3.9 eq.), and DIPEA (8 eq.) in DMF.

    • Add the coupling solution to the resin and agitate for 1-2 hours.

    • Perform a ninhydrin test to ensure complete coupling. If the test is positive, repeat the coupling step.

  • Washing: Wash the resin with DMF (5 times) and DCM (3 times).

  • Repeat: Repeat steps 2-4 for each amino acid in the sequence.

  • Cleavage and Deprotection:

    • Wash the final peptide-resin with DCM.

    • Add a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) to the resin.

    • Agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide in cold diethyl ether.

    • Centrifuge to pellet the peptide and wash with cold ether.

  • Purification: Purify the crude peptide by reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the peptide using mass spectrometry and analytical HPLC.

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay
  • Prepare Bacterial Inoculum:

    • Inoculate a single bacterial colony into a suitable broth (e.g., MHB) and incubate overnight at 37°C.

    • Dilute the overnight culture in fresh broth to an OD₆₀₀ of 0.08-0.1 (equivalent to ~1-2 x 10⁸ CFU/mL).

    • Further dilute the culture to a final concentration of ~1 x 10⁶ CFU/mL.

  • Prepare Peptide Dilutions:

    • Prepare a stock solution of the peptide in sterile water or a suitable buffer.

    • Perform a two-fold serial dilution of the peptide in the assay broth in a 96-well microtiter plate.

  • Inoculation: Add an equal volume of the prepared bacterial inoculum to each well, resulting in a final bacterial concentration of ~5 x 10⁵ CFU/mL.

  • Controls: Include a positive control (bacteria without peptide) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the peptide that completely inhibits visible bacterial growth.

Protocol 3: Hemolytic Activity Assay
  • Prepare Erythrocyte Suspension:

    • Obtain fresh human red blood cells (hRBCs).

    • Wash the hRBCs three times with phosphate-buffered saline (PBS) by centrifugation.

    • Resuspend the packed hRBCs in PBS to a final concentration of 4% (v/v).

  • Prepare Peptide Dilutions: Prepare serial dilutions of the peptide in PBS.

  • Incubation:

    • In a 96-well plate, add the peptide dilutions and the hRBC suspension.

    • Include a positive control (0.1% Triton X-100 for 100% hemolysis) and a negative control (PBS for 0% hemolysis).

    • Incubate the plate at 37°C for 1 hour.

  • Centrifugation: Centrifuge the plate to pellet the intact hRBCs.

  • Measure Hemolysis:

    • Transfer the supernatant to a new 96-well plate.

    • Measure the absorbance of the supernatant at 450 nm, which corresponds to the release of hemoglobin.

  • Calculate Percent Hemolysis:

    • Percent Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100.

    • The LC50 is the peptide concentration that causes 50% hemolysis.

Protocol 4: MTT Cytotoxicity Assay
  • Cell Seeding: Seed mammalian cells (e.g., A549) in a 96-well plate at a density of ~1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Peptide Treatment:

    • Prepare serial dilutions of the peptide in cell culture medium.

    • Remove the old medium from the cells and add the peptide dilutions.

    • Incubate for 24-48 hours at 37°C in a CO₂ incubator.

  • MTT Addition:

    • Add MTT solution (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.

    • Incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Measure Absorbance: Measure the absorbance at 570 nm using a microplate reader.

  • Calculate Cell Viability:

    • Percent Viability = (Abs_treated_cells / Abs_untreated_cells) * 100.

    • The IC50 is the peptide concentration that reduces cell viability by 50%.

Visualizations

Experimental_Workflow cluster_synthesis Peptide Synthesis & Purification cluster_activity Biological Activity Assessment cluster_analysis Data Analysis SPPS Solid-Phase Peptide Synthesis Cleavage Cleavage from Resin SPPS->Cleavage Purification HPLC Purification Cleavage->Purification Characterization Mass Spec & Analytical HPLC Purification->Characterization MIC Antimicrobial Activity (MIC Assay) Characterization->MIC Hemolysis Hemolytic Activity Assay Characterization->Hemolysis Cytotoxicity Cytotoxicity Assay (MTT) Characterization->Cytotoxicity SAR Structure-Activity Relationship Analysis MIC->SAR Hemolysis->SAR Cytotoxicity->SAR

Caption: Workflow for developing and evaluating modified this compound peptides.

MIC_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout bacterial_culture Overnight Bacterial Culture inoculum_prep Prepare Standardized Inoculum bacterial_culture->inoculum_prep plate_setup Add Peptide and Inoculum to 96-well Plate inoculum_prep->plate_setup peptide_dilution Serial Dilution of Peptide peptide_dilution->plate_setup incubation Incubate at 37°C for 18-24h plate_setup->incubation visual_inspection Visual Inspection for Growth incubation->visual_inspection od_measurement Measure OD600 (Optional) incubation->od_measurement mic_determination Determine MIC visual_inspection->mic_determination od_measurement->mic_determination

Caption: Step-by-step workflow for the Minimum Inhibitory Concentration (MIC) assay.

SAR_Logic cluster_properties Physicochemical Properties cluster_outcomes Biological Outcomes modification Peptide Modification charge Increase Cationicity modification->charge hydrophobicity Optimize Hydrophobicity modification->hydrophobicity structure Stabilize α-Helix modification->structure potency Enhanced Antimicrobial Potency charge->potency selectivity Improved Selectivity (Low Cytotoxicity) charge->selectivity hydrophobicity->potency toxicity Increased Cytotoxicity hydrophobicity->toxicity structure->potency

Caption: Key relationships in modifying this compound for enhanced potency.

References

Development of Esculentin-2L analogs with improved therapeutic index

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working on the development of Esculentin-2L analogs with an improved therapeutic index.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental process.

Issue: Low Yield or Purity of a Synthesized this compound Analog

  • Question: I am synthesizing an this compound analog using solid-phase peptide synthesis (SPPS), but I am consistently getting low yields and poor purity. What could be the cause and how can I troubleshoot this?

  • Answer: Low yield and purity in SPPS are common challenges, often stemming from the peptide's sequence and synthesis conditions.[1][2] Here are some potential causes and solutions:

    • Peptide Aggregation: Hydrophobic residues in your this compound analog can lead to peptide aggregation on the resin, hindering coupling efficiency.[1][2]

      • Troubleshooting:

        • Incorporate pseudoproline dipeptides or other modified amino acids to disrupt secondary structure formation.[1]

        • Use a more specialized resin, such as a PEG-based resin, which can improve solvation and reduce aggregation.[2]

        • Consider microwave-assisted synthesis to improve coupling efficiency for difficult sequences.[1]

    • Difficult Couplings: Certain amino acid couplings are inherently slow and can lead to incomplete reactions.

      • Troubleshooting:

        • Increase the coupling reaction time or perform a double coupling for problematic residues.[2][3]

        • Use a more potent coupling reagent, such as HCTU, and ensure all reagents are of high quality.[1][3]

    • Improper Cleavage: The final cleavage from the resin can also introduce impurities if not optimized.

      • Troubleshooting:

        • Ensure you are using the correct cleavage cocktail for the protecting groups on your amino acids.

        • Optimize the cleavage time to ensure complete removal of protecting groups without degrading the peptide.

Issue: Inconsistent or Non-Reproducible Antimicrobial Susceptibility Testing (AST) Results

  • Question: My antimicrobial susceptibility testing (AST) results for this compound analogs are highly variable between experiments. Why is this happening and how can I improve reproducibility?

  • Answer: Standard AST methods designed for conventional antibiotics are often not suitable for antimicrobial peptides (AMPs) like this compound analogs, leading to inconsistent results.[4][5] Key factors to consider are:

    • Media Composition: The presence of certain ions (e.g., Ca²⁺, Mg²⁺) and serum components in standard media like Mueller-Hinton Broth (MHB) can interfere with the activity of cationic AMPs.[6]

      • Troubleshooting:

        • Test your analogs in a low-salt, serum-free medium to better reflect their intrinsic activity.

        • Consider using a more physiologically relevant medium that mimics the environment of the intended application (e.g., artificial urine or lung fluid).[4][7]

    • Peptide Stability and Purity: AMPs can be susceptible to degradation by proteases or can stick to plasticware, reducing the effective concentration in the assay.[4][7]

      • Troubleshooting:

        • Verify the purity and concentration of your peptide stock before each experiment.

        • Use low-binding microplates and pipette tips to minimize peptide loss.

    • Inoculum Effect: The starting density of the bacterial inoculum can significantly impact the Minimum Inhibitory Concentration (MIC) value.[8]

      • Troubleshooting:

        • Strictly standardize the inoculum preparation and bacterial concentration for each experiment.

Frequently Asked Questions (FAQs)

1. What is the therapeutic index and why is it important for this compound analogs?

The therapeutic index (TI) is a quantitative measure of the safety of a drug. It is typically calculated as the ratio of the concentration of the drug that is toxic to host cells to the concentration that is effective against the target pathogen. A higher TI indicates a safer drug. For this compound analogs, the goal is to maximize antimicrobial activity while minimizing toxicity to mammalian cells, such as red blood cells (hemolysis) and other cell types (cytotoxicity).

2. How can I improve the therapeutic index of my this compound analog?

Improving the therapeutic index involves modifying the peptide's structure to enhance its selectivity for microbial membranes over host cell membranes. Common strategies include:

  • Amino Acid Substitutions: Replacing certain amino acids can alter the peptide's charge, hydrophobicity, and amphipathicity, which are key determinants of its activity and toxicity. For example, increasing the net positive charge can enhance antimicrobial activity, but may also increase hemolytic activity.[9]

  • Truncation: Removing portions of the peptide, such as the N- or C-terminus, can sometimes reduce cytotoxicity without significantly compromising antimicrobial potency.[9][10]

  • Fatty Acid Conjugation: Attaching a fatty acid chain can improve the peptide's interaction with bacterial membranes and in some cases, increase its resistance to degradation.[11]

3. What are the key structure-activity relationships for Esculentin-2 peptides?

Structure-activity relationship (SAR) studies on Esculentin-2 peptides have revealed several key features:

  • N-terminal Hydrophobicity: The hydrophobic character of the N-terminal region is crucial for antimicrobial and cytotoxic activity.[9]

  • Cationicity: A net positive charge is important for the initial interaction with negatively charged bacterial membranes. Increasing cationicity can enhance antimicrobial potency but may also increase toxicity to host cells.[9]

  • C-terminal Cyclic Domain: The cyclic C-terminal domain in some Esculentin-2 peptides contributes to their overall activity and stability. Its removal can lead to a decrease in both antimicrobial and cytotoxic effects.[9]

Data Presentation

Table 1: Therapeutic Index of this compound and Representative Analogs

PeptideSequenceMIC (µM) vs. S. aureusHC₅₀ (µM)Therapeutic Index (HC₅₀/MIC)
Esculentin-2CHaGFSSIFRGVAKFASKGLGKDLAKLGVDLVACKISKQC≤6150>25
Esc(1-21)GFSSIFRGVAKFASKGLGKDL~16>50>3.1
[D20K, D27K]Esc-2CHaGFSSIFRGVAKFASKGLGKKKLAKLGVKLVACKISKQC≤1.511~7.3

Note: Data is compiled from published studies and may vary depending on the specific experimental conditions. MIC (Minimum Inhibitory Concentration) is the lowest concentration of the peptide that inhibits visible bacterial growth. HC₅₀ (Hemolytic Concentration 50%) is the concentration of the peptide that causes 50% hemolysis of red blood cells.

Experimental Protocols

1. Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is a general guideline and should be optimized for the specific bacterial strains and peptides being tested.

  • Preparation of Bacterial Inoculum:

    • A single colony of the test bacterium is inoculated into a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth or a custom low-salt medium) and incubated overnight at 37°C with shaking.

    • The overnight culture is diluted in fresh broth to achieve a starting concentration of approximately 5 x 10⁵ CFU/mL.

  • Peptide Preparation:

    • A stock solution of the this compound analog is prepared in a suitable solvent (e.g., sterile water or 0.01% acetic acid).

    • Serial twofold dilutions of the peptide are prepared in the assay broth in a 96-well microtiter plate.

  • Incubation:

    • An equal volume of the bacterial inoculum is added to each well containing the peptide dilutions.

    • The plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is determined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.

2. Hemolysis Assay

This assay measures the lytic activity of the peptide against red blood cells (RBCs).

  • Preparation of Red Blood Cells:

    • Fresh human or animal blood is collected in tubes containing an anticoagulant (e.g., EDTA).

    • The blood is centrifuged to pellet the RBCs, and the plasma is discarded.

    • The RBCs are washed several times with phosphate-buffered saline (PBS) until the supernatant is clear.

    • A final suspension of RBCs (e.g., 2% v/v) is prepared in PBS.

  • Peptide Incubation:

    • Serial dilutions of the this compound analog are prepared in PBS in a 96-well plate.

    • An equal volume of the RBC suspension is added to each well.

    • Positive (1% Triton X-100 for 100% hemolysis) and negative (PBS only) controls are included.

  • Incubation and Measurement:

    • The plate is incubated at 37°C for 1 hour.

    • The plate is then centrifuged to pellet the intact RBCs.

    • The supernatant is carefully transferred to a new plate, and the absorbance is measured at a wavelength corresponding to hemoglobin release (e.g., 415 nm or 540 nm).[12]

  • Calculation of Hemolysis:

    • The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100

3. Cytotoxicity Assay (MTT Assay)

This assay assesses the effect of the peptide on the viability of mammalian cells.

  • Cell Culture:

    • Mammalian cells (e.g., HEK293, HaCaT) are seeded in a 96-well plate at a suitable density and allowed to adhere overnight.

  • Peptide Treatment:

    • The culture medium is replaced with fresh medium containing serial dilutions of the this compound analog.

    • Cells are incubated for a defined period (e.g., 24 hours).

  • MTT Addition and Incubation:

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.

  • Solubilization and Measurement:

    • A solubilization solution (e.g., DMSO or a detergent-based solution) is added to each well to dissolve the formazan crystals.

    • The absorbance is measured at a wavelength of approximately 570 nm.

  • Calculation of Cell Viability:

    • Cell viability is expressed as a percentage of the untreated control cells.

Visualizations

Experimental_Workflow cluster_synthesis Peptide Synthesis & Purification cluster_activity Biological Activity Assays cluster_analysis Data Analysis SPPS Solid-Phase Peptide Synthesis Cleavage Cleavage & Deprotection SPPS->Cleavage Purification HPLC Purification Cleavage->Purification Characterization Mass Spectrometry Purification->Characterization AST Antimicrobial Susceptibility Testing (MIC Determination) Characterization->AST Hemolysis Hemolysis Assay (HC₅₀ Determination) Characterization->Hemolysis Cytotoxicity Cytotoxicity Assay (IC₅₀ Determination) Characterization->Cytotoxicity TI Therapeutic Index Calculation (HC₅₀ / MIC) AST->TI Hemolysis->TI

Caption: Experimental workflow for the development and evaluation of this compound analogs.

Troubleshooting_AST cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions Problem Inconsistent AST Results Media Inappropriate Media (High Salt/Serum) Problem->Media Stability Peptide Instability/ Adsorption Problem->Stability Inoculum Inoculum Variability Problem->Inoculum Media_Sol Use Low-Salt/ Physiological Media Media->Media_Sol Stability_Sol Verify Purity/ Use Low-Binding Plates Stability->Stability_Sol Inoculum_Sol Standardize Inoculum Preparation Inoculum->Inoculum_Sol SAR_Esculentin2L cluster_properties Key Properties cluster_factors Structural Factors Peptide This compound Analog Antimicrobial Antimicrobial Activity Peptide->Antimicrobial Cytotoxicity Cytotoxicity Peptide->Cytotoxicity Charge Net Positive Charge Antimicrobial->Charge positively correlated Hydrophobicity Hydrophobicity Antimicrobial->Hydrophobicity influences Amphipathicity Amphipathicity Antimicrobial->Amphipathicity crucial for Cytotoxicity->Charge can be positively correlated Cytotoxicity->Hydrophobicity influences

References

Technical Support Center: Esculentin-2L Stability in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Esculentin-2L in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in cell culture a concern?

This compound is a cationic antimicrobial peptide (AMP) with potent activity against a broad spectrum of pathogens. In cell culture experiments designed to evaluate its efficacy or mechanism of action, maintaining its structural integrity is crucial. Degradation of this compound can lead to a loss of biological activity, resulting in inaccurate and misleading experimental outcomes. The complex composition of cell culture media, which may contain proteases and other reactive components, presents a significant challenge to the stability of this peptide.

Q2: What are the primary mechanisms of this compound degradation in cell culture media?

The degradation of this compound in cell culture media can occur through several mechanisms:

  • Proteolytic Degradation: Cell culture media, especially when supplemented with serum, contains proteases that can cleave peptide bonds in this compound. Additionally, cells themselves can secrete proteases into the medium, contributing to degradation.

  • Oxidation: Certain amino acid residues within the this compound sequence are susceptible to oxidation by reactive oxygen species that may be present in the media or generated by cellular metabolic activity.

  • Hydrolysis: Peptide bonds can undergo hydrolysis, particularly at acidic or alkaline pH values, leading to the cleavage of the peptide chain.

  • Adsorption: Peptides can adsorb to the surfaces of cell culture vessels (e.g., plastic flasks and plates), reducing the effective concentration in the medium.

Q3: How can I minimize proteolytic degradation of this compound?

Several strategies can be employed to minimize proteolytic degradation:

  • Use Serum-Free Media: If compatible with your cell line, using serum-free media can significantly reduce the concentration of exogenous proteases.

  • Heat-Inactivate Serum: If serum is required, heat-inactivating it (typically at 56°C for 30 minutes) can denature many of the complement proteins and some proteases, though it may not eliminate all proteolytic activity.

  • Add Protease Inhibitors: A cocktail of broad-spectrum protease inhibitors can be added to the cell culture medium. It is essential to ensure that the inhibitors themselves do not interfere with the experimental assay or exhibit cytotoxicity.

  • Peptide Modification: For long-term studies, consider using a more stable, synthetically modified version of this compound, such as one with D-amino acid substitutions at cleavage sites or cyclization, which can enhance resistance to proteolysis.

Q4: What are the optimal storage and handling conditions for this compound to prevent degradation?

Proper storage and handling are critical for maintaining the stability of this compound:

  • Storage of Lyophilized Peptide: Store lyophilized this compound at -20°C or -80°C in a desiccated environment.

  • Reconstitution: Reconstitute the peptide in a sterile, high-purity solvent (e.g., sterile water or a buffer recommended by the supplier). For stock solutions, use a concentration that is high enough to minimize adsorption to the vial surface.

  • Storage of Stock Solutions: Aliquot the reconstituted stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

  • Working Solutions: Prepare working solutions fresh for each experiment by diluting the stock solution in the appropriate cell culture medium immediately before use.

Troubleshooting Guides

Problem 1: Loss of this compound activity over time in my cell culture experiment.
Possible Cause Troubleshooting Steps
Proteolytic Degradation 1. Switch to serum-free or reduced-serum media if your cell line permits. 2. Use heat-inactivated serum. 3. Add a broad-spectrum protease inhibitor cocktail to your culture medium. Ensure the inhibitors are compatible with your cells and assay. 4. Reduce the incubation time of your experiment if possible. 5. Assess the stability of this compound in your specific cell culture setup using the protocol provided below.
Chemical Instability (Oxidation/Hydrolysis) 1. Ensure the pH of your cell culture medium is within the optimal range for peptide stability (typically neutral pH). 2. Minimize exposure of the peptide solution to light and atmospheric oxygen. 3. Consider supplementing the medium with antioxidants like N-acetylcysteine, but verify their compatibility with your experiment.
Adsorption to Labware 1. Use low-protein-binding microplates and tubes. 2. Include a non-ionic surfactant (e.g., Tween-20 at a very low concentration, ~0.01%) in your buffers if it does not affect your cells or the peptide's activity. Test for interference beforehand. 3. Prepare slightly higher concentrations of the peptide to compensate for potential loss due to adsorption.
Incorrect Storage/Handling 1. Review your storage and handling procedures. Ensure lyophilized peptide is stored at or below -20°C and protected from moisture. 2. Avoid multiple freeze-thaw cycles of stock solutions by preparing single-use aliquots. 3. Prepare working solutions fresh for each experiment.
Problem 2: High variability in experimental results with this compound.
Possible Cause Troubleshooting Steps
Inconsistent Peptide Concentration 1. Ensure accurate and consistent pipetting when preparing stock and working solutions. 2. Quantify the concentration of your stock solution spectrophotometrically if possible. 3. Follow a strict protocol for the preparation of working solutions immediately before each experiment.
Batch-to-Batch Variation in Media/Serum 1. Use the same lot of cell culture medium and serum for a set of related experiments. 2. If changing lots, perform a bridging study to ensure consistency in this compound activity.
Cellular Factors 1. Ensure consistent cell seeding density and confluency, as protease secretion can vary with cell number and state. 2. Monitor cell viability and morphology throughout the experiment to rule out cytotoxicity-related variability.

Data Presentation

Table 1: Factors Influencing this compound Stability in Cell Culture

FactorHigh Stability ConditionLow Stability ConditionRationale
Serum Presence Serum-free or reduced serum (e.g., 1-2%)High serum concentration (e.g., 10-20%)Serum is a major source of proteases that can degrade peptides.
Serum Treatment Heat-inactivated serumNon-heat-inactivated serumHeat inactivation denatures some proteases, reducing their activity.
Protease Inhibitors PresentAbsentInhibitors block the activity of proteases, preventing peptide cleavage.
pH of Medium Neutral pH (7.2-7.4)Acidic (<6.5) or alkaline (>8.0) pHExtreme pH values can accelerate hydrolysis of peptide bonds.
Incubation Time Short (e.g., < 24 hours)Long (e.g., > 48 hours)Longer exposure to degradative enzymes and conditions increases degradation.
Storage of Solutions Single-use aliquots, frozen (-20°C or -80°C)Repeated freeze-thaw cycles, storage at 4°CMinimizes physical and chemical degradation of the peptide in solution.

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Cell Culture Medium by RP-HPLC

This protocol allows for the quantification of intact this compound over time in a specific cell culture medium.

Materials:

  • This compound

  • Cell culture medium of interest (with and without serum/cells)

  • Sterile, low-protein-binding microcentrifuge tubes

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column

  • Acetonitrile (ACN), HPLC grade

  • Trifluoroacetic acid (TFA), HPLC grade

  • Sterile, deionized water

Procedure:

  • Preparation of this compound Solution: Prepare a stock solution of this compound in sterile water. Spike the cell culture medium (test medium) to a final concentration of 10 µg/mL. Prepare a control solution of this compound at the same concentration in sterile water.

  • Incubation: Incubate the test medium and control solution at 37°C in a CO₂ incubator (if required for the medium).

  • Time-Point Sampling: At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), collect an aliquot (e.g., 100 µL) from the test medium and the control solution.

  • Sample Preparation:

    • To precipitate proteins, add an equal volume of 10% TFA in ACN to each sample.

    • Vortex briefly and incubate at 4°C for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube for HPLC analysis.

  • RP-HPLC Analysis:

    • Inject the prepared samples onto the C18 column.

    • Use a linear gradient of mobile phase A (0.1% TFA in water) and mobile phase B (0.1% TFA in ACN). A typical gradient might be 5-95% B over 30 minutes.

    • Monitor the elution profile at 214 nm or 280 nm.

  • Data Analysis:

    • Identify the peak corresponding to intact this compound based on the retention time of the control sample at time 0.

    • Calculate the peak area of the intact this compound at each time point.

    • Determine the percentage of remaining this compound at each time point relative to the initial concentration (time 0).

    • Plot the percentage of remaining peptide against time to determine the degradation kinetics and half-life.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling cluster_analysis Analysis prep_peptide Prepare this compound Stock Solution prep_media Spike Cell Culture Medium prep_peptide->prep_media incubate Incubate at 37°C prep_media->incubate sample Collect Aliquots at Time Points (0, 2, 4, 8, 24h) incubate->sample precipitate Protein Precipitation (TFA/ACN) sample->precipitate centrifuge Centrifugation precipitate->centrifuge hplc RP-HPLC Analysis centrifuge->hplc data_analysis Data Analysis (Peak Area vs. Time) hplc->data_analysis signaling_pathway Esculentin This compound Membrane Cell Membrane Disruption Esculentin->Membrane Direct Interaction IonFlux Ion Flux (Ca²⁺, K⁺) Membrane->IonFlux Inflammation Inflammatory Response (e.g., Cytokine Release) Membrane->Inflammation ROS Reactive Oxygen Species (ROS) Generation IonFlux->ROS Mito Mitochondrial Stress ROS->Mito Caspase Caspase Activation Mito->Caspase Apoptosis Apoptosis / Necrosis Caspase->Apoptosis

Troubleshooting Unexpected Results in Esculentin-2L Cytotoxicity Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during Esculentin-2L cytotoxicity assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its expected effect on cancer cells?

This compound is a peptide with known anti-cancer properties. It is expected to induce cytotoxicity in cancer cells through mechanisms such as apoptosis (programmed cell death) and cell cycle arrest.[1][2] The specific effects, such as the concentration required to inhibit cell growth by 50% (IC50), can vary between different cell lines.[3][4][5]

Q2: I am observing higher cell viability at higher concentrations of this compound. What could be the cause?

This counterintuitive result can sometimes occur in MTT assays. It may be due to the compound causing an increase in cellular metabolic activity at certain concentrations, which can be misinterpreted as higher viability.[6] It is also possible that the compound is interfering with the assay chemistry itself.[6] Consider using a different cytotoxicity assay, such as one based on LDH release or trypan blue exclusion, to confirm the results.[7][8]

Q3: My results are inconsistent between experiments. What are the common sources of variability in cytotoxicity assays?

Inconsistent results in cytotoxicity assays can stem from several factors:

  • Pipetting Errors: Inaccurate or inconsistent pipetting can lead to significant variations in cell seeding density and reagent volumes.[9][10]

  • Cell Seeding: Uneven cell distribution in the wells can cause variability. It's crucial to ensure a homogenous cell suspension before and during seeding.[9]

  • Edge Effects: Wells on the outer edges of a 96-well plate are prone to evaporation, which can affect cell growth and lead to inaccurate readings.[10][11] It is often recommended to fill the outer wells with sterile water or media and not use them for experimental samples.[10]

  • Contamination: Biological or chemical contamination can significantly impact cell health and assay results.[12]

  • Improper Reagent Storage: Incorrect storage of reagents can lead to their degradation and loss of efficacy.[12]

Q4: How do I differentiate between apoptosis and necrosis in my this compound treated cells?

Apoptosis is a programmed cell death characterized by cell shrinkage, membrane blebbing, and the formation of apoptotic bodies, without causing inflammation.[13][14][15][16] Necrosis is a form of cell death resulting from acute injury, leading to cell swelling, membrane rupture, and release of cellular contents, which triggers an inflammatory response.[13][14][15][16] Specific assays can differentiate between these two processes. For example, Annexin V staining can identify apoptotic cells, while propidium iodide (PI) staining can identify necrotic cells.[1]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High background absorbance in control wells Contamination of media or reagents.Use fresh, sterile media and reagents. Filter-sterilize all solutions.[12]
Insufficient washing of cells before adding solubilizing agent in an MTT assay.Optimize the wash steps to ensure complete removal of media containing phenol red.[11]
Air bubbles in the wells.Carefully inspect wells for bubbles and remove them with a sterile pipette tip or needle before reading the plate.[17]
Inconsistent readings across replicate wells Uneven cell seeding.Ensure the cell suspension is thoroughly mixed before and during plating.[9]
Pipetting inaccuracies.Calibrate pipettes regularly and use proper pipetting techniques.
Edge effects in the microplate.Avoid using the outermost wells for experimental samples. Fill them with sterile liquid to maintain humidity.[10][11]
Low signal or no response to this compound Incorrect drug concentration.Verify the calculations for your serial dilutions and ensure the stock solution was prepared correctly.[12]
Suboptimal cell health or passage number.Use cells within their optimal passage range and ensure they are healthy and actively dividing before starting the experiment.[12]
Inappropriate assay for the mechanism of action.If this compound induces a non-metabolic form of cell death, an MTT assay may not be suitable. Consider alternative assays like LDH or trypan blue.[8]
Unexpected cell morphology Contamination.Check for signs of bacterial or fungal contamination under a microscope.
Cellular stress due to experimental conditions.Ensure optimal cell culture conditions (temperature, CO2, humidity).[7]

Quantitative Data Summary

Table 1: IC50 Values of Esculentin Peptides in Various Cell Lines

PeptideCell LineIC50 (µM)Reference
Esculentin-2CHaA549 (human non-small cell lung adenocarcinoma)10[3][4]
Esculentin-2CHaHuman erythrocytes150 (LC50)[3][4]
[D20K, D27K] analog of Esculentin-2CHaA549 (human non-small cell lung adenocarcinoma)3[3][4]
[D20K, D27K] analog of Esculentin-2CHaHuman erythrocytes11 (LC50)[3][4]
EsculentinPC-3 (prostate cancer)Decreased metabolic activity to 70-80% at 100-250 µM after 19h[2]

Table 2: Effects of Esculentin on Cell Cycle and Apoptosis

Cell LineTreatmentEffectReference
LoVo (human colon cancer)EsculetinG0/G1 phase cell cycle arrest; Increased apoptosis[1]
PC-3 (prostate cancer)250 µM Esculetin for 48-72hIncreased apoptosis (early and late)[2][18]
PC-3 (prostate cancer)EsculetinNo significant effect on the cell cycle[2][18]
HL-60 (human promyelocytic leukemia)EsculetinG0/G1 cell cycle arrest[19]

Experimental Protocols

MTT Cytotoxicity Assay Protocol

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the peptide. Include untreated cells as a negative control and a vehicle control if a solvent is used.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as DMSO or isopropanol, to dissolve the formazan crystals.[11]

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Annexin V/Propidium Iodide (PI) Apoptosis Assay Protocol

  • Cell Treatment: Treat cells with this compound at the desired concentrations and for the appropriate duration.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Annexin V-positive, PI-negative cells are in early apoptosis.

    • Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

    • Annexin V-negative, PI-positive cells are necrotic.

    • Annexin V-negative, PI-negative cells are viable.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding esculentin_prep This compound Preparation treatment Treatment with this compound esculentin_prep->treatment cell_seeding->treatment incubation Incubation treatment->incubation assay_readout Assay Readout (e.g., MTT) incubation->assay_readout data_collection Data Collection assay_readout->data_collection ic50_calc IC50 Calculation data_collection->ic50_calc

Caption: Experimental workflow for a typical this compound cytotoxicity assay.

apoptosis_pathway esculentin This compound cell_membrane Cell Membrane Interaction esculentin->cell_membrane intrinsic Intrinsic Pathway cell_membrane->intrinsic extrinsic Extrinsic Pathway cell_membrane->extrinsic bax Bax ↑ intrinsic->bax bcl2 Bcl-2 ↓ intrinsic->bcl2 caspase37 Caspase-3/7 Activation extrinsic->caspase37 caspase9 Caspase-9 Activation bax->caspase9 bcl2->caspase9 caspase9->caspase37 parp PARP Cleavage caspase37->parp apoptosis Apoptosis parp->apoptosis

Caption: Simplified signaling pathway of Esculentin-induced apoptosis.

cell_cycle_arrest esculentin Esculentin p53 p53 ↑ esculentin->p53 p21 p21 ↑ esculentin->p21 p27 p27 ↑ esculentin->p27 cyclinD1 Cyclin D1 ↓ esculentin->cyclinD1 cdk4 CDK4 ↓ esculentin->cdk4 p53->p21 G1_S G1/S Transition p21->G1_S p27->G1_S cyclinD1->G1_S cdk4->G1_S arrest G0/G1 Arrest G1_S->arrest

Caption: Signaling pathway of Esculentin-induced G0/G1 cell cycle arrest.

References

Technical Support Center: Optimizing Esculentin-2L for Synergistic Studies with Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on the optimization of Esculentin-2L and its synergistic applications with conventional antibiotics. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a promising candidate for synergistic studies?

This compound is an antimicrobial peptide (AMP) derived from the skin of frogs. It belongs to a family of peptides known for their broad-spectrum antimicrobial activity.[1][2][3] Its potential for synergistic studies stems from its ability to disrupt bacterial membranes.[1] This mechanism can increase the permeability of the bacterial cell to conventional antibiotics, potentially overcoming resistance mechanisms and enhancing the efficacy of existing drugs.[4][5][6]

Q2: Which antibiotics are good candidates for synergistic studies with this compound?

The choice of antibiotic will depend on the target bacteria. Studies have shown promising synergistic or additive effects of esculentin-derived peptides with antibiotics like aztreonam, colistin, and tetracycline against various pathogens, including Pseudomonas aeruginosa and Acinetobacter baumannii. It is recommended to select antibiotics with different mechanisms of action to explore a wider range of potential synergistic interactions.

Q3: What are the primary methods to assess the synergistic effect between this compound and antibiotics?

The two most common in vitro methods for evaluating antimicrobial synergy are the checkerboard assay and the time-kill curve assay.[7][8][9][10] The checkerboard assay determines the Fractional Inhibitory Concentration (FIC) index, which quantifies the nature of the interaction (synergistic, additive, indifferent, or antagonistic).[8][11][12][13] The time-kill curve assay provides a dynamic picture of the bactericidal or bacteriostatic effect of the combination over time.[9][10][14]

Q4: How is the Fractional Inhibitory Concentration Index (FICI) calculated and interpreted?

The FICI is calculated using the following formula:

FICI = FIC of Drug A + FIC of Drug B

Where:

  • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

  • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

The results are typically interpreted as follows[8][11]:

  • Synergy: FICI ≤ 0.5

  • Additive/Indifference: 0.5 < FICI ≤ 4

  • Antagonism: FICI > 4

Troubleshooting Guides

Issue 1: Inconsistent results between checkerboard and time-kill assays.

  • Possible Cause: The checkerboard assay is a static endpoint measurement, while the time-kill assay is dynamic. A combination might appear synergistic in the checkerboard assay by inhibiting growth at 24 hours, but the time-kill assay may reveal that the rate of killing is not significantly enhanced.

  • Troubleshooting Steps:

    • Review Assay Conditions: Ensure that the inoculum size, growth medium, and incubation conditions are consistent between both assays.

    • Time-Kill Sampling Points: For the time-kill assay, include earlier time points (e.g., 2, 4, 6, 8 hours) in addition to the 24-hour reading to capture the dynamics of the interaction.[10]

    • Consider Bacteriostatic vs. Bactericidal Effects: The checkerboard assay primarily measures growth inhibition (bacteriostatic effect), whereas the time-kill assay can differentiate between bacteriostatic and bactericidal activity. A synergistic interaction in the checkerboard assay might not always translate to synergistic killing.[8]

Issue 2: High variability in Minimum Inhibitory Concentration (MIC) values for this compound.

  • Possible Cause: Antimicrobial peptides can be sensitive to experimental conditions.

  • Troubleshooting Steps:

    • Peptide Handling: Ensure proper storage and handling of the this compound peptide stock to avoid degradation. Prepare fresh dilutions for each experiment.

    • Media Composition: The presence of certain salts or serum components in the growth medium can affect the activity of AMPs.[1] Consider using a cation-adjusted Mueller-Hinton broth (CA-MHB) as recommended by CLSI guidelines.

    • Plasticware Adsorption: Peptides can adsorb to the surface of standard polystyrene microtiter plates. Using low-binding plates can help minimize this issue.

Issue 3: No synergistic effect observed with a chosen antibiotic.

  • Possible Cause: The mechanism of action of this compound and the antibiotic may not be complementary for the specific bacterial strain being tested.

  • Troubleshooting Steps:

    • Mechanism of Action: Research the known mechanisms of resistance for the target bacterium against the chosen antibiotic. If the resistance mechanism is not one that this compound can overcome (e.g., enzymatic degradation of the antibiotic in the periplasm), synergy is less likely.

    • Efflux Pump Inhibition: Some esculentin derivatives have been shown to inhibit efflux pumps, which can lead to synergy with antibiotics that are substrates for these pumps.[4] Consider testing antibiotics known to be expelled by efflux pumps in your target organism.

    • Alternative Antibiotics: Test a panel of antibiotics with different mechanisms of action to increase the chances of identifying a synergistic combination.

Data Presentation

Table 1: Minimum Inhibitory Concentrations (MICs) of Esculentin Derivatives and Antibiotics against P. aeruginosa

CompoundStrainMIC (µM)Reference
Esculentin(1-21)ATCC 278534[2]
Esculentin(1-21)Clinical Isolates4-8[1]
KanamycinE. coli K1216[3]
AztreonamP. aeruginosa-[15]
ColistinA. baumannii>4 mg/L (resistant)[15]
TetracyclineP. aeruginosa-[4]

Note: This table provides a summary of reported MIC values. Actual MICs should be determined in your laboratory under your specific experimental conditions.

Table 2: Fractional Inhibitory Concentration Index (FICI) of Esculentin Derivatives in Combination with Antibiotics

PeptideAntibioticBacterial StrainFICIInterpretationReference
Esc(1-21)-1cTetracyclineP. aeruginosa≤ 0.5Synergy
Esc(1-21)-1cAztreonamP. aeruginosa≤ 0.5Synergy[4]
Esc(1-21)ColistinA. baumannii (colistin-resistant)≤ 0.5Synergy

Experimental Protocols

Checkerboard Assay Protocol

This method is used to determine the synergistic, additive, indifferent, or antagonistic effect of a combination of two antimicrobial agents.

  • Preparation of Reagents:

    • Prepare stock solutions of this compound and the antibiotic in an appropriate solvent.

    • Prepare two-fold serial dilutions of both agents in a 96-well microtiter plate. Drug A (e.g., this compound) is typically diluted along the y-axis, and Drug B (e.g., antibiotic) is diluted along the x-axis.[7][11]

  • Inoculum Preparation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

    • Dilute the suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[11]

  • Incubation:

    • Inoculate each well of the microtiter plate with the bacterial suspension.

    • Include a growth control (no antimicrobial agents) and sterility controls (no bacteria).

    • Incubate the plate at 37°C for 18-24 hours.[11][13]

  • Data Analysis:

    • After incubation, determine the MIC of each agent alone and in combination by visual inspection of turbidity or by measuring the optical density (OD) at 600 nm.[7][13]

    • Calculate the FICI as described in the FAQ section.

Time-Kill Curve Assay Protocol

This assay evaluates the rate of bacterial killing by an antimicrobial agent or a combination of agents over time.

  • Preparation:

    • Prepare bacterial cultures in the logarithmic phase of growth.

    • Dilute the culture to a starting inoculum of approximately 5 x 10^5 CFU/mL in flasks containing cation-adjusted Mueller-Hinton broth.[14]

  • Experimental Setup:

    • Set up flasks with:

      • No drug (growth control)

      • This compound alone (at a sub-MIC concentration, e.g., 0.5x MIC)

      • Antibiotic alone (at a sub-MIC concentration)

      • The combination of this compound and the antibiotic at the same concentrations.

  • Sampling and Plating:

    • Incubate the flasks at 37°C with shaking.

    • At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw aliquots from each flask.[10]

    • Perform serial dilutions of the aliquots and plate them on appropriate agar plates to determine the number of viable bacteria (CFU/mL).

  • Data Analysis:

    • Plot the log10 CFU/mL versus time for each condition.

    • Synergy is typically defined as a ≥2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.[10][14]

Visualizations

Experimental_Workflow_for_Synergy_Testing Experimental Workflow for Synergy Testing cluster_prep Preparation cluster_checkerboard Checkerboard Assay cluster_timekill Time-Kill Curve Assay cluster_analysis Data Analysis & Interpretation prep_peptide Prepare this compound Stock checker_setup Set up Serial Dilutions in 96-well Plate prep_peptide->checker_setup timekill_setup Set up Flasks with Controls & Combinations prep_peptide->timekill_setup prep_antibiotic Prepare Antibiotic Stock prep_antibiotic->checker_setup prep_antibiotic->timekill_setup prep_bacteria Prepare Bacterial Inoculum checker_inoculate Inoculate with Bacteria prep_bacteria->checker_inoculate prep_bacteria->timekill_setup checker_setup->checker_inoculate checker_incubate Incubate 18-24h at 37°C checker_inoculate->checker_incubate checker_read Determine MICs & Calculate FICI checker_incubate->checker_read analysis Interpret FICI (Synergy, Additive, Antagonism) checker_read->analysis timekill_incubate Incubate with Shaking at 37°C timekill_setup->timekill_incubate timekill_sample Sample at 0, 2, 4, 6, 8, 24h timekill_incubate->timekill_sample timekill_plate Plate Serial Dilutions timekill_sample->timekill_plate timekill_count Count CFUs & Plot Curves timekill_plate->timekill_count tk_analysis Interpret Time-Kill Curves (Bactericidal/Bacteriostatic Synergy) timekill_count->tk_analysis

Caption: Workflow for assessing this compound and antibiotic synergy.

Signaling_Pathway_of_Synergy Proposed Mechanism of Synergistic Action cluster_cell Bacterial Cell cell_membrane Cell Membrane antibiotic Antibiotic cell_membrane->antibiotic efflux_pump Efflux Pump efflux_pump->antibiotic Reduced efflux intracellular_target Intracellular Antibiotic Target outcome Enhanced Bacterial Killing / Growth Inhibition intracellular_target->outcome esculentin This compound esculentin->cell_membrane Disrupts membrane integrity esculentin->efflux_pump May inhibit function antibiotic->cell_membrane Increased influx antibiotic->intracellular_target Binds to target

Caption: Potential mechanisms of this compound synergistic action.

References

Validation & Comparative

A Comparative Analysis of Esculentin-2L and Other Key Amphibian Antimicrobial Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antibiotic resistance necessitates the exploration of novel antimicrobial agents. Amphibian skin, a rich source of bioactive molecules, has yielded a plethora of antimicrobial peptides (AMPs) with diverse structures and functions. This guide provides a detailed comparison of Esculentin-2L with other prominent amphibian AMPs: Magainin, Dermaseptin, and Temporin. The information presented herein is based on experimental data to facilitate an objective evaluation of their therapeutic potential.

Executive Summary

This guide offers a comparative overview of four major amphibian antimicrobial peptides. This compound, particularly its linearized form, exhibits potent activity against Gram-positive bacteria with a mechanism involving the formation of a tilted peptide structure that disrupts the cell membrane. Magainin and Dermaseptin also primarily target the bacterial membrane, forming toroidal pores or acting via a carpet-like mechanism, and show a broad spectrum of activity. Temporins are notable for being some of the shortest natural AMPs, with a primary effect on Gram-positive bacteria. The comparative data on their antimicrobial efficacy and hemolytic activity are summarized below to aid in the selection and development of new antimicrobial therapies.

Quantitative Comparison of Antimicrobial Activity

The antimicrobial efficacy of these peptides is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that prevents visible growth of a microorganism. The following tables summarize the MIC values of this compound and its counterparts against common Gram-positive and Gram-negative bacteria.

Table 1: Minimum Inhibitory Concentration (MIC) in μM against Staphylococcus aureus

PeptideMIC (μM)Reference
This compound (E2EM-lin)≤ 6.25[1]
Magainin 240[2]
Dermaseptin-AC2 - 4[3]
Temporin-GHaR8R25[4]

Table 2: Minimum Inhibitory Concentration (MIC) in μM against Escherichia coli

PeptideMIC (μM)Reference
This compound (E2EM-lin)≥ 75.0[1]
Magainin 240[2]
Dermaseptin K4K20S40.39 (μg/ml)[5]
Temporin Lcomparable to Gram-positive[6]

Table 3: Minimum Inhibitory Concentration (MIC) in μM against Pseudomonas aeruginosa

PeptideMIC (μM)Reference
This compound (E2EM-lin)≥ 75.0[1]
Magainin 2>500[7]
Dermaseptin K4S4Not specified[5]
Temporin Lcomparable to Gram-positive[6]

Cytotoxicity Profile: Hemolytic Activity

A critical aspect of any potential therapeutic agent is its toxicity towards host cells. For antimicrobial peptides, hemolytic activity, the lysis of red blood cells, is a primary indicator of cytotoxicity. The HC50 value, the concentration of a peptide causing 50% hemolysis, is a key parameter.

Table 4: Hemolytic Activity (HC50) in μM

PeptideHC50 (μM)Reference
This compoundNot explicitly found
Magainin 2200[2]
Dermaseptin-AC76.55[3]
Temporin L152.6[8]

Mechanisms of Action: A Visual Guide

The primary mode of action for these amphibian antimicrobial peptides is the disruption of the bacterial cell membrane. However, the specific mechanisms vary, leading to differences in their antimicrobial spectrum and potency.

This compound: The Tilted Peptide Model

Linearized this compound (E2EM-lin) preferentially targets Gram-positive bacteria due to their high content of anionic phospholipids like phosphatidylglycerol (PG).[1][9] Upon interaction with the bacterial membrane, it adopts an α-helical structure and inserts as a tilted peptide, leading to membrane destabilization and pore formation.[1][9]

Esculentin_2L_Mechanism cluster_extracellular Extracellular Space cluster_membrane Bacterial Membrane (Gram-positive) cluster_intracellular Intracellular Space Peptide This compound (E2EM-lin) Membrane Phospholipid Bilayer (High PG content) Peptide->Membrane Electrostatic attraction Tilted_Insertion Tilted Peptide Insertion Membrane->Tilted_Insertion α-helical formation & tilted insertion Pore Pore Formation Lysis Cell Lysis Pore->Lysis Tilted_Insertion->Pore

This compound's Tilted Peptide Mechanism.
Magainin, Dermaseptin, and Temporin: Pore Formation and Membrane Disruption

Magainin, Dermaseptin, and Temporin peptides also act by permeabilizing the bacterial membrane, primarily through the formation of pores. The "toroidal pore" and "carpet" models are the most widely accepted mechanisms. In the toroidal pore model, the peptides insert into the membrane and induce the lipid monolayers to bend continuously through the pore, creating a channel lined by both peptides and lipid head groups. In the carpet model, the peptides accumulate on the membrane surface, and once a threshold concentration is reached, they disrupt the membrane in a detergent-like manner.[10][11][12]

General_AMP_Mechanism AMP Magainin / Dermaseptin / Temporin Membrane_Binding Binding to Bacterial Membrane AMP->Membrane_Binding Mechanism_Choice Mechanism Membrane_Binding->Mechanism_Choice Toroidal_Pore Toroidal Pore Formation Mechanism_Choice->Toroidal_Pore Carpet_Model Carpet-like Aggregation Mechanism_Choice->Carpet_Model Membrane_Disruption Membrane Disruption Toroidal_Pore->Membrane_Disruption Carpet_Model->Membrane_Disruption Cell_Death Cell Death Membrane_Disruption->Cell_Death

General Mechanism for Magainin, Dermaseptin, and Temporin.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

The MIC is determined using a broth microdilution method.

  • Preparation of Peptide Solutions: Lyophilized peptides are dissolved in a suitable solvent (e.g., sterile deionized water or 0.01% acetic acid) to create a stock solution. Serial twofold dilutions are then prepared in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.

  • Preparation of Bacterial Inoculum: A single colony of the test bacterium is inoculated into MHB and incubated until it reaches the mid-logarithmic phase of growth. The bacterial suspension is then diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Incubation: An equal volume of the standardized bacterial suspension is added to each well of the microtiter plate containing the peptide dilutions. The plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the peptide that completely inhibits visible bacterial growth.

MIC_Workflow Start Start Prepare_Peptides Prepare Serial Dilutions of Peptides in 96-well plate Start->Prepare_Peptides Prepare_Bacteria Prepare Bacterial Inoculum (5x10^5 CFU/mL) Start->Prepare_Bacteria Inoculate Inoculate Plate with Bacterial Suspension Prepare_Peptides->Inoculate Prepare_Bacteria->Inoculate Incubate Incubate at 37°C for 18-24h Inoculate->Incubate Read_Results Read MIC (Lowest concentration with no visible growth) Incubate->Read_Results End End Read_Results->End

References

Comparative analysis of Esculentin-2L and human antimicrobial peptides (e.g., LL-37)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the amphibian-derived antimicrobial peptide, Esculentin-2L, and the well-characterized human cathelicidin, LL-37. The information presented herein is intended to be an objective resource, supported by experimental data, to aid in the evaluation of these peptides for potential therapeutic applications.

Introduction

Antimicrobial peptides (AMPs) are crucial components of the innate immune system across a wide range of species. Their broad-spectrum activity against pathogenic microbes, coupled with their immunomodulatory functions, has positioned them as promising alternatives to conventional antibiotics. This guide focuses on a comparative analysis of two such peptides: this compound, a member of the esculentin family of peptides isolated from frog skin, and LL-37, the only cathelicidin found in humans.

This compound belongs to a family of peptides known for their potent antimicrobial and anti-biofilm activities.[1][2] Linearized versions of Esculentin-2 peptides have been shown to be highly active against Gram-positive bacteria.[3][4][5][6][7]

LL-37 is a well-studied human antimicrobial peptide with a broad range of functions beyond direct microbial killing, including modulation of inflammation, wound healing, and angiogenesis.[8][9] It is the C-terminal 37-amino acid fragment of the human cathelicidin antimicrobial protein hCAP18.[10]

Mechanism of Action

Both this compound and LL-37 exert their primary antimicrobial effect through the disruption of microbial cell membranes. However, their specific interactions and downstream consequences differ.

This compound: The mechanism of action for linearized Esculentin-2 peptides, such as Esculentin-2EM, involves the formation of a tilted α-helical structure that inserts into and disrupts the bacterial membrane, leading to lysis.[3][4][7] This interaction is particularly effective against the membranes of Gram-positive bacteria, which are rich in anionic lipids like phosphatidylglycerol (PG).[3][5]

LL-37: LL-37's membrane disruption is multifaceted, with evidence supporting various models including the toroidal pore and carpet-like mechanisms.[9] Its cationic nature facilitates interaction with negatively charged components of bacterial membranes, such as lipopolysaccharide (LPS) in Gram-negative bacteria and lipoteichoic acid (LTA) in Gram-positive bacteria.[10][11] Beyond membrane permeabilization, LL-37 can also translocate into the cytoplasm and interfere with intracellular processes.[9]

Antimicrobial Spectrum and Efficacy

The antimicrobial efficacy of peptides is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that prevents visible growth of a microorganism.

Table 1: Comparative Antimicrobial Activity (MIC in µM)
MicroorganismThis compound (linearized Esculentin-2EM)LL-37
Staphylococcus aureus≤ 6.25[4]0.62 - 19.3[10][12]
Bacillus subtilis≤ 6.25[4]Not widely reported
Escherichia coli≥ 75.0[4]19.3 - 64[10][11][13]
Pseudomonas aeruginosa≥ 75.0[4]<10 - 64[11][13]
Salmonella typhimuriumNot widely reported<10[11]
Listeria monocytogenesNot widely reported<10[11]
Candida albicansNot widely reported>250[10]

Note: MIC values can vary depending on the specific strain, experimental conditions (e.g., salt concentration), and the assay method used.

Immunomodulatory and Other Biological Activities

Both peptides exhibit a range of activities beyond direct microbial killing, highlighting their complex roles in the host defense system.

This compound: Studies on Esculentin peptides have demonstrated immunomodulatory effects, including the stimulation of cytokine release. For instance, Esculentin-2CHa can stimulate the release of the anti-inflammatory cytokine IL-10 and TNF-α.[14] Some Esculentin derivatives have also been shown to have insulinotropic and wound-healing properties.[15][16][17]

LL-37: LL-37 is a potent immunomodulator with a dual role in inflammation. It can neutralize the effects of LPS, thereby dampening pro-inflammatory responses mediated by TLR4.[18][19] Conversely, it can enhance signaling through other Toll-like receptors such as TLR3, promoting antiviral responses.[18] LL-37 is also involved in wound healing, angiogenesis, and has been implicated in both pro- and anti-cancer activities.[19]

Cytotoxicity and Selectivity

A critical aspect of antimicrobial peptide development is their selectivity for microbial cells over host cells.

Table 2: Comparative Cytotoxicity
PeptideCell TypeCytotoxicity MetricValue (µM)
Esculentin-2CHaHuman erythrocytesLC50150[14]
A549 (human lung adenocarcinoma)LC5010[14]
LL-37Human erythrocytesMinimal hemolysis (<5%)up to ~39 (175 µg/ml)[10]
Truncated LL-37 (KE-18)Human erythrocytesMinimal hemolysis (<5%)up to ~84 (175 µg/ml)[10]
Truncated LL-37 (KR-12)Human erythrocytesMinimal hemolysis (<5%)up to ~117 (175 µg/ml)[10]

Note: Cytotoxicity can be influenced by the specific cell line, assay used (e.g., MTT, LDH release), and experimental conditions.[17][20][21][22][23][24]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This protocol is a standard method for determining the MIC of an antimicrobial agent.[25][26][27][28][29]

  • Preparation of Peptide Stock Solution: Dissolve the peptide in a suitable solvent (e.g., sterile distilled water with 0.02% acetic acid) to create a high-concentration stock solution.

  • Serial Dilutions: Perform two-fold serial dilutions of the peptide stock solution in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Preparation of Bacterial Inoculum: Culture the test microorganism overnight and then dilute the culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL) in the same broth medium.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the peptide dilutions. Include a positive control (bacteria without peptide) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the peptide at which no visible growth of the microorganism is observed.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[17][21][24]

  • Cell Seeding: Seed eukaryotic cells (e.g., fibroblasts, epithelial cells) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Peptide Treatment: Expose the cells to various concentrations of the antimicrobial peptide for a specified period (e.g., 24 hours). Include untreated cells as a control.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Calculation of Cell Viability: Cell viability is expressed as a percentage relative to the untreated control cells. The IC50 value (the concentration of peptide that causes 50% inhibition of cell viability) can be calculated from the dose-response curve.

Signaling Pathways and Visualizations

LL-37 Signaling Pathways

LL-37 interacts with several host cell receptors to initiate various signaling cascades.

Caption: LL-37 signaling pathways in host cells.

Experimental Workflow for MIC Determination

The following diagram illustrates the key steps in determining the Minimum Inhibitory Concentration of an antimicrobial peptide.

MIC_Workflow start Start prep_peptide Prepare Peptide Stock Solution start->prep_peptide prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum serial_dilution Perform Serial Dilutions in 96-well Plate prep_peptide->serial_dilution inoculate Inoculate Plate with Bacteria serial_dilution->inoculate prep_inoculum->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_results Observe for Visible Growth incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: Workflow for MIC determination.

Conclusion

Both this compound and LL-37 are potent antimicrobial peptides with distinct characteristics. This compound, represented here by linearized Esculentin-2EM, demonstrates strong activity against Gram-positive bacteria, while LL-37 possesses a broader antimicrobial spectrum and a well-documented array of immunomodulatory functions. The choice between these peptides for therapeutic development will depend on the specific application, target pathogen, and desired immunomodulatory outcome. Further research, particularly direct comparative studies under standardized conditions, is warranted to fully elucidate their respective therapeutic potentials.

References

Esculentin-2L: A Potent Antimicrobial Peptide Challenging Conventional Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Publication

A Comparative Analysis of Efficacy, Mechanism, and Therapeutic Potential

In an era marked by the escalating threat of antibiotic resistance, the scientific community is in a relentless pursuit of novel antimicrobial agents. Esculentin-2L, a peptide belonging to the esculentin-2 family of antimicrobial peptides (AMPs) derived from amphibian skin, has emerged as a promising candidate. This guide provides a comprehensive comparison of the efficacy of this compound and its analogs against conventional antibiotics, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

Superior Antimicrobial and Antibiofilm Activity

Recent studies have highlighted the potent antimicrobial properties of Esculentin peptides, demonstrating significant efficacy against a broad spectrum of bacteria, including multidrug-resistant strains.

Minimum Inhibitory Concentration (MIC)

The minimum inhibitory concentration (MIC) is a key measure of an antimicrobial's effectiveness. It represents the lowest concentration of a substance that prevents visible growth of a microorganism. Comparative studies have shown that Esculentin peptides exhibit MIC values comparable to or lower than several conventional antibiotics.

For instance, a linearized form of Esculentin-2EM (E2EM-lin) has demonstrated potent activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum lethal concentrations (MLCs) as low as ≤ 6.25 μM.[1][2] In contrast, its activity against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa was weaker, with MLCs ≥ 75.0 μM.[1][2]

Derivatives of the related Esculentin-1 peptide family have also shown remarkable efficacy. Esculentin(1-21) displayed strong inhibitory effects against both E. coli K12 and the pathogenic strain E. coli O157:H7, with MICs of 2 µM and 4 µM, respectively. These values are significantly lower than that of the conventional antibiotic kanamycin, which showed an MIC of 16 µM against both strains in the same study.[3][4]

Antimicrobial Agent Organism MIC (µM) Reference
Esculentin-2EM (linearized)S. aureus≤ 6.25[1][2]
Esculentin-2EM (linearized)B. subtilis≤ 6.25[1][2]
Esculentin-2EM (linearized)E. coli≥ 75.0[1][2]
Esculentin-2EM (linearized)P. aeruginosa≥ 75.0[1][2]
Esculentin(1-21)E. coli K122[3][4]
Esculentin(1-21)E. coli O157:H74[3][4]
KanamycinE. coli K1216[3][4]
KanamycinE. coli O157:H716[3][4]
Esculentin(1-21)P. aeruginosa ATCC 278538.7[5]
ColistinP. aeruginosa ATCC 278530.25[5]
TobramycinP. aeruginosa ATCC 278530.125[5]
CiprofloxacinP. aeruginosa ATCC 278530.125[5]

Table 1: Comparative Minimum Inhibitory Concentrations (MIC) of Esculentin peptides and conventional antibiotics.

Antibiofilm Efficacy

Bacterial biofilms present a significant challenge in clinical settings due to their inherent resistance to conventional antibiotics. Esculentin peptides have demonstrated a remarkable ability to not only inhibit biofilm formation but also eradicate established biofilms.

Esculentin(1-21) has been shown to be effective against biofilms of the opportunistic pathogen Pseudomonas aeruginosa. Notably, the concentration required to kill biofilm-embedded bacteria (MBCb) was only threefold higher than its MIC against planktonic cells.[6] This is a significant advantage over many conventional antibiotics, such as aminoglycosides and fluoroquinolones, which can require concentrations up to 100-fold higher than their MIC to be effective against biofilms.[6]

A direct comparison of Esculentin(1-21) with tobramycin against preformed biofilms of several Gram-negative strains revealed the superior efficacy of the peptide. While tobramycin showed little to no antibiofilm activity, Esculentin(1-21) was able to kill more than 50% of the biofilm cells at concentrations of 4x and 8x MIC.[2]

Antimicrobial Agent Organism Biofilm Reduction (%) Concentration Reference
Esculentin(1-21)P. aeruginosa ATCC 27853> 50%4x MIC[2]
TobramycinP. aeruginosa ATCC 27853~20-40%Not specified[2]
Esculentin(1-21)Various Gram-negative strains> 50%4x and 8x MIC[2]
TobramycinVarious Gram-negative strainsNo significant activityNot specified[2]

Table 2: Comparative antibiofilm activity of Esculentin(1-21) and Tobramycin.

Mechanism of Action: A Direct Assault on the Bacterial Membrane

Unlike many conventional antibiotics that target specific intracellular metabolic pathways, this compound and its analogs exert their antimicrobial effect through a direct physical mechanism. These cationic peptides are electrostatically attracted to the negatively charged components of bacterial cell membranes. Upon binding, they disrupt the membrane integrity, leading to the formation of pores and subsequent cell death. This rapid, membrane-targeting action is believed to be a key factor in their effectiveness against antibiotic-resistant bacteria and the lower propensity for resistance development.

The primary mechanism involves the insertion of the peptide into the lipid bilayer, leading to one of several outcomes, often described by models such as the "barrel-stave," "carpet," or "toroidal-pore" models. In essence, these models depict the peptide aggregating to form channels or disrupting the membrane structure to an extent that it becomes permeable, leading to leakage of cellular contents and ultimately, cell lysis.

Mechanism_of_Action cluster_workflow Antimicrobial Action of this compound peptide This compound Peptide binding Electrostatic Binding peptide->binding Attraction membrane Bacterial Cell Membrane (Negatively Charged) membrane->binding insertion Membrane Insertion & Aggregation binding->insertion Hydrophobic Interaction pore Pore Formation insertion->pore Barrel-stave or Toroidal Pore Model disruption Membrane Disruption (Carpet Model) insertion->disruption leakage Leakage of Cellular Contents pore->leakage disruption->leakage death Bacterial Cell Death leakage->death

Mechanism of this compound antimicrobial action.

Experimental Protocols

To ensure the reproducibility and validation of the presented findings, detailed experimental protocols for key assays are provided below.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is determined using a broth microdilution method.

1. Preparation of Bacterial Inoculum:

  • A single colony of the test bacterium is inoculated into a suitable broth medium (e.g., Mueller-Hinton Broth) and incubated overnight at 37°C.

  • The overnight culture is diluted in fresh broth to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

2. Preparation of Antimicrobial Agent Dilutions:

  • A stock solution of this compound or the conventional antibiotic is prepared.

  • Serial twofold dilutions of the antimicrobial agent are made in the broth medium in a 96-well microtiter plate.

3. Inoculation and Incubation:

  • An equal volume of the standardized bacterial inoculum is added to each well of the microtiter plate containing the antimicrobial dilutions.

  • The plate is incubated at 37°C for 18-24 hours.

4. Determination of MIC:

  • The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.

MIC_Assay_Workflow start Start prep_inoculum Prepare Bacterial Inoculum (~5x10^5 CFU/mL) start->prep_inoculum inoculate Inoculate Microtiter Plate prep_inoculum->inoculate prep_dilutions Prepare Serial Dilutions of Antimicrobial Agent prep_dilutions->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

Workflow for Minimum Inhibitory Concentration (MIC) assay.
Minimum Bactericidal Concentration (MBC) Assay

The MBC is determined following the MIC assay to ascertain the concentration that kills the bacteria.

1. Subculturing from MIC Plate:

  • Following the MIC determination, a small aliquot (e.g., 10 µL) is taken from the wells showing no visible growth.

2. Plating and Incubation:

  • The aliquot is plated onto an appropriate agar medium (e.g., Mueller-Hinton Agar).

  • The plates are incubated at 37°C for 24 hours.

3. Determination of MBC:

  • The MBC is defined as the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.

Biofilm Inhibition/Eradication Assay (Crystal Violet Method)

This assay quantifies the effect of an antimicrobial agent on bacterial biofilm formation or pre-formed biofilms.

1. Biofilm Formation:

  • A standardized bacterial suspension is added to the wells of a 96-well microtiter plate and incubated for 24-48 hours at 37°C to allow for biofilm formation.

2. Treatment:

  • For inhibition assays, the antimicrobial agent is added at the time of inoculation.

  • For eradication assays, the planktonic cells are removed, and the pre-formed biofilms are washed before adding the antimicrobial agent. The plate is then incubated for a specified period.

3. Staining:

  • The wells are washed to remove non-adherent cells.

  • The remaining biofilm is stained with a 0.1% crystal violet solution for 15-20 minutes.

4. Quantification:

  • Excess stain is washed off, and the plate is air-dried.

  • The bound crystal violet is solubilized with a solvent (e.g., 30% acetic acid or ethanol).

  • The absorbance is measured using a microplate reader at a wavelength of approximately 570-595 nm. The absorbance is proportional to the amount of biofilm.

Conclusion

This compound and its derivatives represent a promising new frontier in the fight against bacterial infections. Their potent antimicrobial and antibiofilm activities, coupled with a mechanism of action that is less prone to the development of resistance, position them as strong alternatives and adjuncts to conventional antibiotics. Further research and clinical trials are warranted to fully elucidate their therapeutic potential and pave the way for their integration into clinical practice.

References

Validating the Therapeutic Potential of Esculentin-2L in Preclinical Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the preclinical therapeutic potential of Esculentin-2L, a promising antimicrobial and insulinotropic peptide, against established alternatives. The data presented herein is collated from various preclinical studies to offer an objective evaluation of its performance, supported by detailed experimental protocols and visual representations of its mechanism of action.

Antimicrobial Potential: this compound vs. Established Antimicrobial Peptides

This compound has demonstrated significant antimicrobial activity against a broad spectrum of pathogens. To contextualize its efficacy, this section compares its Minimum Inhibitory Concentrations (MICs) with those of two well-characterized antimicrobial peptides: Melittin and LL-37.

Data Presentation: Antimicrobial Activity

The following table summarizes the MIC values of this compound and its comparators against common bacterial strains. Lower MIC values indicate higher potency.

Peptide/AntibioticEscherichia coli (ATCC 25922)Staphylococcus aureus (ATCC 25923)Pseudomonas aeruginosa (ATCC 27853)
This compound (and its derivatives) 2 - 16 µM[1]4 µM[1]2 µM[2]
Melittin 4 - 64 µg/mL[3]4 - 64 µg/mL[3]0.98 µg/mL[4]
LL-37 <10 µg/ml[5]<10 µg/ml[5]<10 µg/ml[5]
Kanamycin (Control) 16 µM[1]--

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is determined using a broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).[6][7]

  • Bacterial Culture Preparation: A single colony of the test bacterium is inoculated into Mueller-Hinton Broth (MHB) and incubated overnight at 37°C. The culture is then diluted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Peptide Preparation: The antimicrobial peptides are serially diluted in a 96-well polypropylene microtiter plate to achieve a range of concentrations.

  • Incubation: An equal volume of the bacterial suspension is added to each well containing the peptide dilutions. The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the peptide that completely inhibits visible bacterial growth.

Experimental Workflow: MIC Assay

MIC_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Bacterial_Culture Bacterial Colony Inoculation (Overnight Culture) Dilution_Culture Dilution to 5 x 10^5 CFU/mL Bacterial_Culture->Dilution_Culture Incubation Incubation of Bacteria with Peptides in 96-well Plate (18-24h at 37°C) Dilution_Culture->Incubation Peptide_Dilution Serial Dilution of Antimicrobial Peptides Peptide_Dilution->Incubation Read_Results Visual Inspection for Bacterial Growth Incubation->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC

Workflow for determining the Minimum Inhibitory Concentration (MIC).

Insulinotropic Potential: this compound vs. GLP-1 Receptor Agonist

Beyond its antimicrobial properties, this compound and its analogues have shown promise in modulating glucose metabolism. This section compares the insulinotropic and glucose-lowering effects of an Esculentin-2CHa analogue with a standard therapeutic, a Glucagon-Like Peptide-1 (GLP-1) receptor agonist.

Data Presentation: Insulinotropic and Glycemic Effects

The following table summarizes key parameters from a preclinical study in NIH Swiss mice, comparing the effects of an Esculentin-2CHa analogue to a GLP-1 receptor agonist.

TreatmentPlasma Glucose (mmol/L) at 60 min post-glucose loadPlasma Insulin (ng/mL) at 30 min post-glucose loadIntracellular Ca2+ (% increase from baseline)
Control (Vehicle) ~18~1.5-
Esculentin-2CHa analogue ~12[8]~3.0[8]Significant Increase[8]
GLP-1 Receptor Agonist ~11[8]~3.5[8]Significant Increase

Experimental Protocol: Intraperitoneal Glucose Tolerance Test (IPGTT) in Mice

The IPGTT is a standard procedure to assess glucose metabolism in preclinical models.[9][10][11]

  • Animal Preparation: Mice are fasted for 6-16 hours with free access to water.

  • Baseline Measurement: A baseline blood glucose level is measured from a tail vein blood sample (t=0).

  • Treatment Administration: The test peptide (e.g., this compound analogue) or control is administered via intraperitoneal (IP) injection.

  • Glucose Challenge: A glucose solution (typically 2 g/kg body weight) is administered via IP injection.

  • Blood Sampling: Blood samples are collected at specific time points (e.g., 15, 30, 60, 90, and 120 minutes) to measure blood glucose and plasma insulin levels.

Experimental Workflow: Intraperitoneal Glucose Tolerance Test (IPGTT)

IPGTT_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis Fasting Fasting of Mice (6-16 hours) Baseline_Blood Baseline Blood Sample (t=0) Fasting->Baseline_Blood Peptide_Injection IP Injection of Peptide/Control Baseline_Blood->Peptide_Injection Glucose_Injection IP Injection of Glucose Peptide_Injection->Glucose_Injection Serial_Sampling Serial Blood Sampling (15, 30, 60, 90, 120 min) Glucose_Injection->Serial_Sampling Measure_Glucose Measure Blood Glucose Serial_Sampling->Measure_Glucose Measure_Insulin Measure Plasma Insulin Serial_Sampling->Measure_Insulin Data_Analysis Data Analysis Measure_Glucose->Data_Analysis Measure_Insulin->Data_Analysis

Workflow for the Intraperitoneal Glucose Tolerance Test (IPGTT).

Mechanism of Action: Insulin Secretion Signaling Pathway

Esculentin-2CHa analogues are known to stimulate insulin secretion through a mechanism involving the Phospholipase C (PLC) and Protein Kinase C (PKC) signaling pathway.[8][12] This pathway ultimately leads to an increase in intracellular calcium (Ca2+) levels, a key trigger for insulin granule exocytosis.

Insulin_Secretion_Pathway Esculentin Esculentin Receptor Receptor Esculentin->Receptor Binds PLC PLC Receptor->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER ER IP3->ER Binds to receptor on PKC PKC DAG->PKC Activates Ca_release Ca_release ER->Ca_release Induces Insulin_Vesicles Insulin_Vesicles Ca_release->Insulin_Vesicles Triggers Ca_channels Ca_channels PKC->Ca_channels Phosphorylates Ca_influx Ca_influx Ca_channels->Ca_influx Opens Ca_influx->Insulin_Vesicles Triggers Insulin_Secretion Insulin_Secretion Insulin_Vesicles->Insulin_Secretion Exocytosis

References

Esculentin-2L in Murine Skin Infection: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential efficacy of Esculentin-2L in a murine model of skin infection. In the absence of direct published data on this compound for this specific application, this document leverages experimental data from studies on other antimicrobial peptides (AMPs), including derivatives of Esculentin, to offer a comparative perspective. The information presented is intended to serve as a valuable resource for researchers and professionals in the field of antimicrobial drug development.

Comparative Efficacy of Antimicrobial Peptides in Murine Skin Infection Models

The following table summarizes the in vivo efficacy of various antimicrobial peptides in murine models of skin infection, providing a benchmark for the potential performance of this compound.

Peptide/TreatmentBacterial StrainMurine ModelKey Efficacy ResultsReference
AMP W5 Methicillin-resistant Staphylococcus aureus (MRSA)1 cm² skin woundSignificantly reduced skin bacterial load compared to untreated group.
ADD-A Staphylococcus pseudintermediusSkin woundSignificantly lower bacterial count than ampicillin. Wound area reduced to 6.37% by day 11, compared to 41.40% in the wound control group.[1][2][3]
MPX Staphylococcus aureusScratch modelInhibited colonization by S. aureus, reduced wound size, and decreased inflammation.[4]
DP7 Staphylococcus aureusIntraperitoneal infectionReduced bacterial load in peritoneal lavage solution when administered via intraperitoneal injection.
Esculentin(1-21) Pseudomonas aeruginosaSepsis & Lung InfectionProtected 40% of mice from death in a sepsis model. Showed dose-dependent survival improvement in a lung infection model.[2][5][6][7][8]
RR & RRIKA Methicillin-resistant Staphylococcus aureus (MRSA)Skin lesionSignificantly reduced bacterial counts and levels of proinflammatory cytokines (TNF-α and IL-6).[9]
Mupirocin Staphylococcus aureusSuperficial abrasionShowed the highest logarithmic reduction of S. aureus.[10][11]
Methylene Blue-aPDT Staphylococcus aureusSuperficial abrasionInduced the best wound healing and cosmetic results compared to mupirocin.[10][11][12]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for establishing and evaluating murine models of skin infection, based on published studies.

Murine Full-Thickness Wound Infection Model (adapted from[7])
  • Animal Model: Female BALB/c mice, 6-8 weeks old.

  • Anesthesia: Intraperitoneal injection of a ketamine/xylazine cocktail.

  • Wound Creation:

    • Shave the dorsal area of the mouse.

    • Disinfect the skin with 70% ethanol.

    • Create a 1 cm x 1 cm full-thickness skin wound using sterile surgical scissors.

  • Infection:

    • Prepare a mid-logarithmic phase culture of the bacterial strain (e.g., S. aureus or P. aeruginosa).

    • Wash and resuspend the bacteria in sterile phosphate-buffered saline (PBS) to a concentration of 1 x 10⁸ CFU/mL.

    • Inoculate the wound with 10 µL of the bacterial suspension.

  • Treatment:

    • One hour post-infection, topically apply the test compound (e.g., this compound solution) or control (PBS, vehicle) to the wound.

    • Administer treatment daily for a specified period (e.g., 7 days).

  • Efficacy Assessment:

    • Wound Size: Measure the wound area daily using a digital caliper.

    • Bacterial Load: On specified days post-infection, euthanize a subset of mice. Excise the wound tissue, homogenize it in sterile PBS, and perform serial dilutions for colony-forming unit (CFU) plating.

    • Histology: Collect wound tissue, fix in 10% formalin, embed in paraffin, and stain with Hematoxylin and Eosin (H&E) to evaluate tissue regeneration, inflammation, and immune cell infiltration.

Murine Subcutaneous Abscess Model (adapted from[15])
  • Animal Model: Female CD-1 mice, 6-8 weeks old.

  • Infection:

    • Prepare an overnight culture of the bacterial strain (e.g., S. aureus).

    • Wash and resuspend the bacteria in sterile PBS.

    • Inject a 50 µL bacterial suspension subcutaneously into the dorsum of the mouse.

  • Treatment:

    • One hour post-infection, inject the test compound or control directly into the abscess.

  • Efficacy Assessment:

    • Abscess Size: Measure the length and width of the dermonecrotic lesion daily.

    • Bacterial Load: At the end of the study, euthanize the mice, excise the abscesses, homogenize, and determine the CFU count.

Visualizing Experimental Design and Signaling Pathways

To aid in the conceptualization of the research process and the underlying biological mechanisms, the following diagrams are provided.

Experimental_Workflow Experimental Workflow for Murine Skin Infection Model cluster_setup Model Setup cluster_infection Infection cluster_treatment Treatment cluster_assessment Efficacy Assessment animal_model Select Murine Model (e.g., BALB/c mice) anesthesia Anesthetize Mice animal_model->anesthesia wound_creation Create Full-Thickness Skin Wound anesthesia->wound_creation bacterial_prep Prepare Bacterial Inoculum (e.g., S. aureus) wound_creation->bacterial_prep inoculation Inoculate Wound bacterial_prep->inoculation treatment_groups Divide into Treatment Groups (this compound, Control, etc.) inoculation->treatment_groups application Topical Application of Treatment treatment_groups->application wound_measurement Daily Wound Size Measurement application->wound_measurement bacterial_load Bacterial Load Quantification (CFU) application->bacterial_load histology Histological Analysis application->histology

Caption: Workflow of a murine skin infection model.

Many antimicrobial peptides, including derivatives of Esculentin, are known to exert their effects not only through direct bacterial killing but also by modulating the host's immune response. A key pathway involved is the Toll-like receptor (TLR) signaling cascade.

Signaling_Pathway Potential Immunomodulatory Signaling of this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS (Lipopolysaccharide) TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB_complex p50/p65-IκBα IKK->NFkB_complex NFkB p50/p65 (Active NF-κB) NFkB_complex->NFkB IκBα Degradation NFkB_nuc p50/p65 NFkB->NFkB_nuc Translocation DNA DNA NFkB_nuc->DNA Cytokines Pro-inflammatory Cytokine Genes (TNF-α, IL-6) DNA->Cytokines Esculentin This compound Esculentin->Inhibition Inhibition->TLR4 Neutralizes LPS

Caption: this compound's potential immunomodulatory pathway.

Mechanism of Action

The primary antimicrobial mechanism of many AMPs, likely including this compound, involves the disruption of bacterial cell membranes. Linearized esculentin 2EM, for instance, shows a preference for Gram-positive bacteria, which is driven by its interaction with phosphatidylglycerol in the bacterial membrane, leading to membrane lysis.[13][1]

Beyond direct bactericidal activity, Esculentin peptides have demonstrated immunomodulatory properties. For example, some Esculentin derivatives can inhibit the release of the pro-inflammatory cytokine TNF-α from macrophages activated by lipopolysaccharide (LPS).[14] This suggests a dual mechanism of action: direct killing of pathogens and modulation of the host inflammatory response to infection. This immunomodulatory effect is often mediated through interactions with components of the innate immune system, such as Toll-like receptors (TLRs).

Conclusion

While direct experimental evidence for the efficacy of this compound in a murine model of skin infection is currently unavailable, the data from related Esculentin peptides and other AMPs are promising. These peptides have demonstrated significant antibacterial and immunomodulatory activities in various in vivo models. The provided experimental protocols and pathway diagrams offer a framework for future investigations into the therapeutic potential of this compound for bacterial skin infections. Further research is warranted to specifically evaluate the efficacy and safety of this compound in this context and to elucidate its precise mechanisms of action.

References

In Vivo Showdown: Esculentin-2L Demonstrates Potent Efficacy Against Pseudomonas aeruginosa Infections

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for novel antimicrobial agents against the opportunistic pathogen Pseudomonas aeruginosa is a critical endeavor. This guide provides an objective comparison of the in vivo performance of the antimicrobial peptide Esculentin-2L and its derivatives against P. aeruginosa infections, benchmarked against alternative therapeutic strategies. The data presented is supported by detailed experimental methodologies to facilitate reproducibility and further investigation.

This compound, an antimicrobial peptide derived from the skin of the frog Glandirana emeljanovi, and its potent derivative, Esc(1-21), have demonstrated significant promise in combating P. aeruginosa infections in preclinical in vivo models. Studies highlight its ability to improve survival rates and reduce bacterial burden in both sepsis and lung infection models, positioning it as a viable candidate for further development.

Comparative Efficacy: this compound vs. Alternative Therapies

To provide a clear perspective on the therapeutic potential of this compound, the following tables summarize its in vivo efficacy in comparison to other treatment modalities against P. aeruginosa infections.

Treatment Infection Model Dosage Primary Outcome Result Reference
Esc(1-21) Sepsis (mouse)5 mg/kg (i.v.) at 24 and 72h post-infectionSurvival Rate40% survival after 12 days[1]
Untreated ControlSepsis (mouse)-Survival Rate0% survival after 72 hours[1]
Esc(1-21)-1c Lung Infection (mouse)-Bacterial LoadSignificant reduction in lung bacterial burden[2]
Untreated ControlLung Infection (mouse)-Bacterial LoadHigh bacterial load in lungs[2]
Colistin & Tobramycin Combination Biofilm Infection (tumor-bearing mouse)2.5 mg/kg eachBacterial LoadSignificant reduction in bacterial numbers[3]
Colistin MonotherapyBiofilm Infection (tumor-bearing mouse)5 mg/kgBacterial LoadNo significant effect on wild-type P. aeruginosa[3][4]
Tobramycin MonotherapyBiofilm Infection (tumor-bearing mouse)4 mg/kgBacterial LoadNo significant effect on wild-type P. aeruginosa[4]
ABA-4 (Anti-biofilm agent) Implant-associated infection (mouse)1 mg/kgBacterial Adherence90% elimination of adherent cells[5]

Mechanism of Action: A Direct Assault on the Bacterial Membrane

The primary mechanism of action for this compound and its derivatives against P. aeruginosa is the direct permeabilization of the bacterial cell membrane. This process does not rely on complex signaling pathways but rather on the physicochemical properties of the peptide.

Proposed Mechanism of Action of this compound Esculentin This compound Peptide OuterMembrane P. aeruginosa Outer Membrane (LPS) Esculentin->OuterMembrane Electrostatic Interaction InnerMembrane Inner Cytoplasmic Membrane OuterMembrane->InnerMembrane Translocation Permeabilization Membrane Permeabilization (Pore Formation) InnerMembrane->Permeabilization Insertion & Aggregation Leakage Leakage of Cytoplasmic Contents Permeabilization->Leakage CellDeath Bacterial Cell Death Leakage->CellDeath

Proposed mechanism of this compound action.

Experimental Protocols

Detailed methodologies are crucial for the validation and extension of these findings. Below are the protocols for the key in vivo experiments cited in this guide.

Pseudomonas aeruginosa Sepsis Mouse Model
  • Bacterial Preparation: P. aeruginosa (e.g., strain PAO1) is grown in Luria-Bertani (LB) broth overnight at 37°C with shaking. The bacterial culture is then washed and resuspended in sterile phosphate-buffered saline (PBS) to the desired concentration (e.g., 5 x 10^7 CFU/mL).[6]

  • Infection: Six-week-old female BALB/c mice are injected intraperitoneally with 0.5 mL of the bacterial suspension.[6]

  • Treatment: Esc(1-21) is administered intravenously at a dose of 5 mg/kg at 24 and 72 hours post-infection.[1]

  • Monitoring: Animal survival is monitored for a period of at least 12 days.[1]

Pseudomonas aeruginosa Acute Pneumonia Mouse Model
  • Bacterial Preparation: P. aeruginosa is cultured overnight in LB broth, then diluted and grown to an OD600 of 1.0. The bacteria are collected by centrifugation, washed, and resuspended in PBS to a concentration of approximately 1 x 10^9 CFU/mL.[7]

  • Infection: Six-week-old female BALB/c mice are anesthetized, and a 50 µL bacterial suspension is delivered intranasally.[7]

  • Treatment: Therapeutic agents are administered at specified time points post-infection. For example, a single intratracheal administration of Esculentin peptide-loaded nanoparticles has been shown to be effective.

  • Assessment: At desired time points, mice are euthanized, and lungs are harvested for the determination of bacterial load by homogenizing the tissue and plating serial dilutions on LB agar. Survival is also monitored over a period of at least 5 days.[7]

Experimental Workflow for In Vivo Efficacy Testing start Start prep Bacterial Culture Preparation start->prep infection Infection of Mouse Model prep->infection treatment Treatment Administration (e.g., this compound) infection->treatment monitoring Monitoring (Survival & Health) treatment->monitoring endpoint Endpoint Analysis (Bacterial Load, Histopathology) monitoring->endpoint end End endpoint->end

General workflow for in vivo experiments.

Conclusion

The in vivo data strongly support the potential of this compound and its derivatives as effective therapeutic agents against P. aeruginosa infections. Its potent, direct bactericidal activity, demonstrated in both sepsis and lung infection models, offers a promising alternative to conventional antibiotics, particularly in the face of rising antimicrobial resistance. Further research, including pharmacokinetic and pharmacodynamic studies, is warranted to translate these preclinical findings into clinical applications. The detailed protocols provided herein serve as a foundation for such future investigations.

References

Comparative Analysis of Esculentin-2 and Melittin: A Focus on Bacterial Membrane Interactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative study of two antimicrobial peptides, Esculentin-2 and Melittin, with a specific focus on their interactions with bacterial membranes. The information presented herein is intended to be an objective resource, supported by experimental data, to aid in research and development efforts within the field of antimicrobial therapies.

Introduction to the Peptides

Esculentin-2 , a family of antimicrobial peptides isolated from the skin of frogs, has demonstrated broad-spectrum activity against various pathogens. For the purpose of this comparison, we will focus on Esculentin-2CHa , a well-characterized member of this family. These peptides are noted for their potent antimicrobial effects and are being investigated for their therapeutic potential.

Melittin , the principal active component of honeybee venom, is a powerful, non-selective cytolytic peptide. It is known for its strong antimicrobial properties but also for its significant hemolytic activity, which presents a challenge for its systemic therapeutic use. Melittin serves as a benchmark for membrane-disrupting peptides in many studies.

Performance Comparison: Antimicrobial and Hemolytic Activity

The following tables summarize the quantitative data on the antimicrobial and hemolytic activities of Esculentin-2CHa and Melittin.

Table 1: Comparative Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

OrganismEsculentin-2CHa MIC (µM)Melittin MIC (µg/mL)
Staphylococcus aureus (Multidrug-resistant)≤ 6[1][2]4 - 8[3]
Acinetobacter baumannii (Multidrug-resistant)≤ 6[1][2]17 - 45.5[4]
Stenotrophomonas maltophilia (Multidrug-resistant)≤ 6[1][2]Not Widely Reported
Klebsiella pneumoniaeNot Widely Reported32[5]

Table 2: Comparative Hemolytic Activity

PeptideHemolytic Activity (LC50/HC50)Cell Type
Esculentin-2CHa150 µM[1][2]Human Erythrocytes
Melittin0.44 µg/mL[5][6]Human Erythrocytes
Melittin16.28 µg/mL[7]Human Red Blood Cells (2% suspension)

Mechanism of Action on Bacterial Membranes

Both Esculentin-2CHa and Melittin exert their primary antimicrobial effect by disrupting the integrity of bacterial cell membranes. This action is rapid and leads to cell death.

Esculentin-2 Peptides are thought to interact with the negatively charged components of bacterial membranes, leading to membrane permeabilization. This disruption can occur through various models, including the formation of pores or a "carpet-like" mechanism where the peptides accumulate on the membrane surface, causing destabilization.

Melittin is well-known for its ability to form pores in lipid bilayers. At lower concentrations, it can create transient pores, while at higher concentrations, it forms stable pores, leading to the leakage of cellular contents and ultimately, cell lysis.[8]

Below is a diagram illustrating the general mechanism of membrane disruption by these antimicrobial peptides.

Antimicrobial Peptide Mechanism General Mechanism of Membrane-Active Antimicrobial Peptides cluster_extracellular Extracellular Space cluster_membrane Bacterial Membrane cluster_intracellular Intracellular Space Peptides Esculentin-2L / Melittin Membrane Lipid Bilayer Peptides->Membrane 1. Binding to Membrane Leakage Leakage of Ions & Macromolecules Membrane->Leakage 2. Pore Formation/ Membrane Disruption CellDeath Cell Death Leakage->CellDeath 3. Loss of Cellular Integrity

Caption: General mechanism of membrane disruption by antimicrobial peptides.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.

Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of an antimicrobial peptide that inhibits the visible growth of a microorganism.

  • Materials:

    • Mueller-Hinton Broth (MHB)

    • Bacterial strains

    • Antimicrobial peptides (Esculentin-2CHa, Melittin)

    • 96-well microtiter plates

    • Spectrophotometer

  • Procedure:

    • Prepare a bacterial suspension in MHB, adjusted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

    • Serially dilute the antimicrobial peptides in MHB in a 96-well plate.

    • Add an equal volume of the bacterial suspension to each well containing the diluted peptide.

    • Include positive (bacteria without peptide) and negative (broth only) controls.

    • Incubate the plates at 37°C for 18-24 hours.

    • The MIC is determined as the lowest concentration of the peptide at which no visible bacterial growth is observed.

Hemolytic Activity Assay

This assay measures the ability of a peptide to lyse red blood cells, providing an indication of its cytotoxicity.

  • Materials:

    • Fresh human red blood cells (erythrocytes)

    • Phosphate-buffered saline (PBS)

    • Antimicrobial peptides

    • Triton X-100 (positive control)

    • 96-well microtiter plates

    • Centrifuge

    • Spectrophotometer

  • Procedure:

    • Wash fresh red blood cells with PBS three times by centrifugation.

    • Prepare a 2% (v/v) suspension of red blood cells in PBS.

    • Serially dilute the antimicrobial peptides in PBS in a 96-well plate.

    • Add an equal volume of the red blood cell suspension to each well.

    • Include a positive control (Triton X-100 for 100% hemolysis) and a negative control (PBS for 0% hemolysis).

    • Incubate the plate at 37°C for 1 hour.

    • Centrifuge the plate to pellet the intact red blood cells.

    • Transfer the supernatant to a new plate and measure the absorbance at 540 nm to quantify hemoglobin release.

    • Calculate the percentage of hemolysis relative to the positive control. The LC50 is the concentration of the peptide that causes 50% hemolysis.

Membrane Permeabilization and Depolarization Assays

These assays assess the ability of antimicrobial peptides to disrupt the bacterial membrane.

  • Membrane Permeabilization (SYTOX Green Assay):

    • Principle: SYTOX Green is a fluorescent dye that cannot penetrate intact bacterial membranes. Upon membrane permeabilization, the dye enters the cell, binds to nucleic acids, and emits a strong fluorescent signal.

    • Procedure:

      • Wash and resuspend mid-logarithmic phase bacteria in a suitable buffer (e.g., PBS).

      • Add SYTOX Green to the bacterial suspension to a final concentration of 1-5 µM and incubate in the dark.

      • Add the antimicrobial peptide at various concentrations.

      • Monitor the increase in fluorescence over time using a fluorometer.

  • Membrane Depolarization (diSC3-5 Assay):

    • Principle: diSC3-5 is a fluorescent probe that accumulates on polarized bacterial membranes, and its fluorescence is quenched. Membrane depolarization leads to the release of the probe into the cytoplasm and a subsequent increase in fluorescence.

    • Procedure:

      • Wash and resuspend bacteria in a buffer containing glucose.

      • Add diSC3-5 to the bacterial suspension and incubate until a stable level of fluorescence quenching is achieved.

      • Add the antimicrobial peptide.

      • Measure the increase in fluorescence, indicating membrane depolarization.

Experimental Workflow Visualization

The following diagram outlines a typical workflow for the evaluation of antimicrobial peptides.

AMP_Evaluation_Workflow Experimental Workflow for Antimicrobial Peptide Evaluation Start Peptide Synthesis & Purification MIC Minimum Inhibitory Concentration (MIC) Assay Start->MIC Hemolysis Hemolytic Activity Assay Start->Hemolysis Mechanism Mechanism of Action Studies MIC->Mechanism Hemolysis->Mechanism Permeabilization Membrane Permeabilization (e.g., SYTOX Green) Conclusion Data Analysis & Conclusion Permeabilization->Conclusion Depolarization Membrane Depolarization (e.g., diSC3-5) Depolarization->Conclusion Mechanism->Permeabilization Mechanism->Depolarization

Caption: A typical experimental workflow for evaluating antimicrobial peptides.

References

Unveiling the Membrane-Disrupting Power of Esculentin-2L: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The increasing threat of antibiotic resistance has spurred a critical search for novel antimicrobial agents. Among the most promising candidates are antimicrobial peptides (AMPs), natural components of the innate immune system. Esculentin-2L, a potent AMP isolated from the skin of the frog Glandirana emeljanovi, has garnered significant attention for its broad-spectrum activity. This guide provides a comprehensive validation of this compound's mechanism of action by examining its effects on model membranes, a crucial step in understanding its therapeutic potential. We present a comparative analysis with other well-characterized AMPs—Melittin, Magainin 2, and LL-37—supported by experimental data and detailed protocols to facilitate reproducible research.

At a Glance: this compound's Superior Membrane-Disrupting Capabilities

This compound and its derivatives exhibit a potent ability to disrupt bacterial membranes, a key factor in their antimicrobial efficacy. Biophysical studies on a linearized version of Esculentin-2EM (E2EM-lin) reveal its strong preference for the lipid compositions found in Gram-positive bacterial membranes, particularly those rich in phosphatidylglycerol (PG) and cardiolipin (CL).[1][2] This interaction leads to significant membrane perturbation, including increased rigidity and thermodynamic instability, ultimately resulting in high levels of lysis.[1][2]

Here, we present a comparative summary of the membrane-disrupting activities of this compound and other prominent AMPs.

Comparative Analysis of Antimicrobial Peptide Activity on Model Membranes

PeptideTarget Membrane MimicMinimal Inhibitory Concentration (MIC) (µM)Membrane Permeabilization (% Leakage)Secondary Structure (α-helicity %) in Membrane EnvironmentProposed Mechanism of Action
This compound (linearized) Gram-positive bacteria (PG/CL)≤ 5.0[1][2]>50.0%[1][2]>55.0%[1][2]Pore formation (tilted peptide)[1][2]
Esculentin-1a (derived peptides) E. coli O157:H72 - 32[3]Rapid permeabilization[3]Alpha-helical[3]Membrane perturbation[3]
Melittin Zwitterionic (PC)~10 (lethal concentration)[4]Forms pores, but can also inhibit leakage[1]α-helical[1]Toroidal or barrel-stave pores[4][5]
Magainin 2 Anionic (POPG)~20 (against E. coli)[2]Induces effluxα-helical[2]Toroidal pore model[2]
LL-37 Microbial-like (multicomponent)-Causes membrane disintegration[6]α-helical[7]Carpet-like dissolution followed by detergent-like disruption[6]

Delving Deeper: Experimental Validation of Membrane Interaction

The validation of an AMP's mechanism of action relies on a suite of biophysical techniques that probe the peptide's interaction with and effect on model lipid membranes. Below are detailed protocols for key experiments.

Experimental Protocols

1. Circular Dichroism (CD) Spectroscopy: Assessing Secondary Structure

Circular dichroism spectroscopy is a vital tool for determining the secondary structure of peptides in different environments. Many AMPs, including this compound, are unstructured in aqueous solution but adopt an α-helical conformation upon interacting with a membrane, a transition crucial for their activity.

  • Liposome Preparation:

    • Prepare large unilamellar vesicles (LUVs) by dissolving the desired lipids (e.g., POPC for eukaryotic mimics, POPG for bacterial mimics) in chloroform.[8]

    • Dry the lipid mixture under a stream of nitrogen gas to form a thin film, followed by vacuum desiccation for at least 2 hours to remove residual solvent.[8]

    • Hydrate the lipid film with a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4) and subject the suspension to several freeze-thaw cycles.[8]

    • Extrude the resulting multilamellar vesicles (MLVs) through a polycarbonate membrane with a 100 nm pore size to form LUVs.[8]

  • CD Spectra Acquisition:

    • Prepare peptide solutions at a concentration of 0.15 mg/mL in the desired buffer or liposome suspension.[8]

    • Record CD spectra from 185 to 260 nm at 25°C using a spectropolarimeter.[8]

    • The resulting spectra can be analyzed to estimate the percentage of α-helical, β-sheet, and random coil structures. A significant increase in α-helicity in the presence of liposomes indicates membrane interaction and folding.[7]

2. Vesicle Leakage Assay: Quantifying Membrane Permeabilization

This assay directly measures the ability of an AMP to disrupt the integrity of a lipid bilayer by quantifying the release of an encapsulated fluorescent dye.

  • Preparation of Dye-Loaded Vesicles:

    • Prepare LUVs as described above, but hydrate the lipid film with a buffer containing a self-quenching concentration of a fluorescent dye, such as calcein.

    • Separate the dye-loaded vesicles from the unencapsulated dye by size-exclusion chromatography.

  • Leakage Measurement:

    • Dilute the calcein-entrapped liposomes to a final lipid concentration of approximately 90 µM.[9]

    • Add the antimicrobial peptide at various concentrations to the liposome suspension.[9]

    • Monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 530 nm emission for calcein).[9]

    • Determine 100% leakage by adding a detergent, such as Triton X-100, to completely lyse the vesicles.[9]

    • Calculate the percentage of leakage using the formula: % Leakage = [(F - F₀) / (F_t - F₀)] * 100, where F is the fluorescence at a given time, F₀ is the initial fluorescence, and F_t is the fluorescence after adding Triton X-100.[9]

3. Langmuir-Blodgett Monolayer Assay: Probing Peptide Insertion

This technique investigates the interaction of peptides with a lipid monolayer at an air-water interface, providing insights into their ability to penetrate and disrupt the membrane.

  • Monolayer Formation:

    • Spread a solution of the desired lipids in a volatile solvent onto the aqueous subphase of a Langmuir-Blodgett trough.

    • Allow the solvent to evaporate, leaving a lipid monolayer at the air-water interface.

  • Peptide Interaction Measurement:

    • Compress the monolayer to a desired initial surface pressure (typically 30 mN/m to mimic biological membranes).[10]

    • Inject the antimicrobial peptide into the subphase beneath the monolayer.

    • Monitor the change in surface pressure over time at a constant area. An increase in surface pressure indicates that the peptide is inserting into the lipid monolayer.

Visualizing the Mechanism: Workflows and Pathways

To further elucidate the experimental processes and the proposed mechanism of action of this compound, the following diagrams are provided.

experimental_workflow_cd cluster_liposome_prep Liposome Preparation cluster_cd_measurement CD Measurement cluster_analysis Data Analysis lipid_solution Lipid in Chloroform lipid_film Dry Lipid Film lipid_solution->lipid_film Evaporation hydrated_film Hydrated Film (MLVs) lipid_film->hydrated_film Hydration luvs LUVs hydrated_film->luvs Extrusion peptide_solution Peptide in Buffer/LUVs spectropolarimeter Spectropolarimeter peptide_solution->spectropolarimeter cd_spectrum CD Spectrum spectropolarimeter->cd_spectrum secondary_structure Secondary Structure (% α-helix) cd_spectrum->secondary_structure

Caption: Workflow for Circular Dichroism Spectroscopy.

experimental_workflow_leakage cluster_vesicle_prep Vesicle Preparation cluster_leakage_assay Leakage Assay cluster_data_analysis_leakage Data Analysis lipid_film_leakage Dry Lipid Film hydrated_vesicles Hydrated Vesicles (with Calcein) lipid_film_leakage->hydrated_vesicles Hydration purified_vesicles Purified Dye-Loaded Vesicles hydrated_vesicles->purified_vesicles Purification add_peptide Add Peptide to Vesicles purified_vesicles->add_peptide measure_fluorescence Measure Fluorescence add_peptide->measure_fluorescence add_triton Add Triton X-100 measure_fluorescence->add_triton percent_leakage % Leakage Calculation add_triton->percent_leakage

Caption: Workflow for Vesicle Leakage Assay.

esculentin_mechanism cluster_membrane Bacterial Membrane lipid_bilayer Lipid Bilayer (PG/CL rich) esculentin This compound (Unstructured) bound_esculentin Membrane-Bound Esculentin (α-helical) esculentin->bound_esculentin Electrostatic Interaction tilted_peptide Tilted Peptide Insertion bound_esculentin->tilted_peptide Hydrophobic Interaction pore_formation Pore Formation tilted_peptide->pore_formation lysis Cell Lysis pore_formation->lysis

References

Esculentin-2L: A Potent Antimicrobial Peptide Cross-Validated Against Diverse Bacterial Strains

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Antimicrobial Efficacy for Researchers and Drug Development Professionals

The emergence of multidrug-resistant bacteria presents a formidable challenge to global health. In the quest for novel antimicrobial agents, naturally occurring peptides have garnered significant attention. Esculentin-2L, a peptide isolated from the skin of frogs, has demonstrated promising bactericidal properties. This guide provides a comparative analysis of the antimicrobial activity of this compound and its derivatives against a panel of clinically relevant Gram-positive and Gram-negative bacteria. Its performance is cross-validated against established antibiotics, kanamycin and colistin, supported by experimental data to inform research and drug development initiatives.

Comparative Antimicrobial Activity

The antimicrobial efficacy of this compound and its analogs is primarily determined by their Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table summarizes the MIC values of this compound derivatives and comparator antibiotics against various bacterial strains.

Antimicrobial AgentBacterial StrainMIC (µM)MIC (µg/mL)
Linearized Esculentin-2EM Staphylococcus aureus≤ 6.25[1]-
Bacillus subtilis≤ 6.25[1]-
Escherichia coli≥ 75.0[1]-
Pseudomonas aeruginosa≥ 75.0[1]-
Esc(1-21) (Esculentin-1 derivative) Escherichia coli K122[2]-
Escherichia coli O157:H74[2]-
Pseudomonas aeruginosa ATCC 278534[3]-
Esculentin-2CHa Staphylococcus aureus (multidrug-resistant)≤ 6[4]-
Acinetobacter baumannii (multidrug-resistant)≤ 6[4]-
Kanamycin Escherichia coli K1216[2]-
Escherichia coli O157:H716[2]-
Colistin Acinetobacter baumannii (multidrug-resistant clinical isolates)-MICs ranging from 8 to 32[5]
Pseudomonas aeruginosa-MIC50: 1.0, MIC90: 1.5

Note: MIC values can vary depending on the specific bacterial strain and the experimental conditions. Data is compiled from multiple sources for comparison.

Experimental Protocols

The determination of antimicrobial activity is conducted using standardized laboratory procedures. The following is a detailed methodology for the broth microdilution assay, a common method for determining the MIC of antimicrobial agents.

Broth Microdilution Assay for Antimicrobial Susceptibility Testing

This protocol is adapted from established guidelines for testing antimicrobial peptides.[6][7][8]

1. Preparation of Bacterial Inoculum:

  • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

  • Inoculate the colonies into 5 mL of cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Incubate the broth culture at 37°C with agitation until it reaches the logarithmic growth phase (typically 2-6 hours).

  • Adjust the turbidity of the bacterial suspension with fresh CAMHB to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.

  • Dilute the adjusted bacterial suspension in CAMHB to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

2. Preparation of Antimicrobial Agent Dilutions:

  • Prepare a stock solution of the antimicrobial peptide (e.g., this compound) in a suitable solvent (e.g., sterile deionized water or 0.01% acetic acid with 0.2% bovine serum albumin to prevent peptide loss).

  • Perform serial twofold dilutions of the antimicrobial agent in a 96-well polypropylene microtiter plate to obtain a range of concentrations.

3. Inoculation and Incubation:

  • Add the diluted bacterial suspension to each well of the microtiter plate containing the antimicrobial agent dilutions.

  • Include a positive control well (bacteria without antimicrobial agent) and a negative control well (broth only) on each plate.

  • Incubate the plates at 37°C for 18-24 hours.

4. Determination of Minimum Inhibitory Concentration (MIC):

  • After incubation, visually inspect the microtiter plates for bacterial growth (turbidity).

  • The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth.

Visualizing Experimental Workflow and Mechanism of Action

To further elucidate the experimental process and the mode of action of this compound, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start bacterial_culture Bacterial Culture Preparation start->bacterial_culture peptide_dilution Peptide & Antibiotic Serial Dilution start->peptide_dilution inoculation Inoculation of Microtiter Plate bacterial_culture->inoculation peptide_dilution->inoculation incubation Incubation (37°C, 18-24h) inoculation->incubation mic_determination MIC Determination (Visual Inspection) incubation->mic_determination end End mic_determination->end

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

mechanism_of_action esculentin This compound bacterial_membrane Bacterial Cell Membrane esculentin->bacterial_membrane Electrostatic Interaction pore_formation Membrane Permeabilization & Pore Formation bacterial_membrane->pore_formation Insertion & Disruption lysis Cell Lysis & Death pore_formation->lysis Leakage of Cellular Contents

Caption: Mechanism of action of this compound on bacterial membranes.

Conclusion

The compiled data indicates that this compound and its derivatives exhibit potent antimicrobial activity, particularly against Gram-positive bacteria. Notably, certain derivatives also show significant efficacy against challenging Gram-negative pathogens like Pseudomonas aeruginosa and multidrug-resistant Acinetobacter baumannii. The membranolytic mechanism of action of this compound, which involves direct interaction with and disruption of the bacterial cell membrane, is a promising attribute that may circumvent common resistance mechanisms developed by bacteria against conventional antibiotics. Further research into the structure-activity relationship of this compound peptides and their optimization could lead to the development of a new class of powerful antimicrobial therapeutics.

References

Assessing the Clinical Relevance of Esculentin-2L's Immunomodulatory Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of antibiotic resistance has spurred the search for novel therapeutic agents that not only combat pathogens but also modulate the host's immune response. Antimicrobial peptides (AMPs) have emerged as promising candidates due to their dual functionality. Among these, Esculentin-2L, a peptide isolated from amphibian skin, has garnered significant interest for its immunomodulatory properties. This guide provides a comparative analysis of the immunomodulatory effects of this compound and its variants, juxtaposed with other well-characterized immunomodulatory peptides: LL-37, Melittin, and Temporin L. The objective is to offer a clear perspective on the potential clinical relevance of this compound.

Quantitative Comparison of Immunomodulatory Activity

The following tables summarize the quantitative effects of this compound and comparator peptides on key immunomodulatory parameters. Data has been compiled from various in vitro studies to provide a comparative overview. It is important to note that experimental conditions such as cell types, peptide concentrations, and stimuli can vary between studies, which may influence the observed effects.

Table 1: Modulation of Pro-Inflammatory Cytokine Release

PeptideCell TypeStimulusPeptide ConcentrationChange in TNF-αChange in IL-6Change in IL-1βCitation(s)
Esculentin-2CHa Mouse Peritoneal MacrophagesNoneNot specifiedSignificant increase (P<0.05) Not significantNot significant[1][2][3]
LL-37 Human MonocytesIFN-γNot specifiedInhibition Upregulation -[4]
Melittin THP-1 derived MacrophagesLPS (1 µg/mL)1 µg/mLSynergistic increase with LPSSynergistic increase with LPSDose-dependent increase
Temporin L analogue Mouse Peritoneal MacrophagesZymosan (500 mg/kg)10 mg/kg (in vivo)Significant reduction Significant reduction -[1][5]

Table 2: Modulation of Anti-Inflammatory Cytokine Release

PeptideCell TypeStimulusPeptide ConcentrationChange in IL-10Citation(s)
Esculentin-2CHa Mouse Lymphoid CellsNoneNot specifiedSignificant increase (P<0.01) [1][2][3]
LL-37 Human MonocytesNot specifiedNot specifiedUpregulation [4]
Melittin THP-1 derived MacrophagesLPS (0.5 and 1 µg/mL)0.5 µg/mLDecrease
Temporin L Not specifiedNot specifiedNot specifiedNot specified

Experimental Protocols

Cytokine Release Assay

This protocol outlines a general method for determining the effect of antimicrobial peptides on cytokine release from macrophages.

1. Cell Culture and Seeding:

  • Culture RAW264.7 murine macrophages or human THP-1 monocyte-derived macrophages in DMEM or RPMI-1640 medium, respectively, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
  • Seed the cells in 24-well plates at a density of 1 x 10⁵ cells/well and incubate for 24 hours to allow for adherence.

2. Peptide and Stimulus Treatment:

  • Prepare stock solutions of the antimicrobial peptides (this compound, LL-37, Melittin, Temporin L) in sterile water or an appropriate solvent.
  • Pre-treat the cells with various concentrations of the peptides for a specified period (e.g., 1 hour).
  • Following peptide pre-treatment, stimulate the cells with a pro-inflammatory agent such as Lipopolysaccharide (LPS) from E. coli (e.g., 1 µg/mL) for a designated time (e.g., 4-24 hours). Include a control group with no peptide treatment and a vehicle control.

3. Supernatant Collection and Analysis:

  • After the incubation period, centrifuge the plates to pellet the cells and collect the culture supernatants.
  • Measure the concentration of cytokines (e.g., TNF-α, IL-6, IL-1β, IL-10) in the supernatants using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
  • Read the absorbance at the appropriate wavelength using a microplate reader and calculate the cytokine concentrations based on a standard curve.

Macrophage Polarization Assay

This protocol provides a general framework for assessing the influence of antimicrobial peptides on macrophage polarization.

1. Monocyte to Macrophage Differentiation:

  • Isolate human peripheral blood mononuclear cells (PBMCs) and culture them in the presence of macrophage colony-stimulating factor (M-CSF) for 5-7 days to differentiate them into M0 macrophages. For murine models, bone marrow-derived macrophages can be used.

2. Macrophage Polarization:

  • To induce M1 polarization, treat M0 macrophages with LPS (e.g., 100 ng/mL) and IFN-γ (e.g., 20 ng/mL) for 24-48 hours.
  • To induce M2 polarization, treat M0 macrophages with IL-4 (e.g., 20 ng/mL) and IL-13 (e.g., 20 ng/mL) for 24-48 hours.
  • To assess the effect of the antimicrobial peptides, add them at various concentrations to the M0 macrophages either before or during the polarization process.

3. Analysis of Polarization Markers:

  • Gene Expression: Extract total RNA from the polarized macrophages and perform quantitative real-time PCR (qRT-PCR) to measure the expression of M1 markers (e.g., iNOS, CD80, TNF-α, IL-1β) and M2 markers (e.g., Arg-1, CD206, CD163, IL-10).[6]
  • Protein Expression: Analyze the expression of cell surface markers (e.g., CD86 for M1, CD206 for M2) using flow cytometry.
  • Cytokine Secretion: Measure the levels of secreted cytokines characteristic of M1 (e.g., IL-12, TNF-α) and M2 (e.g., IL-10) phenotypes in the culture supernatants by ELISA.

Signaling Pathways and Experimental Workflows

This compound Immunomodulatory Signaling Pathway

Esculentin peptides have been shown to exert their immunomodulatory effects through the modulation of Toll-like receptor (TLR)-mediated pathways.[7] Upon recognition of pathogen-associated molecular patterns (PAMPs) like LPS, TLR4 activation initiates a downstream signaling cascade involving MyD88-dependent and -independent pathways, leading to the activation of transcription factors such as NF-κB and AP-1. These transcription factors then orchestrate the expression of various pro-inflammatory and anti-inflammatory cytokines. This compound is thought to modulate this pathway, leading to a nuanced immune response.

Esculentin_Signaling LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 MAPK MAPK (p38, ERK, JNK) MyD88->MAPK NFkB NF-κB MyD88->NFkB Cytokines Cytokine Production (TNF-α, IL-10) MAPK->Cytokines NFkB->Cytokines Esculentin This compound Modulation Modulation Esculentin->Modulation Modulation->TLR4 Modulation->MyD88

Caption: Proposed immunomodulatory signaling pathway of this compound.

Experimental Workflow: Cytokine Release Assay

The following diagram illustrates the key steps involved in a typical cytokine release assay to assess the immunomodulatory properties of a peptide.

Cytokine_Assay_Workflow start Start culture Culture Macrophages (e.g., RAW264.7) start->culture seed Seed cells in 24-well plates culture->seed treat Treat with Peptide (e.g., this compound) seed->treat stimulate Stimulate with LPS treat->stimulate incubate Incubate (4-24h) stimulate->incubate collect Collect Supernatant incubate->collect elisa Perform ELISA for Cytokines (TNF-α, IL-10) collect->elisa analyze Analyze Data elisa->analyze end End analyze->end

Caption: Experimental workflow for a cytokine release assay.

Logical Relationship: Dual Immunomodulatory Effects

Many antimicrobial peptides, including this compound, exhibit a dual role in immunomodulation, capable of both pro-inflammatory and anti-inflammatory responses depending on the context. This plasticity is a key feature for their potential therapeutic application.

Dual_Effect AMP Immunomodulatory Peptide (e.g., this compound) Context Context-Dependent Modulation AMP->Context ProInflammatory Pro-inflammatory Response PathogenClearance Pathogen Clearance ProInflammatory->PathogenClearance AntiInflammatory Anti-inflammatory Response TissueRepair Tissue Repair & Resolution of Inflammation AntiInflammatory->TissueRepair Context->ProInflammatory Context->AntiInflammatory

Caption: Logical relationship of dual immunomodulatory effects.

Conclusion

This compound and its analogues demonstrate significant immunomodulatory potential, capable of influencing the production of both pro- and anti-inflammatory cytokines. This dual activity is a desirable characteristic for a therapeutic agent aimed at treating infections, where an initial robust inflammatory response to clear pathogens is required, followed by a resolution phase to prevent excessive tissue damage.

When compared to other immunomodulatory peptides, this compound's profile appears to be balanced. While LL-37 is a potent and well-studied immunomodulator, its effects can be strongly pro-inflammatory. Melittin, on the other hand, often exhibits synergistic pro-inflammatory activity with bacterial components. Temporin L analogues have shown promising anti-inflammatory effects in vivo.

The clinical relevance of this compound will ultimately depend on its in vivo efficacy and safety profile. Its ability to stimulate the anti-inflammatory cytokine IL-10 while also inducing the pro-inflammatory TNF-α suggests a capacity for nuanced immune regulation. Further research, including preclinical in vivo studies and eventually clinical trials, is necessary to fully elucidate the therapeutic potential of this compound as a novel immunomodulatory agent for the treatment of infectious and inflammatory diseases. The data presented in this guide provides a foundational comparison to aid researchers and drug developers in this endeavor.

References

Validating the Anti-Biofilm Efficacy of Esculentin Peptides in a Flow Cell System: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Performance Comparison: Esculentin(1-21) vs. Tobramycin

The following tables summarize the anti-biofilm properties of Esculentin(1-21) against Pseudomonas aeruginosa, a common biofilm-forming pathogen, in comparison to tobramycin.

Parameter Esculentin(1-21) Tobramycin Reference
Minimal Inhibitory Concentration (MIC) 2 - 4 µM0.5 - 1 µg/mL[1][2]
Minimal Biofilm Eradication Concentration (MBEC) ~12 µM (threefold higher than MIC)100 to 1000-fold higher than MIC[1]
Mechanism of Action Membrane permeabilization, disruption of biofilm structureInhibition of protein synthesis[1][3]
Efficacy Against Mucoid Strains EffectiveReduced efficacy[1]
Biofilm Penetration Rapid penetration and bactericidal activity within the biofilmLimited penetration, sequestration at the biofilm periphery[1][4]

Table 1: Comparative Anti-Biofilm Properties of Esculentin(1-21) and Tobramycin against P. aeruginosa

Biofilm Parameter Esculentin(1-21) Treatment Tobramycin Treatment Reference
Biovolume Reduction Significant reduction in biofilm biomassModerate reduction, often incomplete eradication[5][6]
Cell Viability within Biofilm Rapid killing of embedded cells (within 2 hours)Slower killing, presence of persister cells[1][6]
Effect on Biofilm Architecture Disruption of mature biofilm structureLimited disruption of established biofilm matrix[4][5]

Table 2: Efficacy of Esculentin(1-21) and Tobramycin on P. aeruginosa Biofilm Parameters

Experimental Protocols

Flow Cell System Setup and Biofilm Cultivation

A standard flow cell system is assembled for the cultivation of biofilms under hydrodynamic conditions.[7]

  • System Assembly: The system consists of a media reservoir, a peristaltic pump to ensure a constant flow of nutrients, bubble traps to prevent air bubbles from disrupting the biofilm, the flow cell chamber containing a suitable surface for biofilm attachment (e.g., glass coverslip), and a waste container.[5]

  • Sterilization: The entire system is sterilized by pumping a disinfectant solution (e.g., 0.5% sodium hypochlorite) through the tubing and channels, followed by a thorough rinse with sterile distilled water and the growth medium.[5]

  • Inoculation: An overnight culture of the test bacterium (e.g., P. aeruginosa) is diluted to a specific optical density (e.g., OD600 of 0.1) in fresh medium. The flow is stopped, and the bacterial suspension is injected into the flow cell channels.

  • Attachment Phase: The bacteria are allowed to attach to the surface for a defined period (e.g., 1-2 hours) under no-flow conditions.

  • Biofilm Growth: A continuous flow of fresh medium is initiated at a constant rate (e.g., 0.2 ml/min) to allow for the development of a mature biofilm over a period of 24-72 hours.[7]

Anti-Biofilm Efficacy Testing in the Flow Cell System
  • Treatment: Once a mature biofilm has formed, the medium is switched to a medium containing the anti-biofilm agent at the desired concentration (e.g., Esculentin(1-21) at its MIC or MBEC). A control channel receives a medium without the anti-biofilm agent.

  • Incubation: The treatment is carried out for a specified duration (e.g., 2, 6, or 24 hours) under continuous flow.

  • Staining and Visualization: After treatment, the biofilms are stained with fluorescent dyes to assess viability and structure. Common stains include:

    • SYTO 9 and Propidium Iodide (Live/Dead staining): SYTO 9 stains all bacterial cells green, while propidium iodide only penetrates cells with damaged membranes, staining them red. This allows for the visualization of live and dead cells within the biofilm.

    • Fluorescently-labeled probes: Specific components of the biofilm matrix, such as polysaccharides or eDNA, can be stained to visualize the overall architecture.

  • Microscopy and Image Analysis: The stained biofilms are visualized using confocal laser scanning microscopy (CLSM) to obtain three-dimensional images.[7] Image analysis software (e.g., ImageJ with COMSTAT plugin) is used to quantify various biofilm parameters, including:

    • Total biovolume (µm³/µm²): The overall volume of the biofilm.

    • Average and maximum thickness (µm): The height of the biofilm.

    • Surface area coverage (%): The percentage of the surface covered by the biofilm.

    • Live/Dead cell ratio: The proportion of viable cells in the biofilm.

  • Effluent Analysis: The effluent from the flow cell can be collected to quantify detached cells using plate counts (Colony Forming Units - CFU/ml).[8]

Visualizing the Workflow and Mechanism

Experimental_Workflow cluster_setup System Setup & Biofilm Growth cluster_treatment Anti-Biofilm Treatment cluster_analysis Analysis A Assemble & Sterilize Flow Cell System B Inoculate with Bacterial Culture A->B C Allow Attachment (No Flow) B->C D Grow Biofilm (Continuous Flow) C->D E Introduce Esculentin-2L or Comparator D->E F Incubate under Flow E->F G Stain Biofilm (Live/Dead Dyes) F->G J Analyze Effluent (CFU Counting) F->J H Confocal Microscopy (CLSM) G->H I Quantify Biofilm Parameters (Biovolume, Thickness) H->I

Caption: Experimental workflow for validating anti-biofilm efficacy.

Signaling_Pathway cluster_bacterium Bacterial Cell in Biofilm membrane Cell Membrane lysis Cell Lysis membrane->lysis Disruption synthesis Protein Synthesis viability Cell Viability synthesis->viability esculentin This compound esculentin->membrane tobramycin Tobramycin tobramycin->synthesis Inhibition

Caption: Comparative mechanisms of action.

References

A Comparative Preclinical Safety and Toxicological Profile of Esculentin-2L and Alternative Antimicrobial Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical safety and toxicology of Esculentin-2L, a promising antimicrobial peptide (AMP), with two notable alternatives: Pexiganan and Daptomycin. The information herein is intended to support researchers and drug development professionals in evaluating the therapeutic potential of these compounds. This comparison focuses on key preclinical safety parameters, including in vitro cytotoxicity and in vivo acute toxicity, supported by detailed experimental protocols.

Executive Summary

Antimicrobial peptides are a focal point in the search for novel anti-infective agents. This compound, part of the Esculentin-2 family of peptides isolated from frog skin, has demonstrated significant antimicrobial activity. However, a comprehensive evaluation of its safety profile is crucial for its progression as a therapeutic candidate. This guide benchmarks the available toxicological data for the Esculentin-2 family against Pexiganan, a synthetic broad-spectrum AMP, and Daptomycin, a cyclic lipopeptide antibiotic already in clinical use. While in vitro data suggests a degree of selectivity for microbial over mammalian cells for the Esculentin-2 peptides, a notable gap exists in publicly available in vivo safety and toxicology data.

Comparative Toxicological Data

The following tables summarize the available quantitative data on the in vitro and in vivo toxicity of Esculentin-2 peptides and the selected comparators.

Table 1: In Vitro Cytotoxicity Data

CompoundAssayCell LineEndpointValueCitation(s)
Esculentin-2CHa Hemolytic AssayHuman ErythrocytesLC50150 µM[1][2][3]
MTT AssayHuman Lung Adenocarcinoma (A549)LC5010 µM[1][2][3]
Pexiganan Hemolytic AssayHuman Erythrocytes% Hemolysis<100% at 250 µg/mL[4]
Cytotoxicity AssayMacrophages (RAW 264.7)LD5040 µM[5][6]
Daptomycin Hemolytic Assay--Generally non-hemolytic in clinical use; rare cases of hemolytic anemia reported[7]

Table 2: In Vivo Acute Toxicity Data

CompoundSpeciesRoute of AdministrationEndpointValueCitation(s)
Esculentin-2 Peptides ---No data available
Pexiganan MouseOralLD50Not specified[8]
Daptomycin RatOralMLD>2000 mg/kg[9]
MouseIntravenousMLD>700 mg/kg[9]

MLD: Minimum Lethal Dose

Experimental Protocols

Detailed methodologies for the key toxicological assays are provided below to facilitate reproducibility and critical evaluation of the presented data.

Hemolytic Assay

The hemolytic activity of antimicrobial peptides is a crucial indicator of their toxicity towards mammalian cells.

Objective: To determine the concentration of the peptide that causes 50% lysis of red blood cells (LC50).

General Protocol:

  • Preparation of Erythrocytes: Freshly drawn human red blood cells are washed multiple times with a phosphate-buffered saline (PBS) solution by centrifugation to remove plasma and buffy coat. The washed erythrocytes are then resuspended in PBS to a final concentration of 1-4%.[5][10]

  • Peptide Incubation: The antimicrobial peptide is serially diluted in PBS and incubated with the erythrocyte suspension in a 96-well plate at 37°C for a specified period, typically 1 hour.[5]

  • Controls: A negative control (PBS only, representing 0% hemolysis) and a positive control (Triton X-100, a detergent that causes 100% hemolysis) are included in the assay.[10]

  • Measurement of Hemolysis: After incubation, the plates are centrifuged to pellet intact erythrocytes. The supernatant, containing hemoglobin released from lysed cells, is transferred to a new plate. The absorbance of the supernatant is measured spectrophotometrically at a wavelength of 540 nm.[5]

  • Calculation: The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Absorbance of sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100. The LC50 value is then determined from the dose-response curve.

MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Objective: To determine the concentration of the peptide that reduces the viability of a cell line by 50% (IC50 or LC50).

General Protocol:

  • Cell Seeding: Mammalian cells (e.g., A549, RAW 264.7) are seeded in a 96-well plate at a predetermined density and allowed to adhere and grow for 24-48 hours.[11][12]

  • Peptide Treatment: The cells are then treated with various concentrations of the antimicrobial peptide and incubated for a specific duration (e.g., 24, 48, or 72 hours).[12]

  • MTT Incubation: After the treatment period, the culture medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plate is incubated for another 3-4 hours, during which metabolically active cells reduce the yellow MTT to purple formazan crystals.[11]

  • Solubilization: The formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO) or acidified isopropanol.[11][12]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength between 550 and 600 nm.

  • Calculation: Cell viability is expressed as a percentage of the untreated control cells. The IC50/LC50 value is determined from the dose-response curve.

In Vivo Acute Oral Toxicity (as per OECD Guideline 423)

This guideline provides a stepwise procedure to assess the acute oral toxicity of a substance.[13][14]

Objective: To determine the acute toxic class of a substance and to obtain an estimate of its acute lethal dose (LD50).

General Protocol:

  • Animal Selection: A small number of animals of a single sex (usually females) are used for each step.[13]

  • Dose Administration: The test substance is administered orally at one of the defined starting dose levels (e.g., 5, 50, 300, or 2000 mg/kg body weight).[15]

  • Stepwise Procedure: The study proceeds in a stepwise manner. The outcome of the first step (mortality or no mortality) determines the dose for the next step. If no mortality is observed, a higher dose is used in the next step. If mortality is observed, a lower dose is used.[13]

  • Observation: Animals are observed for signs of toxicity and mortality for up to 14 days.[14]

  • Classification: Based on the mortality pattern at different dose levels, the substance is classified into a specific toxicity category according to the Globally Harmonised System (GHS).[15]

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for the key toxicological assays.

Hemolytic_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_measurement Measurement rbc Fresh Red Blood Cells wash Wash with PBS rbc->wash resuspend Resuspend in PBS wash->resuspend mix Mix with RBCs in 96-well plate resuspend->mix peptide Peptide Dilutions peptide->mix incubate Incubate at 37°C mix->incubate centrifuge Centrifuge incubate->centrifuge supernatant Collect Supernatant centrifuge->supernatant read Read Absorbance (540 nm) supernatant->read calculate Calculate % Hemolysis & LC50 read->calculate

Caption: Workflow of the in vitro hemolytic assay.

MTT_Assay_Workflow cluster_prep Cell Culture cluster_treatment Treatment cluster_assay Assay cluster_readout Readout seed Seed Mammalian Cells adhere Allow Adhesion (24-48h) seed->adhere treat Treat with Peptide adhere->treat incubate_treat Incubate (24-72h) treat->incubate_treat add_mtt Add MTT Reagent incubate_treat->add_mtt incubate_mtt Incubate (3-4h) add_mtt->incubate_mtt solubilize Add Solubilizer incubate_mtt->solubilize read_abs Read Absorbance (570 nm) solubilize->read_abs calc_ic50 Calculate % Viability & IC50 read_abs->calc_ic50

Caption: Workflow of the MTT cytotoxicity assay.

OECD_423_Workflow start Start with 3 Animals at a Defined Dose observe Observe for 14 Days start->observe mortality Mortality? observe->mortality no_mortality No Mortality mortality->no_mortality No yes_mortality Mortality mortality->yes_mortality Yes classify Classify Substance based on GHS mortality->classify Endpoint Reached increase_dose Increase Dose for Next Step no_mortality->increase_dose decrease_dose Decrease Dose for Next Step yes_mortality->decrease_dose increase_dose->start decrease_dose->start

References

Safety Operating Guide

Safeguarding Research: Proper Disposal of Esculentin-2L

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, ensuring the safe handling and disposal of antimicrobial peptides like Esculentin-2L is paramount to maintaining a secure laboratory environment and preventing ecological contamination. Adherence to established protocols mitigates risks and supports the integrity of ongoing research. This guide provides essential safety information and a step-by-step disposal plan for this compound, aligning with general laboratory best practices for antimicrobial peptides.

Quantitative Safety Data Summary

For quick reference, the following table summarizes key quantitative data pertinent to the safe handling and storage of this compound and similar peptides.

ParameterValueNotes
Storage Temperature < -15°CFor long-term storage, lower temperatures (-50°C or lower) are preferred.[1]
Short-term Storage 4°CPermissible for short-term use.[1]
pH for Corrosive Waste Neutralization 5.5 - 9.5Aqueous solutions of acids or bases should be neutralized to this pH range before drain disposal, if permissible by local regulations.[2]
Flash Point No data availableTreat as non-flammable, but keep away from heat and ignition sources.[3][4]
Hazardous Decomposition Oxides of carbon, nitrogen, hydrogen chlorideOccurs under fire conditions.[3]

Experimental Protocol: Step-by-Step Disposal of this compound

The following protocol outlines the recommended procedure for the disposal of this compound waste. This is a general guideline and must be adapted to comply with all federal, state, and local environmental control regulations, as well as institutional policies.[3]

1. Personal Protective Equipment (PPE) and Decontamination:

  • Always wear appropriate PPE, including splash goggles, a full suit or lab coat, dust respirator, boots, and gloves when handling this compound waste.[3]

  • After handling, wash hands thoroughly before eating, smoking, or using the lavatory.[3]

  • Decontaminate surfaces and equipment that have come into contact with this compound by scrubbing with alcohol.[5]

2. Waste Segregation and Collection:

  • Do not mix this compound waste with non-hazardous trash.[6]

  • Collect all solid waste contaminated with this compound (e.g., pipette tips, vials, gloves) in a designated, leak-proof, and clearly labeled hazardous waste container.[7]

  • For liquid waste containing this compound, use a dedicated, sealed container. For high concentrations, such as stock solutions, these are considered hazardous chemical waste and should be collected in an approved container.[8]

3. Disposal of Unused or Expired this compound:

  • Unused or expired this compound should be treated as hazardous chemical waste.

  • Keep the peptide in its original, tightly sealed container.[1]

  • Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[9]

4. Disposal of Contaminated Materials:

  • Solid Waste: Place all contaminated solid materials into a designated hazardous waste container. When the container is full, arrange for pickup by your institution's EHS.

  • Liquid Waste:

    • Aqueous Solutions: Depending on the concentration and local regulations, small quantities of low-concentration aqueous solutions may be permissible for drain disposal after appropriate treatment (e.g., neutralization if acidic or basic). However, the preferred and safer method is to collect all liquid waste containing this compound for chemical waste disposal to prevent environmental contamination and the development of antimicrobial resistance.[10][11]

    • Concentrated Solutions: All concentrated solutions of this compound must be collected as hazardous chemical waste.

  • Sharps: Any sharps (needles, scalpels, etc.) contaminated with this compound must be disposed of in an approved, puncture-proof sharps container.[6]

5. Environmental Protection:

  • Improper disposal of antimicrobials can contribute to antimicrobial resistance in the environment.[10]

  • Avoid releasing this compound into the environment. Do not dispose of it in landfills or water supplies.[10]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Esculentin2L_Disposal_Workflow cluster_prep Preparation cluster_waste_gen Waste Generation cluster_segregation Segregation & Collection cluster_containers Containment cluster_disposal Final Disposal PPE Wear Appropriate PPE (Goggles, Gloves, Lab Coat) Waste_Type Identify Waste Type Solid_Waste Solid Waste (Gloves, Vials) Waste_Type->Solid_Waste Solid Liquid_Waste Liquid Waste (Solutions) Waste_Type->Liquid_Waste Liquid Sharps_Waste Sharps Waste (Needles) Waste_Type->Sharps_Waste Sharps Solid_Container Labeled Hazardous Solid Waste Bin Solid_Waste->Solid_Container Liquid_Container Labeled Hazardous Liquid Waste Carboy Liquid_Waste->Liquid_Container Sharps_Container Puncture-Proof Sharps Container Sharps_Waste->Sharps_Container EHS_Pickup Arrange for EHS Pickup Solid_Container->EHS_Pickup Liquid_Container->EHS_Pickup Sharps_Container->EHS_Pickup

Caption: Logical workflow for the proper segregation and disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Esculentin-2L

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory Personnel

This document provides crucial safety and logistical information for the handling of Esculentin-2L, a potent antimicrobial peptide. Adherence to these guidelines is essential to ensure the safety of all laboratory personnel and to maintain the integrity of research activities. The following procedures are based on best practices for handling similar peptides and should be implemented immediately.

Operational Plan: From Receipt to Experimentation

A systematic approach to handling this compound is critical to minimize exposure and prevent contamination. The following step-by-step guidance outlines the operational workflow.

Receiving and Storage:
  • Upon receipt, visually inspect the package for any signs of damage or leakage.

  • Wear appropriate Personal Protective Equipment (PPE), including laboratory gloves and safety glasses.

  • Store this compound in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[1] The recommended storage temperature is below 5°C (41°F).[2]

  • Keep the container tightly sealed to prevent contamination and degradation.[1]

Engineering Controls and Personal Protective Equipment (PPE):
  • All handling of this compound powder should be conducted in a designated area with adequate ventilation, such as a chemical fume hood, to minimize inhalation of dust particles.[1][2]

  • The following PPE is mandatory when handling this compound in powder form or in solution:

    • Eye Protection: Chemical splash goggles are required.[2]

    • Hand Protection: Chemically resistant gloves (e.g., nitrile) are essential to prevent skin contact.[2]

    • Body Protection: A full laboratory coat or suit is necessary to protect against accidental spills.[2]

    • Respiratory Protection: In cases where dust may be generated and engineering controls are insufficient, a dust respirator should be used.[2]

Handling and Experimental Procedures:
  • Avoid the formation of dust and aerosols.[1]

  • When preparing solutions, add the solvent to the peptide slowly to prevent splashing.

  • Wash hands thoroughly after handling the compound, even if gloves were worn.[2]

  • Do not eat, drink, or smoke in the laboratory area where this compound is handled.

Emergency Procedures

In the event of an exposure, immediate action is crucial.

  • Inhalation: Move the affected individual to fresh air. If breathing is difficult, provide artificial respiration.[1][2]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.[1][2]

  • Eye Contact: Flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][2]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting.[1][2]

In all cases of exposure, seek immediate medical attention.

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous chemical waste.

  • Solid Waste: Collect all contaminated solid waste, such as pipette tips, tubes, and gloves, in a designated, clearly labeled hazardous waste container.

  • Liquid Waste: Collect all aqueous solutions containing this compound in a separate, labeled hazardous waste container.

  • Disposal: All waste must be disposed of in accordance with federal, state, and local environmental control regulations.[2] Do not pour this compound solutions down the drain.

Hazard and Safety Data Summary

Hazard CategoryDescription
Inhalation May be harmful if inhaled. May cause respiratory tract irritation.[2]
Ingestion May be harmful if swallowed.[2]
Skin Contact May be harmful if absorbed through the skin. May cause skin irritation.[2]
Eye Contact May cause eye irritation.[2]
Stability Stable under recommended storage conditions.[1][2]
Incompatible Materials Strong oxidizing agents.[2]
Hazardous Decomposition Under fire conditions, may produce oxides of carbon and nitrogen.[2]

Safe Handling Workflow

The following diagram illustrates the key steps for the safe handling of this compound in a laboratory setting.

Esculentin2L_Workflow cluster_prep Preparation & Handling cluster_disposal Decontamination & Disposal receiving Receiving & Inspection storage Secure Storage (<5°C) receiving->storage ppe Don PPE storage->ppe handling Handling in Fume Hood ppe->handling experiment Experimental Use handling->experiment decontaminate Decontaminate Work Area experiment->decontaminate Post-Experiment solid_waste Solid Waste Collection decontaminate->solid_waste liquid_waste Liquid Waste Collection decontaminate->liquid_waste waste_disposal Hazardous Waste Disposal solid_waste->waste_disposal liquid_waste->waste_disposal

Caption: Workflow for the safe handling of this compound.

References

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